7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKMSVDMQKWFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368471 | |
| Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730951-40-3 | |
| Record name | 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-chloro-2-(chloromethyl)quinazolin-4(3H)-one synthesis from 2-amino-4-chlorobenzoic acid
An In-Depth Technical Guide to the Synthesis of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one from 2-amino-4-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a key intermediate in medicinal chemistry. The synthesis begins with the readily available starting material, 2-amino-4-chlorobenzoic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices to ensure reproducibility and high yield.
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a privileged heterocyclic scaffold, forming the structural basis for a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1] The target molecule of this guide, this compound, is particularly valuable. The presence of a reactive chloromethyl group at the 2-position and a chloro-substituent on the benzene ring makes it a versatile building block for creating extensive libraries of novel therapeutic candidates, especially in the development of 4-anilinoquinazoline-based anticancer agents.[2]
This document outlines a robust and efficient two-step synthetic pathway, beginning with the acylation of 2-amino-4-chlorobenzoic acid, followed by a dehydrative cyclization to yield the final product.
Overall Synthetic Pathway
The synthesis proceeds through two primary transformations:
-
N-Acylation: The amino group of 2-amino-4-chlorobenzoic acid is acylated using chloroacetyl chloride to form the key intermediate, 2-(2-chloroacetamido)-4-chlorobenzoic acid.
-
Intramolecular Cyclization: The intermediate undergoes a dehydrative ring-closure reaction to form the desired this compound.
Caption: High-level overview of the two-step synthesis.
Part 1: N-Acylation of 2-Amino-4-chlorobenzoic Acid
Principle and Mechanism
This step is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-4-chlorobenzoic acid acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen, yields the stable amide product, 2-(2-chloroacetamido)-4-chlorobenzoic acid. This reaction is typically performed at low temperatures to control its exothermic nature and minimize potential side reactions.
Caption: Logical flow of the N-Acylation reaction mechanism.
Expertise & Experience: Causality Behind Experimental Choices
-
Low-Temperature Addition: Chloroacetyl chloride is highly reactive, and its reaction with amines is strongly exothermic. Adding it slowly to a cooled solution of the aminobenzoic acid (0-5 °C) is crucial. This prevents a rapid temperature increase that could lead to the formation of undesired byproducts or degradation of the starting material.
-
Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dioxane, or ethyl acetate are preferred. They effectively dissolve the starting materials without participating in the reaction.
-
Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. While not always necessary, adding a mild, non-nucleophilic base like pyridine can neutralize the HCl, preventing potential side reactions and driving the equilibrium towards the product. However, for this specific substrate, the reaction often proceeds well without an added base.
Detailed Experimental Protocol: Acylation
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-chlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethyl acetate) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add chloroacetyl chloride (approx. 1.1-1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture again and slowly add cold water to quench any unreacted chloroacetyl chloride. The product often precipitates as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any water-soluble impurities, followed by a wash with a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the isolated white to off-white solid, 2-(2-chloroacetamido)-4-chlorobenzoic acid, under vacuum. The product is often of sufficient purity for the next step without further purification.
Part 2: Intramolecular Cyclization to the Quinazolinone Core
Principle and Mechanism
The formation of the quinazolinone ring from the N-acyl-anthranilic acid intermediate is a dehydrative cyclization. The most common and effective method involves heating the intermediate in acetic anhydride. The acetic anhydride serves a dual purpose: it acts as a dehydrating agent and activates the carboxylic acid group by forming a mixed anhydride intermediate. This intermediate is highly susceptible to intramolecular nucleophilic attack by the amide nitrogen. The subsequent ring closure and elimination of acetic acid yield the stable, aromatic quinazolinone system.
Caption: Key mechanistic stages of the dehydrative cyclization.
Expertise & Experience: Causality Behind Experimental Choices
-
Role of Acetic Anhydride: While simple heating can induce cyclization, the reaction is often slow and may require very high temperatures, leading to decomposition. Acetic anhydride significantly lowers the activation energy required for the ring closure, allowing the reaction to proceed efficiently under reflux conditions (around 140 °C).
-
Reaction Temperature: Refluxing is necessary to provide sufficient energy for both the formation of the mixed anhydride and the subsequent intramolecular cyclization. The temperature must be carefully controlled to prevent charring or the formation of polymeric byproducts.
-
Product Precipitation: The quinazolinone product is typically insoluble in the cooled aqueous acetic acid mixture formed during work-up. Pouring the hot reaction mixture into ice water is a highly effective method for precipitating the product in a relatively pure, solid form, which can then be easily collected by filtration.
Detailed Experimental Protocol: Cyclization
-
Setup: Place the dried 2-(2-chloroacetamido)-4-chlorobenzoic acid (1.0 eq) from Part 1 into a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add an excess of acetic anhydride (e.g., 5-10 volumes relative to the starting material mass).
-
Heating: Heat the mixture to reflux (approximately 140 °C) with stirring. The solid will gradually dissolve as the reaction proceeds.
-
Reaction: Maintain the reflux for 2-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool slightly. Carefully and slowly pour the hot solution into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
Isolation: A solid precipitate will form. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper (to remove all traces of acetic acid), and then with a small amount of cold ethanol or another suitable solvent.
-
Purification: Dry the crude product. For higher purity, the this compound can be recrystallized from a suitable solvent system, such as ethanol or glacial acetic acid.
Data Presentation: Synthesis Parameters
The following table summarizes typical experimental parameters for this synthesis. Note that optimal conditions may vary and should be determined empirically.
| Parameter | Step 1: Acylation | Step 2: Cyclization |
| Key Reagents | Chloroacetyl Chloride | Acetic Anhydride |
| Molar Ratio (Reagent:Substrate) | ~1.1 : 1 | (Used as solvent) |
| Temperature | 0 °C to Room Temp. | Reflux (~140 °C) |
| Reaction Time | 2 - 4 hours | 2 - 5 hours |
| Typical Overall Yield | - | 75% - 90% |
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound from 2-amino-4-chlorobenzoic acid. The methodology is robust, scalable, and relies on readily available reagents. By understanding the underlying mechanisms and the rationale for key experimental conditions—such as temperature control during acylation and the dual role of acetic anhydride in cyclization—researchers can consistently achieve high yields of this valuable intermediate. This compound serves as a critical starting point for the synthesis of diverse quinazolinone derivatives, empowering further exploration in the field of drug discovery and development.[2]
References
-
Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279. Available at: [Link]
-
Li, Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]
Sources
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This technical guide delves into the mechanistic intricacies of a specific, yet under-elucidated subclass: 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives. While direct research on this precise molecule is nascent, this document synthesizes a robust, evidence-based framework of its putative mechanisms of action by extrapolating from the well-documented activities of structurally related quinazolinone compounds. We will explore potential molecular targets, dissect key signaling pathways, and provide actionable experimental protocols to empower researchers in their investigation of this promising chemical entity. Our analysis is grounded in the established anticancer, anti-inflammatory, and enzyme-inhibitory properties of the broader quinazolinone family, offering a predictive lens through which to view the therapeutic potential of its 7-chloro-2-(chloromethyl) variant.
Introduction: The Quinazolinone Core and the Significance of the 7-Chloro-2-(chloromethyl) Substitution
Quinazolinones are heterocyclic compounds composed of a benzene ring fused to a pyrimidinone ring.[1] The 4(3H)-quinazolinone isomer is particularly prevalent in pharmacologically active molecules.[4][5] These compounds have demonstrated a remarkable diversity of biological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[3][6]
The specific derivative, this compound, possesses two key reactive sites that likely dictate its biological activity:
-
The 7-Chloro Group: The presence of a halogen at this position can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Halogenated quinazolinone derivatives have shown notable cytotoxic activity.[7]
-
The 2-(Chloromethyl) Group: This is a reactive alkylating moiety. The chloromethyl group can readily react with nucleophiles, such as the side chains of amino acid residues (e.g., cysteine, histidine) in proteins. This suggests a potential for covalent modification of target enzymes or receptors, leading to irreversible inhibition.
This guide will postulate the primary mechanisms of action for this class of derivatives, drawing parallels from extensively studied analogues.
Postulated Mechanisms of Action: A Multi-Targeted Approach
Based on the extensive literature on quinazolinone derivatives, we can hypothesize several key mechanisms through which this compound derivatives may exert their biological effects.
Anticancer Activity: Disruption of Cellular Proliferation and Survival
Quinazolinone derivatives are well-documented as potent anticancer agents, acting through various mechanisms to induce cell death and inhibit tumor growth.[1][5][7][8]
A prominent mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[9] Overexpression of EGFR is a hallmark of many cancers.
-
Plausible Interaction: The quinazolinone core can act as a scaffold that binds to the ATP-binding site of the EGFR kinase domain. The 7-chloro and 2-(chloromethyl) substituents could further enhance this binding or provide additional interactions. The reactive chloromethyl group could potentially form a covalent bond with a nearby cysteine residue in the active site, leading to irreversible inhibition.
Several quinazolinone derivatives have been shown to interfere with tubulin polymerization, a critical process for cell division.[7][10]
-
Plausible Interaction: These compounds can bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[10] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The specific substitutions on the quinazolinone ring are crucial for this interaction.
Quinazolinone derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[8] This often involves the modulation of key signaling pathways like PI3K/Akt.[5]
-
Plausible Interaction: By inhibiting upstream signaling molecules like EGFR or other kinases, these derivatives can lead to the downregulation of pro-survival proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), ultimately activating caspases and triggering programmed cell death.
Enzyme Inhibition: A Broader Therapeutic Scope
The quinazolinone scaffold is a versatile inhibitor of various enzymes.
Certain 7-chloro-quinazolinone derivatives have been investigated for their anti-inflammatory and analgesic properties, which are often mediated by the inhibition of COX enzymes.[6]
-
Plausible Interaction: The planar quinazolinone ring system can fit into the active site of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. The 7-chloro substituent may enhance binding affinity.
Quinazolinone derivatives have shown inhibitory activity against a range of other enzymes, including:
-
α-Glucosidase: A target for anti-diabetic drugs.[13]
The reactive chloromethyl group in the target compound makes it a particularly interesting candidate for irreversible enzyme inhibition studies.
Experimental Protocols for Mechanistic Elucidation
To validate the postulated mechanisms of action for this compound derivatives, the following experimental workflows are recommended.
In Vitro Cytotoxicity and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assays
Objective: To determine if the compounds inhibit the activity of specific kinases like EGFR.
Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), the substrate (a suitable peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the this compound derivative.
-
Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ADP produced). Calculate the IC50 for kinase inhibition.
Cell Cycle Analysis
Objective: To investigate the effect of the compounds on cell cycle progression.
Protocol: Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells and resuspend in PBS containing RNase A and propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not available, general trends from related compounds suggest:
-
Position 7 Substitution: Electron-withdrawing groups like chlorine at this position often enhance cytotoxic activity.[7]
-
Position 2 Substitution: The nature of the substituent at position 2 is critical for target specificity. The chloromethyl group introduces a reactive handle that could lead to potent, irreversible inhibition.
-
Position 3 Substitution: Modifications at this position can significantly impact activity and can be explored to optimize potency and selectivity.
Quantitative Data Summary
The following table summarizes representative IC50 values for various quinazolinone derivatives against different targets, providing a benchmark for future studies on 7-chloro-2-(chloromethyl) analogues.
| Derivative Class | Target | Cell Line/Enzyme | IC50 (µM) | Reference |
| Quinazolinone-based rhodanines | Cytotoxicity | HL-60 | 1.2 | [8] |
| 2-Thioacetyl quinazolinones | EGFR | EGFR | 0.069 | [9] |
| 2-Substituted quinazolinones | Tyrosinase | Mushroom Tyrosinase | 103 | [12] |
| Quinazolinone-1,2,3-triazole-acetamides | α-glucosidase | α-glucosidase | 4.8 | [13] |
Conclusion and Future Directions
This compound and its derivatives represent a promising, albeit underexplored, class of compounds. Based on the extensive research on the broader quinazolinone family, it is highly probable that these derivatives will exhibit potent anticancer and enzyme-inhibitory activities. Their unique structural features, particularly the reactive chloromethyl group, suggest a potential for covalent and irreversible binding to their biological targets, which could translate into enhanced therapeutic efficacy.
Future research should focus on:
-
Synthesis and Characterization: A focused effort to synthesize and characterize a library of this compound derivatives with modifications at other positions.
-
In-depth Mechanistic Studies: Employing the experimental protocols outlined in this guide to confirm the postulated mechanisms of action.
-
Target Identification: Utilizing proteomics and other advanced techniques to identify the specific molecular targets of these compounds.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the most promising derivatives in preclinical animal models.
This technical guide provides a foundational framework to accelerate the investigation of this intriguing class of molecules, with the ultimate goal of unlocking their full therapeutic potential.
References
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
- Synthesis and anticancer activity of novel quinazolinone-based rhodanines.
- Enzymes Inhibitory Potential of 2-Substituted Quinazolin-(3H)-ones 1-25.
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents.
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.
- Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study.
- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
- Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
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- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one in Modern Drug Discovery
Introduction: The Quinazolinone Core and the Strategic Importance of 7-Chloro-2-(chloromethyl) Substitution
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, is a common feature in numerous natural products, synthetic compounds, and FDA-approved drugs.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties.[3][4]
Within this versatile class of compounds, 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one emerges as a particularly valuable chemical intermediate. Its strategic design incorporates two key features that make it a powerful tool for drug discovery researchers:
-
The 7-Chloro Substituent: Halogenation at the C-7 position of the quinazolinone ring is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The presence of a chlorine atom at this position can enhance binding affinity to target proteins, improve metabolic stability, and influence the overall electronic properties of the molecule.[3] Structure-activity relationship (SAR) studies have frequently shown that the 7-chloro moiety is favorable for anticonvulsant and anticancer activities.[3][5]
-
The 2-(Chloromethyl) Group: This functional group is a highly reactive electrophilic handle. The chloromethyl group serves as a linchpin for introducing a vast diversity of chemical moieties through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space around the quinazolinone core, enabling the fine-tuning of a compound's biological activity, selectivity, and physicochemical properties.
This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in drug discovery. We will delve into its synthesis, its chemical reactivity, and its application in the development of potent therapeutic agents, with a particular focus on the synthesis of 4-anilinoquinazoline-based anticancer drugs.
Synthesis of the Core Intermediate: A Robust and Efficient Protocol
The synthesis of this compound can be efficiently achieved through a one-step cyclization reaction from readily available starting materials. This method, adapted from the general procedure described by Yang et al. (2010), offers high yields and operational simplicity.[6]
The core principle of this synthesis is the reaction of a substituted anthranilic acid with an excess of chloroacetonitrile in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which also acts as a chlorinating agent for the formation of the chloromethyl group.
Experimental Protocol: Synthesis of this compound
Starting Material: 2-Amino-4-chlorobenzoic acid
Reagents: Chloroacetonitrile, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
Procedure:
-
To a stirred solution of 2-amino-4-chlorobenzoic acid (1.0 eq.) in an appropriate solvent such as toluene or dioxane, add chloroacetonitrile (3.0 eq.).
-
Slowly add phosphorus oxychloride (2.0 eq.) or thionyl chloride (2.0 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and then a cold solvent like methanol or ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Characterization Data for this compound: [6]
| Analysis | Result |
| Appearance | White solid |
| Melting Point | 232-234 °C |
| ¹H-NMR (DMSO-d₆) | δ 12.72 (br s, 1H), 8.10 (d, J = 8 Hz, 1H), 7.75 (s, 1H), 7.58 (d, J = 8 Hz, 1H), 4.55 (s, 2H) |
| ¹³C-NMR (DMSO-d₆) | δ 161.15, 154.13, 149.53, 139.44, 128.10, 127.68, 126.64, 120.30, 43.29 |
| ESI-MS | m/z 227.05 (M-H)⁻ |
Causality Behind Experimental Choices:
-
Excess Chloroacetonitrile: Using an excess of chloroacetonitrile ensures that it acts as both a reactant and, to some extent, a solvent, driving the reaction towards completion.
-
POCl₃/SOCl₂: These reagents serve a dual purpose. They act as dehydrating agents to facilitate the initial amide formation and subsequent cyclization, and they are the source of chlorine for the formation of the chloromethyl group from the nitrile.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and chlorination steps to proceed at a reasonable rate.
-
Aqueous Workup: Quenching with ice water hydrolyzes any remaining POCl₃ or SOCl₂ and precipitates the organic product, which has low solubility in water.
The Versatile Reactivity of the 2-(Chloromethyl) Group
The synthetic utility of this compound lies in the reactivity of its chloromethyl group. This electrophilic center is susceptible to nucleophilic attack by a wide range of nucleophiles, allowing for the facile introduction of diverse functionalities at the C-2 position.
Caption: Nucleophilic substitution at the 2-(chloromethyl) position.
This reactivity enables the construction of extensive libraries of quinazolinone derivatives for SAR studies. For instance, reaction with various amines (primary, secondary, and aromatic) leads to the corresponding 2-(aminomethyl) derivatives. Similarly, thiols, alkoxides, and azides can be readily introduced.
Application in Drug Discovery: Synthesis of 4-Anilinoquinazoline-Based Anticancer Agents
A prominent application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibitory activity against various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[5][6] Overexpression or mutation of EGFR is a key driver in the progression of several cancers, including non-small cell lung cancer (NSCLC).[5]
The synthesis of these potent anticancer agents from our core intermediate involves a two-step process: chlorination of the 4-oxo group followed by a nucleophilic aromatic substitution (SNAr) with a substituted aniline.
Experimental Workflow: From Intermediate to 4-Anilinoquinazoline
Caption: Synthetic route to 4-anilinoquinazoline derivatives.
Detailed Protocol:
Step 1: Synthesis of the 2,4-Dichloro Intermediate
-
A mixture of this compound (1.0 eq.) in a suitable solvent like toluene is treated with a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and refluxed.
-
After a short period (e.g., 40 minutes), the mixture is cooled, and phosphorus oxychloride (POCl₃) (2.0 eq.) is added.
-
The reaction is then heated (e.g., at 80 °C) for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is worked up by dilution with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated to yield the crude 2,4-dichloro intermediate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution with Anilines
-
The crude 2,4-dichloro intermediate is dissolved in a protic solvent like isopropanol.
-
A substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.2 eq.) is added to the solution.
-
The mixture is stirred at an elevated temperature (e.g., 60 °C) for a few hours.
-
Upon cooling, the desired 4-anilinoquinazoline product typically precipitates out of the solution.
-
The solid product is collected by filtration, washed with a cold solvent, and dried to afford the final compound.
This synthetic strategy has been successfully employed to generate novel 4-anilinoquinazoline derivatives that exhibit promising in vitro anticancer activity.[6] The modular nature of this synthesis, enabled by the versatility of the this compound intermediate, allows for the rapid generation of analogues for SAR optimization.
Future Perspectives and Conclusion
This compound stands out as a high-value, versatile intermediate in the drug discovery landscape. Its strategic design, combining a modulating 7-chloro group with a reactive 2-chloromethyl handle, provides an efficient entry point to a rich chemical space of quinazolinone derivatives.
The demonstrated application in the synthesis of potent 4-anilinoquinazoline-based anticancer agents underscores its importance. However, the potential of this intermediate extends far beyond this single application. The reactivity of the chloromethyl group can be exploited to synthesize novel compounds for a multitude of therapeutic targets, including those relevant to central nervous system disorders, infectious diseases, and inflammatory conditions.
As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of well-designed chemical intermediates like this compound will remain a critical element in the drug discovery and development process. Its straightforward synthesis and versatile reactivity ensure its place in the toolbox of medicinal chemists for the foreseeable future.
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The Fulcrum of Potency: A Technical Guide to the Structure-Activity Relationship of 7-Chloro-quinazolinone Derivatives
Introduction: The Quinazolinone Scaffold and the Strategic Importance of the 7-Chloro Moiety
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocyclic system, consisting of a fused benzene and pyrimidine ring, serves as the foundation for numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] The versatility of the quinazolinone core allows for systematic modifications at various positions, enabling the fine-tuning of its pharmacological profile.
This guide focuses specifically on the 7-chloro-quinazolinone derivatives, a subclass that has garnered significant attention in drug discovery. The introduction of a chlorine atom at the 7th position of the quinazolinone ring is not a trivial substitution. Halogens, particularly chlorine, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This, in turn, dictates the compound's pharmacokinetics and pharmacodynamics. The 7-chloro substitution often serves as a critical anchor for enhancing binding affinity to target proteins and can be a key determinant of a compound's potency and selectivity. This document will provide an in-depth exploration of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers and professionals in drug development.
Core Structure & Numbering System
To understand the SAR of 7-chloro-quinazolinone derivatives, it is essential to be familiar with their fundamental structure and numbering convention. The following diagram illustrates the core scaffold with the key positions for substitution highlighted.
Caption: Core structure of 7-chloro-4(3H)-quinazolinone with IUPAC numbering.
Part 1: Synthesis of 7-Chloro-quinazolinone Derivatives
The primary synthetic route to 7-chloro-quinazolinone derivatives commences with 2-amino-4-chlorobenzoic acid (4-chloroanthranilic acid).[5] A common and effective method is the Niementowski reaction or variations thereof.
Representative Synthetic Protocol: Two-Step Synthesis
This protocol outlines a general two-step procedure for the synthesis of 2,3-disubstituted-7-chloro-quinazolin-4(3H)-ones.
Step 1: Synthesis of 7-chloro-2-substituted-4H-benzo[d][1][6]oxazin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorobenzoic acid in a suitable solvent like pyridine.
-
Acylation: Add an acylating agent (e.g., benzoyl chloride or acetic anhydride) dropwise to the solution at room temperature.[7]
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and pour it into ice-cold water. The precipitated solid, the benzoxazinone intermediate, is then filtered, washed with water, and dried.
Step 2: Synthesis of 3-substituted-7-chloro-2-phenylquinazolin-4(3H)-one
-
Reaction Setup: To a solution of the 7-chloro-2-substituted-benzoxazin-4-one from Step 1 in a solvent like ethanol or glacial acetic acid, add the desired primary amine or hydrazine hydrate.[5][7]
-
Reflux: Reflux the mixture for 4-8 hours, again monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the solution. It can be collected by filtration, washed with a cold solvent (e.g., ethanol), and then purified, typically by recrystallization.
Caption: General synthetic workflow for 2,3-disubstituted 7-chloro-quinazolinones.
Part 2: Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-chloro-quinazolinone derivatives is profoundly influenced by the nature and position of substituents, particularly at the C-2 and N-3 positions.
Antimicrobial Activity
The quinazolinone scaffold is a well-established pharmacophore for developing antimicrobial agents.[1] The 7-chloro substitution often contributes positively to this activity.
-
Substitution at C-2:
-
Small alkyl groups like methyl have been shown to be effective.[7]
-
The introduction of a substituted amino group at the C-2 position is a key strategy. For instance, a series of 7-chloro-2-((substituted-phenyl)amino)quinazolin-4(3H)-ones were synthesized and evaluated against Methicillin-Resistant Staphylococcus aureus (MRSA).[8]
-
In this series, compound 6l (7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one) emerged as a potent lead.[8] Further optimization of the 2-position substituent, replacing the dichlorophenylamino group with a 3,4-difluorobenzylamine group (compound 6y ), resulted in a dramatic increase in potency, highlighting the sensitivity of the C-2 position to electronic and steric factors.[8]
-
-
Substitution at N-3:
-
Substitutions at the N-3 position are crucial for antimicrobial properties.[9]
-
Aromatic or heterocyclic rings at this position are generally favored. For example, 7-Chloro-3-(4-fluorophenyl) derivatives have been reported in the context of antimicrobial research.[1]
-
The presence of an amino group at N-3, which can be further derivatized, is another common strategy. For example, 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed promising activity against several bacterial strains.[7]
-
| Compound Ref. | C-2 Substituent | N-3 Substituent | Target Organism | Activity (MIC) | Source |
| 6l | 3,5-Dichlorophenylamino | H | S. aureus (MRSA) | 1.0 µM (MIC50) | [8] |
| 6y | 3,4-Difluorobenzylamino | H | S. aureus (MRSA) | 0.02 µM (MIC50) | [8] |
| Compound 2 | Methyl | Amino | K. pneumoniae, S. aureus | High Activity | [7] |
Anticancer and Kinase Inhibitory Activity
Quinazolinones are renowned for their anticancer properties, with several derivatives functioning as kinase inhibitors.[10][11] The 7-chloro moiety is a common feature in many potent kinase inhibitors.
-
General Principles: The quinazolinone core often acts as a hinge-binding motif in the ATP-binding pocket of kinases. The substituents at various positions then extend into other regions of the active site to confer potency and selectivity.
-
Substitution at C-2: A 2-chloro substituent on the quinazoline core was found to be the most potent in a series of compounds designed as tubulin polymerization inhibitors.[12]
-
Substitution at N-3: The N-3 position is frequently substituted with aryl or heteroaryl groups. These groups can form crucial interactions within the kinase active site.
-
Substitution at C-6 and C-7: Bulky substituents at the 6 or 7-positions of the quinazoline ring have been shown to increase potency in some series of EGFR inhibitors.[13] While this guide focuses on 7-chloro, it is important to note that other substitutions at this position, such as aminoalkoxy groups, are also critical for activity against various tyrosine kinases.[13]
Caption: Key SAR principles for 7-chloro-quinazolinone derivatives as kinase inhibitors.
Anti-inflammatory Activity
7-chloro-quinazolinone derivatives have also been explored as potential anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).
-
A series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones were synthesized and evaluated for anti-inflammatory and analgesic activities.[5]
-
The N-3 position was derivatized by reacting a 3-amino intermediate with various aromatic aldehydes to form Schiff bases.
-
The nature of the aromatic ring introduced at the N-3 position via the Schiff base linkage modulated the anti-inflammatory activity, with some derivatives showing significant effects compared to the standard drug diclofenac.[5] This highlights the importance of the N-3 substituent in directing the molecule towards specific targets in the inflammatory cascade.
Part 3: Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized 7-chloro-quinazolinone derivatives, standardized in vitro and in vivo assays are essential.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Assay
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-chloro-quinazolinone derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The 7-chloro-quinazolinone scaffold is a highly adaptable and potent platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the biological activity is critically dependent on the substituents at the C-2 and N-3 positions.
-
For antimicrobial agents , particularly against resistant strains like MRSA, the focus should be on optimizing the amino-based substituents at the C-2 position.[8]
-
In the realm of anticancer therapy , the 7-chloro-quinazolinone core serves as an excellent starting point for designing kinase inhibitors. Future work should involve exploring diverse aryl and heteroaryl substitutions at C-2 and N-3 to enhance selectivity and overcome resistance mechanisms.[10][13]
-
For anti-inflammatory drugs , further exploration of the N-3 position with various heterocyclic and aromatic moieties could yield potent and selective COX inhibitors.[5][14]
The strategic placement of the chlorine atom at the 7th position provides a solid foundation, enhancing the overall pharmacological profile of the quinazolinone core. By leveraging the SAR insights detailed in this guide, researchers can more rationally design and synthesize next-generation 7-chloro-quinazolinone derivatives with improved efficacy and safety profiles, paving the way for new and effective treatments for a range of diseases.
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Unlocking the Therapeutic Potential of 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one Analogs: A Technical Guide to Target Identification and Validation
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, highly promising subclass: 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one and its analogs. While often utilized as a versatile synthetic intermediate, the inherent bioactivity of this core structure warrants a systematic investigation into its direct therapeutic targets.[4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, validate, and characterize the molecular targets of these compounds. We will delve into a multi-pronged approach, combining computational methods with robust biochemical and cell-based assays to elucidate the mechanism of action and pave the way for novel therapeutic interventions, particularly in oncology and inflammatory diseases.
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Drug Discovery
Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][2][3][6] The structural versatility of the quinazolinone nucleus allows for extensive chemical modifications, enabling the fine-tuning of their biological effects.[1][7] Several quinazolinone-based drugs have received FDA approval, primarily as kinase inhibitors in cancer therapy, underscoring the clinical relevance of this scaffold.[1]
The subject of this guide, this compound, possesses key structural features—a halogenated benzene ring and a reactive chloromethyl group—that suggest a high potential for specific and potent interactions with biological macromolecules. The chloro substitution at the 7-position can influence the compound's electronic properties and binding affinity, while the chloromethyl group at the 2-position serves as a reactive handle for either covalent interactions with target proteins or for the synthesis of diverse analog libraries.[4][5][8]
This guide will provide a systematic workflow to deorphanize this compound class, moving from broad, unbiased screening to specific, hypothesis-driven validation of therapeutic targets.
A Strategic Workflow for Target Identification and Deconvolution
Identifying the specific molecular targets of a novel compound class is a critical step in drug development. We propose a multi-tiered strategy that begins with broad, unbiased screening methods to generate initial hypotheses, followed by more focused biochemical and cellular assays to validate these potential targets.
Caption: A multi-phase workflow for the identification and validation of therapeutic targets.
Phase 1: Unbiased Target Identification
The initial phase aims to cast a wide net to identify potential biological targets without preconceived biases.
-
Phenotypic Screening: A foundational step is to screen the this compound analogs against a panel of diverse cancer cell lines, such as the NCI-60 panel.[9] This provides valuable data on the spectrum of activity and can reveal patterns of sensitivity that correlate with specific cancer genotypes, suggesting potential underlying targets.
-
Affinity Chromatography-Mass Spectrometry: This powerful technique directly identifies binding partners of a small molecule from a complex cellular lysate.[10][11][12][13][14] A derivative of the parent compound is synthesized with a linker and immobilized on a solid support. The cellular proteome is then passed over this affinity matrix, and specifically bound proteins are eluted and identified by mass spectrometry.
-
In Silico Target Prediction: Computational methods, such as molecular docking and pharmacophore modeling, can be used to screen large databases of protein structures to predict potential binding partners.[15][16][17][18] The 3D structure of the quinazolinone analog is docked against a library of known drug targets to identify proteins with high binding affinity and favorable interaction geometries.
Potential Therapeutic Target Classes and Validation Protocols
Based on the extensive literature on quinazolinone derivatives, several protein classes emerge as high-probability targets.[1][2] This section outlines detailed protocols for validating the interaction of this compound analogs with these key target families.
Protein Kinases: Targeting Dysregulated Cell Signaling
Protein kinases are a major class of enzymes that are frequently dysregulated in cancer and inflammatory diseases, making them attractive therapeutic targets.[19][20][21][22][23] Quinazolinone-based kinase inhibitors have already achieved clinical success.
3.1.1. Kinome Profiling
A broad screening of a panel of kinases is the most efficient way to identify specific kinase targets.
Caption: A streamlined workflow for kinome profiling to identify specific kinase targets.
3.1.2. Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a representative in vitro assay to quantify the inhibitory activity of the quinazolinone analogs against a specific kinase, such as Epidermal Growth Factor Receptor (EGFR).
Materials:
-
Recombinant human EGFR (or other kinase of interest)
-
Kinase assay buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well microplates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the quinazolinone analogs in kinase assay buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the quinazolinone analog (or DMSO for control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cyclooxygenase-2 (COX-2): Targeting Inflammation
COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammatory disorders.[5][24][25] Quinazolinone derivatives have been reported to possess anti-inflammatory properties, potentially through COX-2 inhibition.
3.2.1. Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a fluorometric assay to screen for COX-2 inhibitory activity.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., AMPLEX® Red)
-
This compound analogs dissolved in DMSO
-
Celecoxib (positive control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the quinazolinone analogs and celecoxib in COX assay buffer.
-
In a 96-well plate, add the COX-2 enzyme, the fluorometric probe, and the test compounds (or DMSO for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence intensity kinetically for 10-15 minutes using a fluorescence plate reader (Ex/Em = 535/587 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition and IC50 values for the test compounds.
Tubulin: Disrupting the Cytoskeleton in Cancer Cells
Tubulin is the protein subunit of microtubules, which are essential for cell division.[1][7][26][27] Compounds that interfere with tubulin polymerization are potent anticancer agents.
3.3.1. Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the quinazolinone analogs on the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer)
-
This compound analogs dissolved in DMSO
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
96-well microplates
-
Spectrophotometer with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds, paclitaxel, and nocodazole in assay buffer.
-
On ice, add the tubulin solution and GTP to the wells of a pre-chilled 96-well plate.
-
Add the test compounds or controls to the respective wells.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Dihydrofolate Reductase (DHFR): A Target in Cancer and Infectious Diseases
DHFR is a crucial enzyme in the synthesis of DNA precursors, and its inhibition can lead to cell death.[4][28][29][30]
3.4.1. Protocol: DHFR Inhibitor Screening Assay (Colorimetric)
This assay measures the inhibition of DHFR activity by monitoring the oxidation of NADPH.
Materials:
-
Dihydrofolate Reductase (DHFR) Inhibitor Screening Kit
-
This compound analogs dissolved in DMSO
-
Methotrexate (positive control)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Follow the kit manufacturer's instructions for the preparation of reagents.
-
Add the test compounds and methotrexate to the appropriate wells.
-
Add the DHFR enzyme and NADPH.
-
Initiate the reaction by adding the dihydrofolate substrate.
-
Immediately read the absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Calculate the rate of NADPH consumption and determine the percent inhibition and IC50 values.
Poly(ADP-ribose) Polymerase-1 (PARP-1): A Key Player in DNA Repair
PARP-1 is an enzyme involved in DNA repair, and its inhibition is a promising strategy for treating cancers with deficiencies in other DNA repair pathways.[31][32][33][34][35]
3.5.1. Protocol: PARP-1 Inhibition Assay (Chemiluminescent)
This protocol describes a chemiluminescent assay to measure PARP-1 inhibition.
Materials:
-
PARP-1 Chemiluminescent Assay Kit
-
This compound analogs dissolved in DMSO
-
Olaparib (positive control)
-
96-well white microplates
-
Luminometer
Procedure:
-
Follow the kit manufacturer's protocol for reagent preparation.
-
Add the test compounds and olaparib to the appropriate wells of the histone-coated plate.
-
Add the PARP-1 enzyme and the biotinylated NAD+ substrate mixture.
-
Incubate to allow for the PARylation reaction.
-
Add the streptavidin-HRP conjugate and then the chemiluminescent substrate.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition and IC50 values.
Cell-Based Functional Assays: Assessing Therapeutic Potential in a Biological Context
While biochemical assays are crucial for confirming direct target engagement, cell-based assays are essential for evaluating the functional consequences of target inhibition in a more physiologically relevant setting.[2][8][9][36][37]
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the quinazolinone analogs on cancer cells.
Protocol: MTT Cell Viability Assay
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the quinazolinone analogs for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viable cells and determine the GI50 (concentration for 50% growth inhibition).
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by the compounds, apoptosis and cell cycle progression can be analyzed by flow cytometry.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Treat cells with the quinazolinone analogs for a predetermined time.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol: Cell Cycle Analysis
-
Treat cells with the compounds for 24-48 hours.
-
Fix the cells in ethanol and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Data Presentation and Interpretation
All quantitative data from the biochemical and cell-based assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro Enzymatic Inhibition Data for this compound Analogs
| Compound ID | Target Enzyme | IC50 (µM) |
| Analog 1 | EGFR | |
| Analog 2 | EGFR | |
| Analog 1 | COX-2 | |
| Analog 2 | COX-2 | |
| ... | ... |
Table 2: In Vitro Cellular Activity of this compound Analogs
| Compound ID | Cell Line | GI50 (µM) |
| Analog 1 | MCF-7 (Breast) | |
| Analog 2 | MCF-7 (Breast) | |
| Analog 1 | A549 (Lung) | |
| Analog 2 | A549 (Lung) | |
| ... | ... |
Conclusion and Future Directions
This technical guide provides a comprehensive and systematic framework for the identification and validation of the therapeutic targets of this compound and its analogs. By employing a combination of unbiased screening methods and focused biochemical and cell-based assays, researchers can effectively elucidate the mechanism of action of this promising class of compounds. The validation of specific molecular targets will be instrumental in guiding the rational design of next-generation quinazolinone derivatives with enhanced potency, selectivity, and drug-like properties. Further structure-activity relationship (SAR) studies, guided by the identified targets, will be crucial for optimizing these compounds into viable clinical candidates for the treatment of cancer, inflammatory disorders, and other diseases.
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PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of visualized experiments : JoVE, (89), 51726. [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2012). Current protocols in chemical biology, 4(2), 127–143. [Link]
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Target Deconvolution. Creative Biolabs. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
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Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (2023). Cancer Research, 83(7_Supplement), 6111-6111. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Assay and Drug Development Technologies, 10(3), 221–244. [Link]
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Identification of Direct Protein Targets of Small Molecules. (2010). ACS chemical biology, 5(10), 921–933. [Link]
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Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. (2022). JoVE (Journal of Visualized Experiments), (183), e54540. [Link]
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2023). ACS Medicinal Chemistry Letters, 14(6), 793–801. [Link]
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Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. (2017). Molecules, 22(8), 1324. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one Binding to the Epidermal Growth Factor Receptor (EGFR)
Abstract
This technical guide provides a comprehensive walkthrough of the in silico methodologies used to investigate the binding of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one, a novel quinazolinone derivative, to its putative biological target, the Epidermal Growth Factor Receptor (EGFR). Quinazolinone scaffolds are prevalent in a multitude of clinically approved anticancer agents, many of which function as potent EGFR inhibitors.[1][2] This document outlines the scientific rationale for target selection, detailed protocols for molecular docking and molecular dynamics simulations, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and discovery.
Introduction to this compound and its Therapeutic Potential
Quinazolinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The quinazoline scaffold is a key pharmacophore in several FDA-approved drugs that target protein kinases, which are crucial regulators of cellular processes.[5] Dysregulation of these kinases is a hallmark of many cancers.[2] The subject of this guide, this compound, is a synthetic derivative of the quinazolinone core. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests a potential role as an anticancer agent.
The Rationale for Selecting EGFR as a Biological Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][5] Overexpression or mutation of EGFR is a common driver in various human cancers, including non-small cell lung cancer and breast cancer, making it a prime target for therapeutic intervention.[1][6] A significant number of clinically successful kinase inhibitors are based on the 4-anilinoquinazoline scaffold, which effectively competes with ATP for binding to the EGFR kinase domain.[7][8] Given the structural features of this compound, EGFR presents a highly plausible and scientifically sound putative target for this compound. This in silico study, therefore, aims to explore this hypothesis by modeling the binding interactions between the ligand and the receptor at an atomic level.
Overall Experimental Workflow
The in silico investigation of the binding of this compound to EGFR follows a multi-step computational protocol. This workflow is designed to first predict the most favorable binding pose of the ligand within the receptor's active site and then to assess the stability and dynamics of the resulting protein-ligand complex.
I. Ligand and Protein Structure Preparation
The foundation of any successful in silico modeling study lies in the meticulous preparation of both the ligand and the protein structures. This initial phase ensures that the molecules are in a chemically correct and computationally ready state for subsequent docking and simulation.
A. Ligand Preparation Protocol
Step-by-Step Protocol:
-
2D Structure Generation: The 2D chemical structure of this compound is first drawn using a chemical sketcher.
-
3D Structure Conversion: The 2D structure is then converted into a 3D conformation.
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms.
-
File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
B. Protein Preparation Protocol
For this study, the X-ray crystal structure of the human EGFR kinase domain in complex with the quinazoline-based inhibitor, erlotinib (PDB ID: 1M17), will be utilized.[3][7] This structure provides a high-resolution view of the ATP-binding site and the interactions formed by a similar ligand.
Step-by-Step Protocol:
-
PDB Structure Retrieval: The atomic coordinates of PDB ID 1M17 are downloaded from the RCSB Protein Data Bank.[3]
-
Initial Cleaning: All non-essential molecules, including water, co-crystallized ligands (erlotinib), and any other heteroatoms, are removed from the PDB file.
-
Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography but are crucial for hydrogen bonding interactions.
-
Charge Assignment: Partial atomic charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format for use with AutoDock Vina.
II. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This method is instrumental in understanding the binding mode and affinity of a small molecule within the active site of a protein.
A. Theoretical Framework
This study will employ AutoDock Vina, a widely used open-source program for molecular docking.[10] Vina utilizes a Lamarckian genetic algorithm to explore the conformational space of the ligand within a user-defined grid box encompassing the binding site. A scoring function is then used to estimate the binding affinity (in kcal/mol) for different binding poses.
B. Experimental Protocol for AutoDock Vina
-
Grid Box Definition: A grid box is defined to encompass the ATP-binding site of the EGFR kinase domain. The dimensions and center of the grid box are determined based on the location of the co-crystallized inhibitor in the original PDB structure (1M17).[7]
-
Configuration File Setup: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters.
-
Execution of Docking: The AutoDock Vina program is executed from the command line, using the prepared configuration file as input.
-
Analysis of Results: Vina outputs a set of predicted binding poses for the ligand, ranked by their binding affinities. The pose with the lowest binding energy is typically considered the most favorable.
| Parameter | Value | Rationale |
| Receptor File | 1M17_protein.pdbqt | Prepared EGFR structure. |
| Ligand File | ligand.pdbqt | Prepared this compound structure. |
| Grid Center | Based on co-crystallized ligand | To focus the search on the known binding site. |
| Grid Size | e.g., 25 x 25 x 25 Å | To provide sufficient space for the ligand to move and rotate. |
| Exhaustiveness | 8 (default) | Balances computational cost and thoroughness of the search. |
III. Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the predicted binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are crucial for assessing the stability of the predicted binding pose and for understanding the nuanced conformational changes that may occur upon ligand binding.
A. Principles of Molecular Dynamics
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over a specified period. This technique provides insights into the flexibility of the protein, the stability of the ligand in the binding pocket, and the key intermolecular interactions that maintain the complex.
B. GROMACS Protocol for Protein-Ligand Simulation
GROMACS is a versatile and high-performance software package for performing molecular dynamics simulations.[1] The following protocol outlines the key steps for simulating the EGFR-ligand complex.
Step-by-Step Protocol:
-
System Preparation:
-
The protein-ligand complex from the best docking pose is selected.
-
A simulation box (e.g., cubic) is defined around the complex.
-
The box is solvated with a water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually brought to the desired temperature (e.g., 300 K) and pressure (e.g., 1 bar) through a two-step equilibration process (NVT and NPT ensembles).
-
Production MD: The production MD simulation is run for a specified duration (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic movements.
-
Trajectory Analysis: The resulting trajectory is analyzed to evaluate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the protein and ligand.
-
IV. Data Interpretation and Conclusion
The culmination of this in silico modeling study will be a detailed analysis of the binding mode and stability of this compound within the EGFR kinase domain.
A. Analysis of Docking Results
The docking results will provide the predicted binding affinity and the specific interactions between the ligand and the protein. Key interactions to look for include hydrogen bonds with the hinge region residues of EGFR (e.g., Met793), a hallmark of many quinazoline-based inhibitors.[7]
B. Insights from Molecular Dynamics
The MD simulation will offer a more profound understanding of the complex's behavior. A stable RMSD for both the protein backbone and the ligand will suggest a stable binding mode. RMSF analysis may reveal conformational changes in the protein upon ligand binding. Hydrogen bond analysis will provide a dynamic picture of the key interactions that stabilize the ligand in the active site.
| Analysis Metric | Expected Outcome for Stable Binding | Significance |
| Binding Affinity (Docking) | Low negative value (e.g., <-7 kcal/mol) | Indicates a favorable binding interaction. |
| RMSD (MD Simulation) | Low and stable fluctuation | Suggests the complex is in a stable conformation. |
| RMSF (MD Simulation) | Low fluctuation in binding site residues | Indicates that the binding site residues are well-ordered. |
| Hydrogen Bonds (MD Simulation) | Persistent hydrogen bonds with key residues | Highlights the critical interactions for ligand binding. |
C. Concluding Remarks
This in-depth technical guide provides a robust framework for the in silico modeling of this compound binding to the EGFR kinase domain. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential of this compound as an EGFR inhibitor. The methodologies and protocols outlined herein are grounded in established computational practices and provide a solid foundation for further drug discovery and development efforts.
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Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]
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Al-Suhaimi, K.S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 1-16. [Link]
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Zhang, Y., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 48(6), 1-17. [Link]
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Zhang, H., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6618. [Link]
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de Oliveira, C.S., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal. [Link]
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Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4277. [Link]
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Al-Suhaimi, K.S., et al. (2024). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Iranian Chemical Society, 21(1), 1-27. [Link]
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Kumar, D., et al. (2018). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 483-489. [Link]
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Discovery and Synthesis of Novel 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one Derivatives: A Scaffold for Targeted Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on the 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one framework, a key intermediate ripe for chemical modification. The strategic placement of a chloro group at the 7-position and a reactive chloromethyl handle at the 2-position provides a versatile platform for generating novel derivatives with enhanced potency and target specificity. We present a comprehensive overview of the synthetic strategy for the core structure, detailed protocols for derivatization, methods for spectroscopic characterization, and a workflow for biological evaluation, providing researchers with a practical roadmap for innovation in this chemical space.
Rationale and Design Strategy: The Significance of the Scaffold
The quinazolinone skeleton's therapeutic versatility stems from the numerous substitution patterns it can accommodate, which directly influences its biological activity. Our focus on the 7-chloro-2-(chloromethyl) core is deliberate and based on established structure-activity relationships (SAR):
-
The 7-Chloro Group: Halogen substitution, particularly chlorine at the 7-position, is known to enhance the lipophilicity of the molecule. This modification can improve membrane permeability and bioavailability. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronic properties of the aromatic system, potentially strengthening interactions with biological targets.
-
The 2-(Chloromethyl) Group: This functional group is the cornerstone of our derivatization strategy. It acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups (amines, thiols, phenols, etc.), enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
Our design strategy is to leverage this reactive handle to synthesize a library of novel derivatives and screen them for potential therapeutic applications, with an initial focus on anticancer activity, a well-documented property of quinazolinone compounds.
Synthesis of the Core Scaffold: this compound
The synthesis of the core intermediate is a critical first step. The most efficient route begins with 2-amino-4-chlorobenzoic acid, which undergoes a one-pot cyclization reaction. This approach is favored for its operational simplicity and good yields.
Synthetic Pathway
The reaction proceeds via a two-step, one-pot process. First, 2-amino-4-chlorobenzoic acid is reacted with chloroacetyl chloride. The resulting amide intermediate undergoes spontaneous acid-catalyzed cyclization to form the desired quinazolinone ring system.
Caption: One-pot synthesis of the quinazolinone core.
Detailed Experimental Protocol
Causality: This protocol is designed for efficiency. Using a one-pot method reduces material loss between steps and saves time. Chloroacetyl chloride serves as both the acylating agent and the source of the chloromethyl group. Pyridine acts as a base to neutralize the HCl generated during acylation, driving the reaction forward. The final heating step provides the necessary activation energy for the intramolecular cyclization to form the stable quinazolinone ring.
-
Reaction Setup: To a stirred solution of 2-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous pyridine (10 vol) in a round-bottom flask fitted with a reflux condenser, add chloroacetyl chloride (1.2 eq) dropwise at 0 °C.
-
Acylation: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion of the acylation, heat the mixture to reflux (approximately 115 °C) for 4-6 hours.
-
Workup and Isolation: After cooling, pour the reaction mixture into ice-cold water (20 vol). A solid precipitate will form.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual pyridine. Recrystallize the solid from ethanol to yield pure this compound.
Derivatization via Nucleophilic Substitution
The 2-(chloromethyl) group is an excellent electrophilic site for S_N2 reactions. This allows for the creation of a diverse library of compounds by introducing various nucleophiles.
General Derivatization Workflow
The workflow involves the reaction of the core scaffold with a selected nucleophile (e.g., a primary or secondary amine) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: General workflow for generating novel derivatives.
Protocol: Synthesis of a 2-(Aminomethyl) Derivative
Causality: This protocol exemplifies the derivatization strategy. A polar aprotic solvent like DMF is chosen for its ability to dissolve the reactants and facilitate the S_N2 reaction. Potassium carbonate is a mild, inexpensive base, ideal for scavenging the HCl formed, preventing protonation of the amine nucleophile. The reaction is heated to ensure a reasonable reaction rate.
-
Reactant Preparation: Dissolve this compound (1.0 eq) in dimethylformamide (DMF, 15 vol).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC.
-
Isolation: After the reaction is complete, cool the mixture and pour it into ice water. Collect the resulting precipitate by filtration.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final derivative.
Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized core and its derivatives is essential. This is achieved through a combination of spectroscopic techniques.
Key Spectroscopic Techniques
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. Key signals include the aromatic protons of the quinazolinone ring, the N-H proton (often a broad singlet), and the newly introduced substituents.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio ([M+H]⁺).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. A strong absorption band around 1680 cm⁻¹ is characteristic of the quinazolinone C=O (amide) stretch.
Representative Data for a Novel Derivative
The following table summarizes hypothetical characterization data for a derivative synthesized by reacting the core scaffold with morpholine.
| Analysis | Expected Data for 7-chloro-2-(morpholinomethyl)quinazolin-4(3H)-one |
| ¹H NMR | δ 12.1 (br s, 1H, NH), 8.1-7.5 (m, 3H, Ar-H), 3.75 (s, 2H, -CH₂-N), 3.60 (t, 4H, morpholine), 2.60 (t, 4H, morpholine). |
| ¹³C NMR | δ 162.5 (C=O), 155.0 (C-N), 148.0 (Ar-C), [Aromatic signals], 66.5 (-O-CH₂-), 61.0 (-N-CH₂-), 53.5 (-N-CH₂-). |
| HRMS (ESI) | Calculated for C₁₃H₁₄ClN₃O₂ [M+H]⁺: 280.0802; Found: 280.0805. |
| IR (KBr, cm⁻¹) | 3200 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1685 (C=O stretch), 1610 (C=N stretch). |
Biological Evaluation: A Workflow for Anticancer Screening
Given the prevalence of anticancer activity among quinazolinone derivatives, an initial biological evaluation should focus on this therapeutic area. A tiered screening approach is efficient for identifying promising lead compounds.
In Vitro Screening Workflow
Caption: A tiered workflow for identifying lead compounds.
Potential Mechanism of Action (MoA)
Many quinazolinone-based anticancer agents function as kinase inhibitors. For instance, they can target the ATP-binding site of Epidermal Growth Factor Receptor (EGFR) kinase, a key enzyme in many cancer signaling pathways.
Caption: Inhibition of EGFR signaling by a quinazolinone derivative.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthesis is straightforward, and the reactive chloromethyl group provides an accessible handle for extensive chemical modification. The systematic derivatization and subsequent biological screening outlined in this guide offer a clear path to identifying potent lead compounds. Future work should focus on expanding the derivative library to establish robust structure-activity relationships, elucidating the precise mechanism of action for the most active compounds, and optimizing their pharmacokinetic properties for in vivo studies.
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The Chloromethyl Group in Quinazolinone Chemistry: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of this privileged structure is key to modulating its pharmacological profile. Among the various substituents, the chloromethyl group at the 2-position of the quinazolinone ring stands out as a particularly versatile and reactive handle. This guide provides a comprehensive overview of the chemical properties and reactivity of the chloromethyl group in quinazolinones, offering insights into its synthesis, reactivity, and application in the development of novel drug candidates.
Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-ones: Establishing the Cornerstone
The introduction of the chloromethyl group onto the quinazolinone core is a critical first step in harnessing its synthetic potential. Several methods have been developed, with the one-pot condensation of anthranilic acids and chloroacetonitrile being a particularly efficient and widely adopted approach.[3]
A general and improved one-step synthesis involves reacting substituted o-anthranilic acids with chloroacetonitrile in methanol at room temperature.[3] This method offers high yields (typically in the 70-88% range) and proceeds under mild conditions, making it an attractive choice for laboratory-scale synthesis. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the anthranilic acid ring, demonstrating its broad applicability.[3]
Another common route involves the acylation of anthranilic acid with chloroacetyl chloride to form a benzoxazinone intermediate, which is then treated with an amine to yield the desired 2-(chloromethyl)quinazolin-4(3H)-one.[4][5] This two-step process provides an alternative pathway to access these valuable intermediates.
Experimental Protocol: One-Pot Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one [3]
-
To a solution of anthranilic acid (1.0 equiv.) in methanol, add chloroacetonitrile (3.0 equiv.).
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid by filtration and wash with cold methanol to afford the pure 2-(chloromethyl)quinazolin-4(3H)-one.
The Electrophilic Nature of the Chloromethyl Group: A Hub for Nucleophilic Attack
The synthetic utility of 2-(chloromethyl)quinazolin-4(3H)-ones stems from the electrophilic character of the methylene carbon, which is activated by the adjacent electron-withdrawing quinazolinone ring and the electronegative chlorine atom. This makes the chloromethyl group an excellent substrate for nucleophilic substitution reactions (SNAr), allowing for the facile introduction of a wide range of functional groups.[6]
The reactivity of the chloromethyl group can be modulated by the nature of the nucleophile and the reaction conditions. A diverse array of nucleophiles, including amines, thiols, alcohols, and carbanions, can displace the chloride ion, leading to the formation of a new carbon-heteroatom or carbon-carbon bond.[6] This versatility is a key reason why 2-(chloromethyl)quinazolinones are considered valuable intermediates in medicinal chemistry.[7]
Applications in Drug Discovery and Development: Building Bioactive Molecules
The ability to easily introduce diverse functionalities via the chloromethyl group has made 2-(chloromethyl)quinazolin-4(3H)-ones highly sought-after building blocks in the synthesis of biologically active compounds.[7] This is particularly evident in the development of novel anticancer agents.
For instance, the chloromethyl group serves as a key linker for attaching various pharmacophores to the quinazolinone scaffold. In the synthesis of novel 4-anilinoquinazoline derivatives with potential anticancer activity, the 2-chloromethyl group is crucial for the subsequent condensation with aniline derivatives.[3] Some of these synthesized compounds have demonstrated promising in vitro anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines.[3]
The versatility of the chloromethyl intermediate is further highlighted by its use in the preparation of a wide range of biologically active molecules, including anti-inflammatory agents and hedgehog antagonists.[7] The structure-activity relationship (SAR) of these compounds can be systematically explored by varying the nucleophile that displaces the chloride, allowing for the fine-tuning of their pharmacological properties.[8]
| Derivative Class | Biological Activity | Reference |
| 4-Anilinoquinazolines | Anticancer | [3] |
| Fused Quinazolinones | Antimicrobial, Anticancer | [5] |
| Triazoloquinazolinones | Anti-inflammatory | [2] |
Causality in Experimental Design: The "Why" Behind the "How"
The choice of synthetic strategy and reaction conditions is paramount in achieving the desired outcome. The preference for the one-pot synthesis of 2-(chloromethyl)quinazolin-4(3H)-ones is not merely for convenience; it is rooted in efficiency and atom economy.[3] This method avoids the isolation of intermediates, which can lead to higher overall yields and reduced waste.
In nucleophilic substitution reactions, the choice of solvent and base is critical. A polar aprotic solvent, such as DMF or DMSO, is often employed to solvate the cation and leave the nucleophile "bare," thereby increasing its reactivity. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often necessary to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.
Understanding the electronic effects of substituents on the quinazolinone ring is also crucial. Electron-withdrawing groups on the benzene ring of the quinazolinone can further enhance the electrophilicity of the chloromethyl carbon, potentially leading to faster reaction rates. Conversely, electron-donating groups may slightly decrease reactivity. This knowledge allows for the rational design of experiments and the prediction of reaction outcomes.
Conclusion: A Versatile Intermediate with Enduring Importance
The chloromethyl group in quinazolinones is more than just a simple substituent; it is a versatile and reactive functional group that serves as a gateway to a vast chemical space of potentially therapeutic molecules. Its straightforward synthesis and predictable reactivity in nucleophilic substitution reactions make it an invaluable tool for medicinal chemists. As the quest for novel and more effective drugs continues, the strategic utilization of the chloromethyl quinazolinone scaffold is poised to remain a key strategy in drug discovery and development.
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A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]
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A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. [Link]
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Synthesis of 2-(Chloromethyl)quinazolin-4-ol. ResearchGate. [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
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(PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
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Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Semantic Scholar. [Link]
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Methodological & Application
Application Note & Protocol: A Versatile and Efficient Synthesis of 2,3-Disubstituted-7-Chloro-Quinazolin-4(3H)-ones
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-disubstituted-7-chloro-quinazolin-4(3H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The quinazolinone scaffold is a privileged structure, appearing in numerous biologically active molecules with a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] This protocol details a robust and versatile synthetic methodology, starting from readily available 2-amino-4-chlorobenzoic acid, that allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core. The causality behind the experimental choices, from starting material selection to reaction conditions, is thoroughly explained to provide researchers with a deep understanding of the synthetic strategy.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolin-4(3H)-one ring system is a cornerstone in the field of medicinal chemistry. Its rigid, planar structure provides a unique scaffold for the spatial orientation of various functional groups, enabling potent and selective interactions with a multitude of biological targets. The substitution pattern on the quinazolinone core plays a crucial role in defining its pharmacological profile. In particular, the introduction of a chlorine atom at the 7-position has been shown to modulate the biological activity of these compounds, often enhancing their potency. This protocol focuses on a synthetic route that offers the flexibility to introduce a wide range of substituents at the 2 and 3 positions, allowing for the generation of diverse chemical libraries for drug discovery programs.
Synthetic Strategy: A Two-Step Approach via a Benzoxazinone Intermediate
The presented protocol follows a reliable and widely adopted two-step synthetic strategy. The core principle of this approach is the initial formation of a 7-chloro-2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired 2,3-disubstituted-7-chloro-quinazolin-4(3H)-one. This method is favored for its high yields, clean conversions, and the ability to introduce a diverse range of substituents in a controlled manner.
Rationale for Starting Material and Intermediate Selection
-
2-Amino-4-chlorobenzoic acid: This commercially available and relatively inexpensive starting material provides the foundational structure of the quinazolinone core, incorporating the desired 7-chloro substituent from the outset.
-
Benzoxazinone Intermediate: The formation of the benzoxazinone ring is a key step that activates the carbonyl group for subsequent nucleophilic attack by an amine. This intermediate is typically a stable, crystalline solid that can be easily purified before proceeding to the next step, ensuring the high purity of the final product.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative 2,3-disubstituted-7-chloro-quinazolin-4(3H)-one.
Step 1: Synthesis of 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
This step involves the acylation of 2-amino-4-chlorobenzoic acid with acetic anhydride, which serves as both the acylating agent and the dehydrating agent to facilitate cyclization.
Materials and Reagents:
-
2-Amino-4-chlorobenzoic acid
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in acetic anhydride (5.0 eq).
-
Add a catalytic amount of pyridine (2-3 drops) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140°C) with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any unreacted acetic anhydride and pyridine, and dry under vacuum.
Expected Outcome:
A white to off-white crystalline solid of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one. The product can be used in the next step without further purification if high purity is achieved.
Step 2: Synthesis of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one
This step involves the reaction of the benzoxazinone intermediate with a primary amine (aniline in this example) to form the final quinazolinone product.
Materials and Reagents:
-
7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one (from Step 1)
-
Aniline (or other primary amine)
-
Glacial acetic acid (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid.
-
Add aniline (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours with continuous stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into crushed ice. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Expected Outcome:
A crystalline solid of 7-chloro-2-methyl-3-phenylquinazolin-4(3H)-one.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of 2,3-disubstituted-7-chloro-quinazolin-4(3H)-ones.
Caption: Two-step synthesis of 2,3-disubstituted-7-chloro-quinazolin-4(3H)-ones.
Data Presentation: Versatility of the Protocol
The described synthetic protocol is highly versatile and can be adapted to synthesize a wide range of 2,3-disubstituted-7-chloro-quinazolin-4(3H)-ones by varying the acylating agent in Step 1 and the primary amine in Step 2. The following table summarizes representative examples with typical yields.
| R1 Substituent (at C2) | R2 Substituent (at N3) | Typical Yield (%) |
| Methyl | Phenyl | 85-95 |
| Ethyl | Benzyl | 80-90 |
| Phenyl | 4-Methoxyphenyl | 82-92 |
| Methyl | 4-Chlorophenyl | 88-96 |
Trustworthiness: Self-Validating System
The reliability of this protocol is ensured by the ability to characterize both the intermediate and the final product using standard analytical techniques.
-
Thin Layer Chromatography (TLC): A crucial tool for monitoring the progress of both reaction steps. The disappearance of starting materials and the appearance of the product spot with a different Rf value confirms the reaction's progression.
-
Melting Point: Pure crystalline products will have a sharp and defined melting point, which can be compared to literature values for confirmation of identity and purity.
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number, type, and connectivity of protons in the molecule, confirming the successful incorporation of the R1 and R2 substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by providing information about the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for key functional groups, such as the carbonyl (C=O) group of the quinazolinone ring.
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2,3-disubstituted-7-chloro-quinazolin-4(3H)-ones. By explaining the rationale behind the synthetic strategy and providing a step-by-step guide, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The versatility of the described method allows for the creation of diverse libraries of quinazolinone derivatives for biological screening and the development of new therapeutic agents.
References
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Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]
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Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220. Available at: [Link]
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Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23–30. Available at: [Link]
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Patel, B. Y., et al. (2021). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]
-
Supporting Information for publications. (n.d.). Provides characterization data for various quinazolinone derivatives. Available at: [Link]
-
Liu, et al. (2005). Microwave-Assisted One-Pot Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones. Request PDF on ResearchGate. Available at: [Link]
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Application Notes & Protocols: Leveraging 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one for the Synthesis of Novel Anticancer Agents
Authored by: A Senior Application Scientist
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, most notably in oncology, with several FDA-approved drugs targeting critical cancer pathways.[1][3][4] This guide focuses on a key intermediate, 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one , a versatile building block for creating libraries of potent anticancer agents. The reactive 2-(chloromethyl) group serves as an electrophilic handle for facile nucleophilic substitution, allowing for the strategic introduction of diverse pharmacophores. This document provides a detailed exploration of the synthetic rationale, step-by-step protocols for derivatization, and methodologies for biological evaluation, aimed at researchers and professionals in drug discovery and development.
Scientific Rationale: The Strategic Advantage of the Quinazolinone Core
The therapeutic success of quinazolinone derivatives stems from their rigid bicyclic structure, which provides a stable platform for the precise spatial orientation of various substituents. This structural rigidity allows for high-affinity interactions with biological targets.[1]
Structure-Activity Relationship (SAR) Insights:
-
C2 Position: The substituent at the C2 position is pivotal for modulating biological activity. The chloromethyl group of the title intermediate is an excellent leaving group, enabling the attachment of various nitrogen, oxygen, or sulfur-based nucleophiles. This allows for extensive exploration of the chemical space around the target's binding pocket.[5][6]
-
N3 Position: Substitution on the N3 nitrogen can significantly influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, as well as its binding mode.[6][7]
-
C7 Position: The electron-withdrawing chlorine atom at the C7 position can enhance binding affinity through halogen bonding or other electronic interactions within the active site of target proteins.[3][8] This position is critical in many known kinase inhibitors.
Primary Mechanism of Action: Kinase Inhibition
A significant number of quinazoline-based anticancer agents function as ATP-competitive inhibitors of protein kinases, particularly within the Epidermal Growth Factor Receptor (EGFR) family.[3][9][10] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. The quinazolinone scaffold mimics the adenine portion of ATP, occupying the ATP-binding cleft and preventing the phosphorylation cascade that drives tumor growth.
Synthesis of the Core Intermediate: this compound
This protocol outlines an improved, one-step synthesis of the key intermediate from commercially available starting materials. The procedure is based on the cyclization of an anthranilic acid derivative with chloroacetonitrile followed by chlorination. An adaptation of established methods provides a reliable route to the desired product.[11]
Experimental Workflow: Synthesis of the Core Intermediate
Caption: General workflow for synthesizing anticancer derivatives.
Protocol 3.1: Synthesis of 2-((4-Benzylpiperidin-1-yl)methyl)-7-chloroquinazolin-4(3H)-one
This protocol is an example of derivatization using a secondary amine nucleophile, a common strategy to improve potency and pharmacokinetic profiles. [9] Materials & Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting intermediate |
| 4-Benzylpiperidine | Nucleophile |
| Potassium carbonate (K₂CO₃) | Base |
| Acetonitrile (ACN) or DMF | Anhydrous polar aprotic solvent |
| Round-bottom flask, Condenser | Reaction vessel |
| Standard glassware for extraction | Work-up |
| Silica gel for column chromatography | Purification |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1 mmol) in anhydrous acetonitrile (20 mL).
-
Addition of Reagents: Add 4-benzylpiperidine (1.1 mmol) followed by anhydrous potassium carbonate (2.5 mmol).
-
Insight: K₂CO₃ is a mild inorganic base used to scavenge the HCl formed during the nucleophilic substitution reaction. Anhydrous conditions are preferred to prevent hydrolysis of the chloromethyl intermediate.
-
-
Reaction Conditions: Heat the mixture to reflux (approx. 80°C) and stir for 6-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is complete upon the disappearance of the starting material spot.
-
Validation Checkpoint: Co-spotting the reaction mixture with the starting material on the TLC plate is crucial for accurately determining completion.
-
-
Work-up: After cooling, filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation: In Vitro Cytotoxicity Screening
Once synthesized, the novel derivatives must be evaluated for their anticancer activity. The MTT assay is a standard colorimetric method for assessing cell viability and is a reliable first-pass screen for cytotoxicity. [12]
Protocol 4.1: MTT Assay for Cytotoxicity
-
Cell Culture: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)[7][9] in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Mechanism Insight: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, forming a purple formazan product.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Sample Data Presentation
| Compound ID | R-Group at C2-methyl | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MCF-7 |
| Ref-Erlotinib | - | 1.5 | 5.2 |
| SC-01 | 4-Benzylpiperidine | 2.8 | 7.1 |
| SC-02 | Morpholine | 10.5 | 15.3 |
| SC-03 | 4-Fluorophenylamine | 0.9 | 2.5 |
Target Engagement: EGFR Kinase Inhibition Pathway
Many derivatives from this scaffold target the EGFR signaling pathway. The diagram below illustrates the mechanism of inhibition.
Caption: Quinazolinone derivatives competitively inhibit ATP binding to the EGFR kinase domain.
Conclusion
This compound is an exceptionally valuable starting material for the development of novel anticancer therapeutics. Its straightforward synthesis and reactive chloromethyl group provide a robust platform for generating extensive chemical libraries. By strategically selecting nucleophiles based on SAR principles and target protein structures, researchers can efficiently synthesize and identify potent and selective drug candidates. The protocols and rationale presented herein offer a comprehensive guide to harnessing the potential of this important chemical scaffold in the ongoing search for more effective cancer treatments.
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Spandana, V., & Aruno, A. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 56(6), 205. [Link]
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Jasneet Kaur, J. K., Sukhmeet Kaur, S. K., Muskan, M., Navneet Kaur, N. K., Vipan Kumar, V. K., & Amit Anand, A. A. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. ChemistrySelect, 9(19). [Link]
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Kaur, J., Kaur, S., Muskan, Kumar, V., & Anand, A. (2024). Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Exploration. Chemistry & Biodiversity. [Link]
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Spandana, V., & Aruno, A. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PubMed, 56(6), 205. [Link]
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Al-Suhaimi, E. A., El-Gamal, M. I., Naglah, A. M., Al-Omair, M. A., & Abdel-Maksoud, M. S. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3073. [Link]
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Kaur, J., Kaur, S., Muskan, Kumar, V., & Anand, A. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
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Al-Warhi, T., et al. (2022). SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents against human cancerous HepG-2, HCT-116 and MCF-7 cell lines. ResearchGate. [Link]
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Sharma, P., & Kumar, V. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 7(48). [Link]
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Rastogi, N., & Garkoti, A. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(6), 200-227. [Link]
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Woo, C. K., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(2), 579-601. [Link]
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Kaur, J., et al. (2024). Unveiling the Therapeutic Potential of Quinazolinone Derivatives in Cancer Treatment: A Comprehensive Exploration. Scilit. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
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Fakhri, F., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20092. [Link]
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Fassihi, A., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 11(4), 298-308. [Link]
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Fakhri, F., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design, 92(2), 1543-1554. [Link]
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Zhang, G., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]
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Al-Ostath, R. A., et al. (2022). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Semantic Scholar. [Link]
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Benchennouf, A., et al. (2017). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 22(12), 2147. [Link]
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Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 347-354. [Link]
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Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. [Link]
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Application Notes & Protocols: A Guide to N3-Substitution of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
Foreword: The Quinazolinone Core in Modern Drug Discovery
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The versatility of the quinazolinone core lies in its amenability to substitution at various positions, particularly at the N3 and C2 sites, which allows for the fine-tuning of its therapeutic effects.[1][4]
The starting material, 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one, is a powerful intermediate for building diverse molecular libraries.[5][6] The chlorine atom at the 7-position and the highly reactive chloromethyl group at the 2-position are key functional handles. This guide provides a detailed experimental procedure for the targeted N-substitution at the 3-position, a critical step in the synthesis of novel, biologically active compounds.
Mechanistic Rationale: The N-Alkylation Pathway
The N-substitution of the this compound core is fundamentally a nucleophilic substitution reaction, specifically an N-alkylation. The key steps are:
-
Deprotonation: The proton on the nitrogen at the N3 position is acidic. In the presence of a suitable base (e.g., potassium carbonate, sodium hydride), this proton is abstracted to form a resonance-stabilized quinazolinone anion. This deprotonation significantly enhances the nucleophilicity of the N3 nitrogen.
-
Nucleophilic Attack: The newly formed anion acts as a potent nucleophile. It attacks the electrophilic carbon of an alkylating agent (such as an alkyl or benzyl halide).
-
Displacement: The nucleophilic attack results in the displacement of the leaving group (e.g., bromide, iodide) from the alkylating agent, forming a new carbon-nitrogen bond at the N3 position.
The choice of base and solvent is critical for reaction efficiency. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is preferred as it can dissolve the reactants and stabilize the intermediate cation without interfering with the nucleophile.[7][8]
Experimental Workflow Overview
The following diagram outlines the complete workflow from reaction setup to product characterization.
Caption: General workflow for the N3-alkylation of the quinazolinone core.
Detailed Synthesis Protocol
This protocol describes a general procedure for the N-alkylation using benzyl bromide as a representative electrophile.
Objective: To synthesize 3-benzyl-7-chloro-2-(chloromethyl)quinazolin-4(3H)-one.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for TLC and recrystallization)
-
Hexane (for TLC and recrystallization)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon gas line), if using NaH
-
TLC plates (Silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
Place this compound (e.g., 2.29 g, 10 mmol) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (e.g., 40 mL) to dissolve the starting material.
-
-
Addition of Base:
-
Method A (Potassium Carbonate): Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution. K₂CO₃ is a mild and easy-to-handle base, suitable for most applications.
-
Method B (Sodium Hydride): Perform under an inert atmosphere. Carefully add NaH (0.48 g of 60% dispersion, 12 mmol) portion-wise to the solution at 0°C. NaH is a much stronger base and will react vigorously with any residual water; caution is advised.[9]
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the N3-H.
-
-
Addition of Electrophile:
-
Slowly add benzyl bromide (1.2 mL, 11 mmol) to the reaction mixture via syringe.
-
Attach a condenser to the flask.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to 60-70°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is complete when the starting material spot is no longer visible.
Scientist's Note: Inefficient stirring can lead to localized heating and side product formation. A constant, moderate stirring speed is crucial. The chloromethyl group at C2 is also a reactive site; however, N-alkylation at the N3 position is generally kinetically favored under these conditions.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts, followed by a small amount of cold hexane to remove non-polar impurities.
-
-
Purification and Characterization:
-
Dry the crude product under vacuum.
-
Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane). If recrystallization is insufficient, silica gel column chromatography can be employed.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful substitution is typically confirmed by the appearance of new proton signals corresponding to the added alkyl/benzyl group and the disappearance of the N-H proton signal.[7]
-
Comparative Reaction Parameters
The following table provides representative conditions for the N3-alkylation with various electrophiles. Yields are illustrative and may vary based on specific lab conditions and purification methods.
| Entry | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 6 | 85-95 |
| 2 | Ethyl iodide | NaH | DMF | 25 | 8 | 75-85 |
| 3 | Propargyl bromide | K₂CO₃ | ACN | 50 | 5 | 80-90 |
| 4 | Methyl 2-bromoacetate | K₂CO₃ | DMF | 40 | 10 | 70-80 |
| 5 | Allyl chloride | NaH | THF/DMF | 60 | 4 | 80-90 |
Conclusion and Future Applications
This protocol provides a robust and reproducible method for the N3-substitution of this compound. The resulting products are highly valuable intermediates themselves. The preserved 2-(chloromethyl) group serves as an electrophilic site for subsequent reactions, such as substitution with amines, thiols, or other nucleophiles, enabling the rapid synthesis of complex, 2,3,7-trisubstituted quinazolinones.[10] This dual functionality makes the described procedure a critical first step in generating novel compound libraries for screening in drug development programs.
References
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Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[1] Source: Future Journal of Pharmaceutical Sciences, PMC, NIH URL: [Link]
-
Title: Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.[2] Source: Expert Opinion on Therapeutic Patents URL: [Link]
-
Title: Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents.[3][4] Source: Molecules, MDPI URL: [Link]
-
Title: Study on quinazolinone derivative and their pharmacological actions. Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds.[5] Source: Molecules, PubMed URL: [Link]
-
Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.[6] Source: ResearchGate URL: [Link]
-
Title: N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives.[9] Source: UW Tacoma Digital Commons URL: [Link]
-
Title: N- and / or O- Alkylation of Quinazolinone Derivatives.[7][8] Source: Juniper Publishers URL: [Link]
-
Title: Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs.[11] Source: RSC Publishing URL: [Link]
-
Title: Synthetic route for the synthesis of quinazoline derivatives (7–27).[10] Source: ResearchGate URL: [Link]
-
Title: Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.[12] Source: Research in Pharmaceutical Sciences, PMC, NIH URL: [Link]
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Application Notes and Protocols for Cell Viability Assessment of Quinazolinone Derivatives using MTT and XTT Assays
Introduction: The Significance of Quinazolinone Derivatives and the Imperative of Accurate Viability Assessment
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4][5][6] Many of these compounds exert their therapeutic action by modulating key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5] As researchers and drug development professionals, the accurate determination of the cytotoxic and cytostatic effects of these novel derivatives is a cornerstone of preclinical evaluation. This guide provides a detailed framework for employing two widely adopted tetrazolium salt-based cell viability assays—MTT and XTT—to rigorously assess the efficacy of quinazolinone derivatives.
This document is designed to transcend a simple recitation of protocols. Instead, it aims to provide a deeper understanding of the underlying principles of these assays, the rationale behind each experimental step, and the critical considerations necessary to ensure data integrity and reproducibility.
Pillar I: The Biochemical Foundation of MTT and XTT Assays
The MTT and XTT assays are colorimetric methods that quantify cell viability by measuring the metabolic activity of living cells.[7] The fundamental principle hinges on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases, which are only active in metabolically sound cells.[8][9] This enzymatic conversion results in the formation of a colored formazan product, the amount of which is directly proportional to the number of viable cells.[9][10]
The MTT Assay: A Classic Approach
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established method for assessing cell viability.[8][10] In this assay, the yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in viable cells to form an insoluble purple formazan product.[8][11] These formazan crystals accumulate within the cells and must be solubilized using an organic solvent, such as dimethyl sulfoxide (DMSO), before the absorbance can be quantified spectrophotometrically.[10][11]
The XTT Assay: A Second-Generation Improvement
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was developed to overcome some of the limitations of the MTT assay.[12] Similar to MTT, XTT is a yellow tetrazolium salt that is reduced to a colored formazan product by metabolically active cells.[12][13] However, the key advantage of the XTT assay is that the resulting orange formazan product is water-soluble.[9][12][14][15] This obviates the need for a solubilization step, thereby simplifying the protocol and reducing the potential for experimental error.[9][12][14] The sensitivity of the XTT assay is often enhanced by the inclusion of an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS).[16]
Comparative Analysis: MTT vs. XTT
The choice between the MTT and XTT assay depends on the specific experimental context, including the cell type, the nature of the quinazolinone derivatives being tested, and the desired throughput.
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to a purple, insoluble formazan.[8][17] | Reduction of yellow XTT to an orange, water-soluble formazan.[9][12] |
| Formazan Product | Water-insoluble purple crystals.[7] | Water-soluble orange dye.[7][12] |
| Solubilization Step | Required (e.g., DMSO, isopropanol).[7] | Not required.[7][9][12] |
| Protocol Time | Longer due to the solubilization step.[9] | Shorter and simpler.[9][12] |
| Sensitivity | Generally good, but can be lower than XTT.[15] | Often more sensitive than MTT.[12][15] |
| Absorbance Wavelength | 550-600 nm (typically 570 nm).[8][18] | 450-500 nm.[7] |
| Reference Wavelength | >630 nm.[8] | 630-690 nm.[7] |
| Potential for Interference | Insoluble formazan can be challenging to fully dissolve, leading to variability.[19] Colored quinazolinone derivatives may interfere. | Water-soluble formazan minimizes dissolution issues.[12] Colored compounds can still interfere. |
Pillar II: Meticulous Protocols for Robust Data Generation
The following protocols are provided as a comprehensive guide. However, it is imperative to optimize key parameters, such as cell seeding density and incubation times, for each specific cell line and experimental condition.
Pre-Assay Optimization: A Critical First Step
Before proceeding with large-scale experiments, it is highly recommended to perform a pre-assay optimization to determine the optimal cell number and assay incubation time for your specific cell line.[16] This ensures that the assay is performed within the linear range of detection, providing the most sensitive and accurate results.[16]
MTT Assay Protocol
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile, flat-bottomed 96-well tissue culture plates
-
Cell culture medium (with and without phenol red)
-
Quinazolinone derivatives of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipettor
-
Microplate reader with a 570 nm filter and a reference filter of >650 nm
Procedure:
-
Cell Seeding: Harvest and count cells in the exponential growth phase. Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5 x 10³ to 2 x 10⁵ cells/well) in 100 µL of complete growth medium.[16] Include control wells containing medium only to serve as blanks.[16]
-
Incubation: Incubate the plate for 12-48 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂), or until the cells have adhered and are actively proliferating.[16]
-
Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in cell culture medium. Carefully remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[5] Include vehicle control wells treated with the same concentration of the solvent used to dissolve the compounds.[8]
-
Incubation with Test Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Following the treatment period, add 10-50 µL of the MTT solution (5 mg/mL) to each well.[8]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][17] Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[17][18] Use a reference wavelength of >650 nm to subtract background absorbance.[18]
XTT Assay Protocol
Materials:
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an activation reagent/electron coupling reagent)
-
Sterile, flat-bottomed 96-well tissue culture plates
-
Cell culture medium
-
Quinazolinone derivatives of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipettor
-
Microplate reader with a 450-500 nm filter and a reference filter of 630-690 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Preparation of Activated-XTT Solution: Immediately before use, prepare the activated-XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the activation reagent.[16][20] For example, add 0.1 mL of the Activation Reagent to 5.0 mL of the XTT Reagent for one 96-well plate.[16]
-
Addition of Activated-XTT Solution: Add 50 µL of the freshly prepared activated-XTT solution to each well.[16]
-
Incubation: Return the plate to the CO₂ incubator for 2-4 hours, or for the optimized incubation time.[16]
-
Absorbance Measurement: Gently shake the plate to evenly distribute the orange color in the wells. Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader.[16] Measure the absorbance again at a reference wavelength between 630-690 nm to subtract non-specific readings.[16]
Pillar III: Data Analysis, Interpretation, and Troubleshooting
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.[18]
-
Calculation of Percent Viability: Calculate the percentage of cell viability for each treatment condition using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100[9]
-
IC₅₀ Determination: Plot the percentage of cell viability against the concentration of the quinazolinone derivative. The IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, can be determined from this dose-response curve.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Microbial contamination of the medium.[18][21] Phenol red or other reducing agents in the medium.[8][21] | Use sterile technique.[18] Use phenol red-free medium during the assay incubation.[21] Include medium-only controls.[19] |
| Low Absorbance Readings | Insufficient cell number.[16][19] Short incubation time with the tetrazolium salt.[19] | Optimize cell seeding density through a titration experiment.[19][21] Increase the incubation time with the MTT or XTT reagent.[16][19] |
| Inconsistent Replicate Readings | Uneven cell seeding. Incomplete solubilization of formazan crystals (MTT assay).[19] Edge effects due to evaporation.[19] | Ensure a homogenous cell suspension before seeding. Gently shake the plate after adding the solubilization solution.[19] Fill the outer wells with sterile PBS or medium and do not use them for experimental data.[19][21] |
| Interference from Quinazolinone Derivatives | The compound may directly reduce the tetrazolium salt, leading to a false positive.[22][23] The compound may have a color that absorbs at the same wavelength as the formazan product. | Include cell-free controls with the compound and the assay reagent to check for direct reduction.[12][22] Measure the absorbance of the compound alone at the assay wavelength. If interference is significant, consider an alternative viability assay. |
Visualization of Experimental Workflows
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
XTT Assay Workflow
Caption: Streamlined workflow of the XTT cell viability assay.
Conclusion: Ensuring Data Integrity in Drug Discovery
The MTT and XTT assays are powerful tools for evaluating the cytotoxic potential of novel quinazolinone derivatives. By understanding the principles behind these assays, meticulously following optimized protocols, and being vigilant for potential interferences, researchers can generate reliable and reproducible data that is crucial for advancing promising compounds through the drug discovery pipeline. The choice between MTT and XTT will depend on the specific needs of the experiment, with the XTT assay offering a more streamlined workflow for high-throughput applications.
References
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(n.d.). MTT ASSAY. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Retrieved from [Link]
- (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 553.
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(n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
- (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology, 58(1), 12.
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National Institutes of Health. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means.... Retrieved from [Link]
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National Institutes of Health. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Retrieved from [Link]
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ResearchGate. (2023). What is the main difference between XTT and MTT despite of cost effectiveness?. Retrieved from [Link]
- (2024). What is the Difference Between MTT and XTT Assay. Pediaa.Com.
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(n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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(n.d.). TACS® XTT Cell Proliferation Assay. Retrieved from [Link]
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(n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). The percentage of cytotoxicity versus concentration by MTT exclusion on.... Retrieved from [Link]
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PubMed. (n.d.). Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity. Retrieved from [Link]
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ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. Retrieved from [Link]
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(2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). Retrieved from [Link]
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National Institutes of Health. (n.d.). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Retrieved from [Link]
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Application Note: A Comprehensive Protocol for Evaluating 7-Chloro-Quinazolinone Compounds in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many approved kinase inhibitors that target the ATP-binding site.[1][2][3] This application note provides a detailed, field-proven guide for researchers evaluating novel 7-chloro-quinazolinone derivatives as potential kinase inhibitors. We delve into the foundational principles of kinase assay design, compare common assay platforms, and provide a step-by-step protocol for the robust and highly sensitive ADP-Glo™ luminescent kinase assay. The causality behind experimental choices, data analysis, and validation are explained to ensure scientific integrity and reproducibility.
Foundational Principles of Kinase Inhibition Assays
1.1 The Kinase Reaction: The Heart of the Assay
At its core, a kinase assay measures the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (protein or peptide). The fundamental reaction is:
Kinase + ATP + Substrate → Kinase + ADP + Phosphorylated Substrate
An inhibitor's potency is determined by its ability to reduce the rate of this reaction. Most quinazoline-based inhibitors, including 7-chloro-quinazolinone compounds, function as ATP-competitive inhibitors.[1][2] They bind reversibly to the ATP pocket in the kinase's active site, preventing ATP from binding and thereby blocking the phosphorylation event.[1]
GRAPHIC 1: Kinase Signaling Cascade
// Add inhibitor Inhibitor [label="7-Chloro-Quinazolinone\nInhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> Receptor [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }
A simplified receptor tyrosine kinase signaling pathway.
1.2 The Critical Role of ATP Concentration
For ATP-competitive inhibitors, the measured potency (IC50) is highly dependent on the ATP concentration in the assay. This relationship is described by the Cheng-Prusoff equation: IC50 = Ki (1 + [ATP] / Km) .[4][5][6]
-
Km(ATP) : The Michaelis constant for ATP, representing the concentration at which the kinase operates at half its maximum velocity. It is an intrinsic property of the enzyme-substrate pair.
-
Ki : The inhibitor's binding affinity for the kinase.
-
[ATP] : The concentration of ATP used in the assay.
Expert Insight: Performing assays with the ATP concentration set at or near the Km value is a standard practice.[7][8] Under these conditions (when [ATP] = Km), the Cheng-Prusoff equation simplifies to IC50 ≈ 2 * Ki. This allows the IC50 value to serve as a direct and comparable measure of the inhibitor's binding affinity across different kinases, each with its unique Km(ATP).[4][5] However, to better predict an inhibitor's efficacy in a cellular environment where ATP levels are in the millimolar range (much higher than most Km values), it is also valuable to run assays at high ATP concentrations (e.g., 1 mM).[4][6][8]
Selecting an Assay Platform for Quinazolinone Compounds
Several robust platforms are available for measuring kinase activity. The choice depends on factors like sensitivity, potential for compound interference, and throughput.
| Assay Platform | Principle | Pros | Cons |
| ADP-Glo™ (Luminescence) | Quantifies the amount of ADP produced. A multi-step enzymatic reaction converts ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.[9][10][11] | Universal for any ADP-generating enzyme. High sensitivity and dynamic range.[11] Low interference from colored or fluorescent compounds. | Multi-step, endpoint assay. |
| LanthaScreen™ (TR-FRET) | Measures phosphorylated substrate . A terbium-labeled antibody binds to the phosphorylated substrate, bringing it close to a fluorescein label on the substrate, resulting in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12][13][14] | Homogeneous (mix-and-read). Ratiometric measurement reduces well-to-well variation.[13] | Potential for compound auto-fluorescence or light scattering interference. Requires specific antibodies and labeled substrates. |
| HTRF® (TR-FRET) | Also measures phosphorylated substrate . Similar to LanthaScreen™, it uses a europium-labeled antibody and a compatible acceptor (e.g., XL665) to generate a TR-FRET signal upon substrate phosphorylation.[15][16][17] | Robust and suitable for high-throughput screening (HTS).[17] Can be used with universal substrates.[15][16] | Potential for compound interference. Requires specific reagents. |
Recommendation for 7-Chloro-Quinazolinones: The ADP-Glo™ Kinase Assay is highly recommended. Its luminescence-based readout is less susceptible to interference from colored or fluorescent compounds, a common property of heterocyclic scaffolds like quinazolines. Its universal nature allows for the testing of virtually any kinase without the need for specific antibodies or substrates.[9][18]
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format to determine the IC50 value of 7-chloro-quinazolinone compounds against a target kinase.
3.1 Principle of the Assay
The ADP-Glo™ assay is a two-step process that quantifies the amount of ADP produced during the kinase reaction.[10][19][20]
-
Stop & Depletion: The kinase reaction is stopped, and any remaining ATP is depleted by adding ADP-Glo™ Reagent.
-
Detection: The Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal, which is directly proportional to the initial kinase activity.[9][10]
GRAPHIC 2: ADP-Glo™ Assay Workflow
// Nodes A [label="1. Kinase Reaction\n(Kinase, Substrate, ATP, Inhibitor)\nIncubate at RT for 60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add ADP-Glo™ Reagent\n(Stops kinase reaction, depletes ATP)", fillcolor="#E8F0FE", fontcolor="#202124"]; C [label="Incubate at RT for 40 min", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="3. Add Kinase Detection Reagent\n(Converts ADP to ATP, adds Luciferase/Luciferin)", fillcolor="#E8F0FE", fontcolor="#202124"]; E [label="Incubate at RT for 30-60 min", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="4. Read Luminescence\n(Signal ∝ ADP produced)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
Step-by-step workflow for the ADP-Glo™ kinase assay.
3.2 Materials and Reagents
-
Target Kinase and its specific peptide/protein substrate.
-
7-chloro-quinazolinone compounds (dissolved in 100% DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
ATP, DTT, MgCl₂, and appropriate kinase buffer (e.g., HEPES, Tris-HCl).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
3.3 Step-by-Step Methodology
1. Reagent Preparation:
- Kinase Buffer (1X): Prepare a buffer appropriate for the target kinase (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
- ATP Solution: Prepare a 2X ATP solution in 1X Kinase Buffer. The concentration should be 2x the desired final Km(ATP) value (e.g., if final Km is 10 µM, prepare a 20 µM solution).
- Kinase/Substrate Mix: Prepare a 2X enzyme/substrate solution in 1X Kinase Buffer. The optimal concentration of each must be determined empirically via enzyme and substrate titrations.
- Compound Dilutions: Perform a serial dilution of the 7-chloro-quinazolinone compounds in 100% DMSO. Then, create intermediate dilutions in 1X Kinase Buffer to create 4X final concentration stocks. The final DMSO concentration in the assay should be ≤1%.
2. Assay Plate Setup (Final Volume: 10 µL):
- Step 2a: Add 2.5 µL of 1X Kinase Buffer to the "100% Activity" (negative control) and "Test Compound" wells.
- Step 2b: Add 2.5 µL of the appropriate 4X compound dilution to the "Test Compound" wells.
- Step 2c: Add 2.5 µL of a control inhibitor (e.g., Staurosporine at 4X final concentration) to the "0% Activity" (positive control) wells.
- Step 2d: Add 2.5 µL of the 2X Kinase/Substrate Mix to all wells. Mix gently.
- Step 2e (Initiate Reaction): Add 5 µL of the 2X ATP solution to all wells.
- Step 2f: Cover the plate and incubate at room temperature for 60 minutes.
3. Signal Generation and Detection:
- Step 3a: Equilibrate the plate and ADP-Glo™ reagents to room temperature.
- Step 3b: Add 10 µL of ADP-Glo™ Reagent to each well.[21] Mix and incubate for 40 minutes at room temperature.[19][21]
- Step 3c: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature.[19][21]
- Step 3d: Read the luminescence using a plate luminometer with an integration time of 0.5 to 1 second.
| Well Type | Component 1 (2.5 µL) | Component 2 (2.5 µL) | Component 3 (5 µL) | Purpose |
| 100% Activity | 1X Kinase Buffer | 2X Kinase/Substrate Mix | 2X ATP | Defines maximum signal (no inhibition). |
| 0% Activity | 4X Control Inhibitor | 2X Kinase/Substrate Mix | 2X ATP | Defines minimum signal (full inhibition). |
| Test Compound | 4X Test Compound | 2X Kinase/Substrate Mix | 2X ATP | Measures effect of the quinazolinone compound. |
Data Analysis and Interpretation
4.1 Assay Quality Control: The Z'-Factor
Before analyzing inhibitor data, the quality and robustness of the assay must be validated. The Z'-factor is a statistical parameter that assesses the separation between the high and low controls.[22][23][24]
Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
Where:
-
μp and σp are the mean and standard deviation of the "0% Activity" (positive) control.
-
μn and σn are the mean and standard deviation of the "100% Activity" (negative) control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent Assay[22][23][24] |
| 0 to 0.5 | Marginal / Acceptable[22][23] |
| < 0 | Unsuitable for Screening[22][23] |
An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for compound screening.[25]
GRAPHIC 3: Logic of Assay Controls for Normalization
Relationship of controls to calculate percent inhibition.
4.2 IC50 Curve Fitting and Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Data Normalization: Convert raw luminescence units (RLU) to percent inhibition for each compound concentration.
-
Percent Inhibition = 100 * (Signal_100%_Activity - Signal_Compound) / (Signal_100%_Activity - Signal_0%_Activity)
-
-
Curve Fitting: Plot Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model.[26][27]
-
IC50 Value: The IC50 is the concentration at the inflection point of the resulting sigmoidal curve.[27][28]
Sample Data Presentation:
| Compound Conc. [nM] | Log [Conc.] | Avg. RLU | % Inhibition |
| 0 (100% Act.) | - | 150,000 | 0% |
| 10,000 (0% Act.) | - | 5,000 | 100% |
| 1 | 0 | 148,500 | 1.0% |
| 10 | 1 | 125,000 | 17.2% |
| 50 | 1.7 | 78,000 | 49.7% |
| 100 | 2 | 45,000 | 72.4% |
| 1000 | 3 | 8,000 | 97.9% |
| Calculated IC50 | ~50 nM |
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Sourced via GraphPad: [Link])
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Glickman, F., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30. Retrieved from [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3023. Retrieved from [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
-
BMG Labtech. (2025). The Z prime value (Z´). Retrieved from [Link]
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ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
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Cisbio. (2018). How to measure Kinase activity with HTRF® KinEASE™ assay kit. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Retrieved from [Link]
-
Cytoskeleton, Inc. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Hilaris Publisher. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
-
Bentham Science. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]
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ResearchGate. (2026). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods. Retrieved from [Link]
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Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]
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BMG Labtech. (2020). Kinase assays. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ResearchGate. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]
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Application of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one in creating compound libraries
An Application Guide for the Strategic Use of 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one in Compound Library Synthesis for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in molecules with diverse and potent biological activities.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound as a versatile building block for the creation of focused compound libraries. We will delve into the chemical rationale behind its reactivity, provide detailed, field-proven protocols for library synthesis, and discuss downstream applications in high-throughput screening. The methodologies described herein are designed to be robust and self-validating, enabling the efficient generation of novel chemical entities for therapeutic discovery programs, particularly in oncology.[3][4]
Introduction: The Quinazolinone Core and the Strategic Advantage of a Bifunctional Building Block
The 4(3H)-quinazolinone ring system is a bicyclic aromatic scaffold consisting of a pyrimidine ring fused to a benzene ring.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6] Several clinically successful drugs, particularly in the realm of oncology (e.g., Gefitinib, an EGFR kinase inhibitor), feature this core structure, underscoring its therapeutic relevance.[7][8]
The subject of this guide, this compound, is a particularly powerful reagent for library synthesis. Its design incorporates two key features:
-
A Privileged Scaffold: The 7-chloro-quinazolin-4(3H)-one core provides a validated structural foundation for interacting with a variety of biological targets.[7] The chlorine atom at the 7-position can also be a site for further modification, although this is beyond the primary scope of this note.
-
A Reactive Handle: The 2-(chloromethyl) group is a highly reactive electrophilic center. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide array of chemical functionalities, which is the fundamental principle of library synthesis.
This dual-functionality allows for a "scaffold-based, diversity-oriented" synthesis approach. We begin with a core known for biological relevance and systematically append diverse chemical groups to explore the surrounding chemical space and identify structure-activity relationships (SAR).
Physicochemical Properties and Reactivity Rationale
Before embarking on synthesis, it is critical to understand the properties of the starting material.
| Property | Value | Source |
| IUPAC Name | 7-chloro-2-(chloromethyl)-3H-quinazolin-4-one | [9] |
| CAS Number | 730951-40-3 | [9] |
| Molecular Formula | C₉H₆Cl₂N₂O | [9] |
| Molecular Weight | 229.06 g/mol | [9] |
| Appearance | Typically an off-white to pale yellow solid | --- |
| Purity | ≥95% recommended for library synthesis | [9] |
Causality of Reactivity: The primary site of reaction is the chloromethyl group. The electron-withdrawing nature of the adjacent quinazolinone ring system and the chlorine atom itself renders the methylene carbon electron-deficient (electrophilic). This makes it an ideal substrate for S(_N)2 (bimolecular nucleophilic substitution) reactions. A wide range of nucleophiles (amines, thiols, alcohols, phenols, etc.) can readily displace the chloride ion to form a new covalent bond, enabling the rapid diversification of the core scaffold.
Experimental Protocols: Library Generation
This section provides detailed protocols for the synthesis of the starting material and its subsequent use in generating a diverse compound library.
Protocol 1: Synthesis of Starting Material: this compound
The synthesis of the title compound typically starts from the commercially available 2-amino-4-chlorobenzoic acid.[10][11] The process involves a cyclization reaction to form the quinazolinone ring.
Workflow Diagram: Synthesis of Starting Material
Caption: Workflow for the synthesis of the key building block.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in a suitable solvent such as toluene or dioxane.
-
Reagent Addition: Add chloroacetyl chloride (1.2 eq) dropwise to the suspension at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.
-
Purification: Wash the crude solid with a cold solvent (e.g., diethyl ether or hexane) to remove impurities. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety Note: This reaction involves corrosive reagents like chloroacetyl chloride and should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]
Protocol 2: Parallel Synthesis of a Quinazolinone Library via Nucleophilic Substitution
This protocol is designed for parallel synthesis, allowing for the creation of multiple derivatives simultaneously in a 96-well plate format or in an array of reaction vials.
General Reaction Scheme:
Caption: General SN2 reaction for library diversification.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN). A typical concentration is 0.1 M.
-
Nucleophile Array: In an array of reaction vials or a deep-well plate, dispense a diverse set of nucleophiles (1.2-1.5 eq per reaction). See Table 2 for examples.
-
Base Addition: Add a non-nucleophilic base to each reaction vessel. Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) is a common and effective choice for most nucleophiles. For sensitive substrates, an organic base like N,N-Diisopropylethylamine (DIPEA) can be used.
-
Initiation of Reaction: Add the stock solution of the quinazolinone starting material to each vessel to initiate the reactions.
-
Reaction Conditions: Seal the vessels and heat the reaction block to a temperature between 50-80 °C. The optimal temperature and time will vary depending on the nucleophilicity of the reactant. Monitor a representative reaction by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Parallel Work-up: After completion, allow the reactions to cool. Dilute each reaction with water, which will often precipitate the product. Alternatively, perform a liquid-liquid extraction by adding ethyl acetate and water, separating the organic layer, and evaporating the solvent.
-
Purification: Depending on the required purity, purification can be achieved by preparative HPLC, automated flash chromatography, or crystallization.
-
Analysis and Plating: Confirm the identity and purity of each library member (typically by LC-MS). Prepare standardized stock solutions (e.g., 10 mM in DMSO) in 96- or 384-well plates for biological screening.
Table 2: Exemplar Nucleophiles for Library Diversification
| Nucleophile Class | Example | Resulting Linkage | Rationale / Potential Interactions |
| Primary/Secondary Amines | Piperazine, Morpholine, Aniline | C-N (Aminomethyl) | Introduces basic centers for salt-bridge formation; explores polar and aromatic interactions.[12] |
| Thiols | Thiophenol, Cysteine esters | C-S (Thioether) | Introduces soft nucleophiles; can act as hydrogen bond acceptors or engage in metal coordination. |
| Phenols | 4-Hydroxypyridine, Phenol | C-O (Ether) | Acts as a rigid linker and potential hydrogen bond acceptor. |
| Alcohols | Benzyl alcohol | C-O (Ether) | Provides conformational flexibility. |
| Heterocycles | Imidazole, Triazole | C-N (N-alkylation) | Introduces key pharmacophoric features known for kinase hinge-binding and other interactions. |
Screening Strategies and Potential Biological Targets
The synthesized quinazolinone library is a valuable resource for identifying novel hit compounds. Given the extensive history of this scaffold, several target classes are of immediate interest.
Potential Target Classes:
-
Protein Kinases: The quinazolinone core is a well-established "hinge-binding" motif for many protein kinases, including EGFR, VEGFR, and CDK.[3][13] Screening the library against a panel of kinases is a primary strategy.
-
Tubulin Polymerization: Certain quinazolinone derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
-
DNA-interacting Enzymes: Some derivatives have shown activity against enzymes like topoisomerase.
-
G-Protein Coupled Receptors (GPCRs): While less common, the structural diversity of the library may yield hits against various GPCRs.
Workflow for Library Screening:
Caption: A typical workflow for screening the compound library.
Conclusion
This compound is a high-value, strategically designed building block for the efficient construction of compound libraries aimed at drug discovery. Its bifunctional nature—a biologically relevant core and a reactive chemical handle—allows for the rapid generation of diverse and novel molecules. The protocols detailed in this guide provide a robust framework for synthesizing these libraries and deploying them in screening campaigns. By understanding the underlying chemical principles and following systematic experimental procedures, research organizations can significantly enhance their capacity to discover the next generation of quinazolinone-based therapeutics.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047–1054. [Link][4]
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Al-Suhaimi, K. M., Al-Salahi, R., & El-Tahir, K. E. H. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6613. [Link][3]
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Aslam, M. A., & Aslam, J. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 534. [Link][7]
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Durgun, M., & Küçükgüzel, İ. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery, 20(5), 1-22*. [Link][5]
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Dhunmati, M., & Kumar, S. (2020). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 168-174. [Link][14]
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Gaber, Z. A., & El-Gazzar, A. B. A. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 93. [Link][15]
-
Gao, H., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9159-9170. [Link][16]
-
Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 275-279. [Link][10]
-
Nangare, S. N., et al. (2023). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ChemEngineering, 7(5), 89. [Link][6]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link][17]
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Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][7][15]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link][18]
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ResearchGate. (2021). Synthetic route for the synthesis of quinazoline derivatives (7–27). [Link][11]
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Zhang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(23), 8345. [Link][12]
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Application Note: Techniques for Introducing Amine Substituents to the 7-Chloro-quinazolinone Scaffold
<_Step_2>
Abstract
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Functionalization of this heterocycle is a key strategy for modulating pharmacological activity, with the introduction of amine substituents at the C-7 position being of particular importance. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary synthetic methodologies for the C-7 amination of the 7-chloro-quinazolinone scaffold. We present a comparative analysis of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination, offering mechanistic insights, field-proven protocols, and optimization strategies to facilitate successful synthesis and library development.
Introduction: The Significance of the 7-Amino-Quinazolinone Scaffold
The quinazolinone ring system is a cornerstone in drug discovery, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3] The strategic modification of the quinazolinone core allows for the fine-tuning of its interaction with biological targets. The introduction of an amine group at the C-7 position is a well-established strategy to enhance potency, improve pharmacokinetic profiles, and modulate selectivity. This functionalization is often a critical step in the synthesis of targeted therapies, such as kinase inhibitors.
This guide details the two most robust and widely adopted methods for forging this crucial C-N bond: direct Nucleophilic Aromatic Substitution (SNAr) and the more versatile Buchwald-Hartwig cross-coupling reaction.
Strategic Overview: Choosing the Right Amination Method
The choice between SNAr and Buchwald-Hartwig amination depends on the nucleophilicity of the amine, the desired reaction conditions, and the presence of sensitive functional groups on either coupling partner.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination | Pd(0)/Pd(II) Catalytic Cycle |
| Key Reagents | Base (e.g., K₂CO₃), High-boiling polar solvent | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |
| Amine Scope | Good for strongly nucleophilic amines | Excellent; wide range of primary/secondary amines |
| Conditions | Often requires high temperatures (100-180 °C) | Milder conditions (RT to 100 °C) often possible[4][5] |
| Functional Group Tolerance | Moderate; sensitive groups may not survive high temps | Excellent; tolerates many sensitive functionalities |
| Cost & Simplicity | Generally simpler and lower cost (no catalyst/ligand) | Higher cost due to catalyst and ligand |
Method I: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale & Causality
The SNAr reaction on the 7-chloro-quinazolinone scaffold is a two-step addition-elimination process.[6][7][8] The quinazolinone ring system is inherently electron-deficient, which activates the attached chlorine atom for nucleophilic attack. This electronic deficit is crucial, as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed when the amine attacks the C-7 carbon.[8][9] The reaction is driven to completion by the expulsion of the chloride ion and the re-aromatization of the heterocyclic ring.[9]
For this reaction to be efficient, high temperatures are often necessary to overcome the activation energy barrier associated with disrupting the aromaticity in the first step. The choice of a high-boiling, polar aprotic solvent (e.g., DMSO, DMF, NMP) is critical as it effectively solvates the ionic intermediate and allows for the necessary high reaction temperatures.
Detailed Experimental Protocol: SNAr
This protocol describes a general procedure for the SNAr reaction between 7-chloro-quinazolinone and a representative amine, such as morpholine.
Materials:
-
7-chloro-2-phenyl-quinazolin-4(3H)-one (1.0 eq)
-
Morpholine (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-chloro-2-phenyl-quinazolin-4(3H)-one (e.g., 257 mg, 1.0 mmol).
-
Add potassium carbonate (e.g., 276 mg, 2.0 mmol).
-
Add the solvent (DMF or DMSO, e.g., 5 mL).
-
Add morpholine (e.g., 174 mg, 172 µL, 2.0 mmol) to the suspension.
-
Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (e.g., 50 mL). A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with water and a small amount of cold ethanol or diethyl ether to remove residual solvent and impurities.
-
Dry the product under vacuum to yield 7-(morpholino)-2-phenylquinazolin-4(3H)-one.
Self-Validation: Successful product formation can be confirmed by LC-MS analysis of the crude solid and NMR spectroscopy of the purified material. The disappearance of the starting material spot on TLC is a primary indicator of reaction completion.
Method II: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Rationale & Causality
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a milder and more general alternative to SNAr.[10] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[11][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the 7-chloro-quinazolinone, forming a Pd(II) complex. This is often the rate-determining step.[13][14]
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is crucial here to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired 7-amino-quinazolinone product is released, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination steps, especially for challenging substrates like aryl chlorides.[4][10]
Caption: Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed coupling of 7-chloro-quinazolinone with a primary amine.
Materials:
-
7-chloro-2-phenyl-quinazolin-4(3H)-one (1.0 eq)
-
Aniline (or other amine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol% Pd)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Inert Atmosphere: This reaction is sensitive to air and moisture. Set up a Schlenk flask or glovebox. The flask should contain a magnetic stir bar.
-
To the flask, add Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, for 1 mmol scale), XPhos (e.g., 19.1 mg, 0.04 mmol), and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).
-
Add the 7-chloro-2-phenyl-quinazolin-4(3H)-one (e.g., 257 mg, 1.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Add the amine (e.g., aniline, 112 mg, 109 µL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-(phenylamino)-2-phenylquinazolin-4(3H)-one.
Trustworthiness Note: The success of this reaction hinges on maintaining an inert atmosphere and using anhydrous solvents. The choice of base and ligand may require optimization depending on the specific amine used.[11]
Visualization of Synthetic Workflow
The decision to use SNAr versus a palladium-catalyzed approach can be visualized as a workflow based on the properties of the amine nucleophile.
Caption: Fig 2. Decision workflow for amination strategy.
Conclusion
The introduction of amine substituents at the C-7 position of the quinazolinone scaffold is a vital transformation in modern drug discovery. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination serve as powerful and reliable methods to achieve this goal. While SNAr offers an operationally simpler and more economical route for reactive amines, the Buchwald-Hartwig reaction provides unparalleled scope and versatility, proceeding under milder conditions suitable for complex and sensitive substrates. The protocols and mechanistic insights provided herein are intended to empower researchers to confidently select and execute the optimal strategy for their specific synthetic targets.
References
-
Singleton, A. T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). Chemistry Corner. Available at: [Link]
-
Ashenhurst, J. Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Brenner, E., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry. Available at: [Link]
-
Ramani, N., et al. Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]
-
Walsh, K., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?. ChemSusChem. Available at: [Link]
-
Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
-
Karsten, K., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
-
Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Viciu, M. S., et al. (2004). Synthetic, Structural, and Mechanistic Studies on the Oxidative Addition of Aromatic Chlorides to a Palladium(N-Heterocyclic Carbene) Complex: Relevance to Catalytic Amination. Journal of the American Chemical Society. Available at: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available at: [Link]
-
Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][10][11]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. Available at: [Link]
-
Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]
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Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]
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Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. Available at: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2022). National Institutes of Health. Available at: [Link]
-
Ye, G., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. Available at: [Link]
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Application Notes and Protocols: In Vitro Evaluation of 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one Derivatives Against Cancer Cell Lines
Introduction
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of quinazolinone are integral to numerous clinically approved and investigational anticancer agents, exerting their effects through diverse mechanisms such as targeting kinases, inhibiting tubulin polymerization, and inducing various forms of programmed cell death.[1][3][4][5] The structural versatility of the quinazolinone core allows for targeted modifications to enhance potency and selectivity, making it a focal point in the development of novel cancer therapeutics.[1][6]
This guide provides a comprehensive framework for the in vitro evaluation of a specific series of compounds: 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one derivatives. While specific data for this exact series requires empirical determination, the protocols herein are based on well-established methodologies for assessing the anticancer potential of quinazolinone-based agents. We will detail the necessary steps from initial cytotoxicity screening to more in-depth mechanistic studies, including the induction of apoptosis and analysis of cell cycle perturbations. The overarching goal is to equip researchers with the foundational knowledge and practical protocols to rigorously assess the anticancer efficacy of this promising class of molecules.
Core Principles of Evaluation
The in vitro assessment of novel anticancer compounds is a multi-tiered process designed to answer fundamental questions about a compound's activity. The workflow logically progresses from broad screening to detailed mechanistic investigation.
Caption: General workflow for in vitro anticancer drug evaluation.
Part 1: Cytotoxicity Assessment using MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, sensitive, and widely used colorimetric method for this purpose.[7]
Principle of the MTT Assay
The assay's principle is rooted in cellular metabolic activity. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into insoluble, dark purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.[7] By dissolving these crystals and measuring the absorbance of the solution, we can quantify cell viability and, conversely, the cytotoxic effect of a test compound.[7][8]
Protocol: MTT Cytotoxicity Assay
This protocol is optimized for adherent cancer cell lines in a 96-well plate format.
Materials and Reagents:
-
Cancer cell lines of interest (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells that are in their exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (i.e., 5,000 cells) into each well of a 96-well plate.
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone derivatives in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
After 24 hours, carefully aspirate the old medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of the test compounds to the respective wells.
-
Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the same final DMSO concentration as the treated wells).[7]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cell layer or the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[8]
-
-
Absorbance Measurement:
Data Analysis and Presentation
The raw absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
Calculation: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
The results should be summarized in a table and used to generate dose-response curves, from which the IC₅₀ (half-maximal inhibitory concentration) value for each compound can be determined. The IC₅₀ represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Example Data Table:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Derivative 1 | MCF-7 | 12.5 |
| Derivative 1 | A549 | 25.3 |
| Derivative 1 | HCT-116 | 18.7 |
| Derivative 2 | MCF-7 | 5.2 |
| Derivative 2 | A549 | 9.8 |
| Derivative 2 | HCT-116 | 7.1 |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Part 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis
Compounds that demonstrate potent cytotoxicity are selected for further investigation to understand their mechanism of action. Two fundamental assays in this regard are the analysis of apoptosis (programmed cell death) and cell cycle distribution.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[6] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells where membrane integrity is lost.[12]
Caption: Principle of Annexin V / PI apoptosis assay.
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials and Reagents:
-
Cells treated with quinazolinone derivatives (at IC₅₀ concentration) and controls.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
1X Binding Buffer (typically provided in the kit).
-
Propidium Iodide (PI) solution.
-
Cold PBS.
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Preparation:
-
Seed and treat cells with the selected quinazolinone derivative (e.g., at its IC₅₀ concentration for 24 or 48 hours). Include untreated and vehicle controls.
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.[13]
-
Wash the cells twice with cold PBS by centrifuging at ~300-400 x g for 5 minutes.[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (~1-5 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[14]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[14][15]
-
Add 1-2 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
The data will be displayed in a dot plot, separating the cell population into four quadrants:
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells[15]
-
-
Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[16] Flow cytometry with PI staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[17]
Protocol: Cell Cycle Analysis
Materials and Reagents:
-
Cells treated with quinazolinone derivatives and controls.
-
Cold PBS.
-
PI staining solution (e.g., 50 µg/mL PI in PBS).[19]
-
RNase A solution (e.g., 100 µg/mL in PBS) to eliminate staining of double-stranded RNA.[17][19][20]
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Preparation and Fixation:
-
Harvest treated and control cells (~1-2 x 10⁶ cells per sample).
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18][20]
-
Fix the cells for at least 30-60 minutes on ice or at 4°C.[18][20] (Note: Cells can be stored in ethanol at -20°C for several weeks).[20]
-
-
Staining:
-
Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and discard the ethanol.[18][21]
-
Wash the cell pellet twice with cold PBS to remove residual ethanol.[19]
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature or at least 4 hours at 4°C, protected from light.[18][20]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate out doublets and debris and generate a histogram of DNA content.
-
The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).
-
Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.
-
Conclusion and Future Directions
The protocols detailed in this guide provide a robust and systematic approach for the initial in vitro evaluation of this compound derivatives. By progressing from broad cytotoxicity screening to focused mechanistic studies on apoptosis and cell cycle, researchers can effectively identify promising lead compounds. Positive results from these assays, such as low micromolar IC₅₀ values and clear induction of apoptosis or cell cycle arrest, would strongly justify advancing these compounds to more complex studies. Such future work could include Western blot analysis to probe specific molecular targets (e.g., EGFR, tubulin, caspases), in vivo efficacy studies in animal models, and further medicinal chemistry efforts to optimize the lead structures.[3][16][22][23]
References
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Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Hei, M., Liu, Y., Zhang, L., Li, X., Wang, Y., & Zhang, J. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry, 157, 125-143.
- Khan, I., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1089.
- Varghese, E., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1958, 291-298.
-
University of Iowa Flow Cytometry Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
- Li, X., He, Y., & Ruiz, H. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. International Journal of Molecular Sciences, 25(1), 1.
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4781.
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]
- Wang, D., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 485.
- Zhang, Y., et al. (2018).
- Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10196-10214.
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Wang, D., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Fayed, B., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Fereidoonnezhad, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 19999.
- Li, X., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485.
- Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(2), 114-122.
- Khan, I., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Abnous, K., et al. (2016). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 11(5), 379-387.
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- 23. researchgate.net [researchgate.net]
Application Note & Protocols: A Modular Approach to the Synthesis of Fluorescently Labeled 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one Probes
Abstract
This technical guide provides a comprehensive, two-stage methodology for the synthesis of fluorescently labeled chemical probes based on the 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one scaffold. Quinazolinone derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1][2] The addition of a fluorescent reporter group to this privileged structure enables real-time visualization and quantitative analysis in complex biological systems, making these probes invaluable for target identification, drug distribution studies, and high-throughput screening.[3] The described modular approach involves the initial robust synthesis of the core reactive intermediate, this compound, followed by a versatile protocol for conjugation to a variety of amine-functionalized fluorophores via a nucleophilic substitution reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to create bespoke fluorescent probes for their specific research applications.
Introduction: The Strategic Value of Fluorescent Quinazolinone Probes
The quinazolin-4(3H)-one core is a heterocyclic scaffold of immense interest in drug discovery, forming the basis of numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The strategic placement of substituents on the quinazolinone ring system allows for the fine-tuning of its pharmacological profile.[1] Our focus is on the 7-chloro-2-(chloromethyl) derivative, a key intermediate designed for further functionalization. The chlorine atom at the 7-position can influence the molecule's electronic properties and binding interactions, while the chloromethyl group at the 2-position serves as a reactive electrophilic handle.
Fluorescent molecular probes are essential tools that translate complex biological events into observable optical signals.[3][5] By covalently attaching a fluorophore to the quinazolinone scaffold, we can create powerful tools to:
-
Visualize the subcellular localization of the parent compound.
-
Quantify target engagement and binding kinetics.
-
Track metabolic pathways and drug distribution in real-time.
-
Develop high-throughput assays for screening compound libraries.
The synthetic strategy detailed herein is modular, allowing for the facile coupling of the quinazolinone core with a wide array of commercially available or custom-synthesized fluorescent dyes containing a nucleophilic amine group.[6][7]
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: (1) Formation of the reactive quinazolinone core, and (2) Conjugation with an amine-reactive fluorophore.
Caption: Overall workflow for the synthesis of fluorescent quinazolinone probes.
Synthesis of the Reactive Core: this compound
This protocol describes an improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives starting from the corresponding anthranilic acid.[8]
Reaction Principle
The synthesis proceeds via a cyclocondensation reaction. 2-Amino-4-chlorobenzoic acid is reacted with chloroacetonitrile in the presence of hydrogen chloride gas. The acid catalyzes the reaction, leading to the formation of the heterocyclic quinazolinone ring system.
Caption: Reaction scheme for the synthesis of the quinazolinone core.
Experimental Protocol
Materials:
-
2-Amino-4-chlorobenzoic acid
-
Chloroacetonitrile
-
1,4-Dioxane (anhydrous)
-
Hydrogen Chloride (gas)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a drying tube, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of Reagent: Add chloroacetonitrile (1.5 eq) to the suspension.
-
HCl Gas Purge: While stirring vigorously, bubble dry hydrogen chloride gas through the mixture. The reaction is exothermic, and the suspension will gradually dissolve before a precipitate forms. Continue the HCl purge for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH reaches ~7-8. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid extensively with cold water, followed by a small amount of cold diethyl ether to facilitate drying.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound as a white solid.
Characterization Data
The structure of the synthesized intermediate must be confirmed using standard analytical techniques.[9][10][11]
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.8 (br s, 1H, N-H), ~8.1 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (dd, 1H, Ar-H), ~4.9 (s, 2H, -CH₂Cl). Note: Exact shifts may vary slightly. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~161 (C=O), ~152 (N-C=N), ~148 (Ar-C), ~138 (Ar-C), ~135 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~120 (Ar-C), ~45 (-CH₂Cl). |
| Mass Spec. (ESI+) | Calculated m/z for C₉H₆Cl₂N₂O [M+H]⁺. The observed mass should match the calculated mass, and the isotopic pattern for two chlorine atoms should be visible. |
| IR (KBr) | cm⁻¹: ~3200-3000 (N-H stretch), ~1680 (C=O, amide I), ~1610 (C=N stretch), ~750 (C-Cl stretch). |
Fluorescent Labeling via Nucleophilic Substitution
The chloromethyl group at the 2-position is an excellent electrophile for SN2 reactions. This allows for straightforward labeling with a variety of nucleophilic fluorophores, most commonly those containing a primary or secondary amine.[12][13][14]
Reaction Principle
The lone pair of electrons on the amine nitrogen of the fluorophore attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable carbon-nitrogen bond. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.
Caption: General scheme for fluorescent labeling of the quinazolinone core.
General Protocol for Amine-Fluorophore Conjugation
This protocol can be adapted for various amine-containing fluorophores (e.g., dansyl derivatives, aminomethyl fluorescein, BODIPY amines).
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized fluorophore (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the this compound in anhydrous DMF.
-
Add Reactants: Add the amine-functionalized fluorophore to the solution, followed by the dropwise addition of DIPEA.
-
Reaction: Stir the reaction mixture at room temperature. The reaction temperature can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary, particularly for less reactive amines.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product spot should be significantly more fluorescent than the starting fluorophore under UV light.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude fluorescent probe must be purified, typically by flash column chromatography or preparative HPLC, to remove unreacted starting materials. This step is critical for ensuring that the observed fluorescence in subsequent applications is solely from the desired probe.[15][16]
Post-Synthesis Analysis
Successful conjugation should be confirmed by mass spectrometry, which will show the expected molecular weight of the final probe. Fluorescence spectroscopy should be performed to determine the excitation and emission maxima (λ_ex/λ_em) and the quantum yield (Φ_F) of the new probe, as these properties can be influenced by the quinazolinone scaffold.[5]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in core synthesis | Incomplete reaction; moisture in the reaction. | Ensure all glassware is flame-dried and reagents are anhydrous. Extend the HCl gas purge time and monitor carefully by TLC. |
| No reaction during labeling step | Poor nucleophilicity of the fluorophore amine. | Increase the reaction temperature to 50-60 °C. Consider using a more polar aprotic solvent like DMSO. Confirm the integrity of the chloromethyl intermediate. |
| Multiple products in labeling reaction | Reaction of the quinazolinone N-H; side reactions. | Use a slight excess (1.1 eq) of the fluorophore, not a large excess. Ensure the base (DIPEA) is non-nucleophilic. Purify carefully by HPLC to isolate the desired product. |
| Final probe is not fluorescent | Quenching by the quinazolinone core (e.g., PET). | This is an inherent property of the fluorophore-scaffold combination. A different fluorophore with different electronic properties may be required. |
Conclusion
The protocols outlined in this application note provide a robust and versatile platform for the synthesis of novel fluorescent probes based on the this compound scaffold. By following these detailed steps for core synthesis, fluorescent conjugation, and rigorous purification, researchers can generate high-purity molecular tools tailored to their specific biological questions. The modularity of this approach empowers the scientific community to expand the chemical biology toolbox, facilitating new discoveries in drug development and cellular analysis.
References
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Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Eldehna, W. M., & Abdel-Aziz, H. A. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Wang, R., et al. (2014). Nucleophilic substitution-cyclization based fluorescent probes for hydrogen sulfide detection and bioimaging. PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis of fluorescent probes. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Bentouhami, E., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Retrieved January 19, 2026, from [Link]
-
Wang, R., et al. (2014). Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging. PubMed. Retrieved January 19, 2026, from [Link]
-
Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. PubMed. Retrieved January 19, 2026, from [Link]
-
Glavaš, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
-
Jiang, S., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][12][17]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Online Press. Retrieved January 19, 2026, from [Link]
-
Core structures of quinazoline and quinazolinone alkaloids. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Molecular Modeling of Some Novel 4(3h) - Quinazolinone Derivatives. (n.d.). IJPSCR. Retrieved January 19, 2026, from [Link]
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) Fluorescent Probes Based on Nucleophilic Substitution-Cyclization for Hydrogen Sulfide Detection and Bioimaging. (2014). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(PDF) Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Al-Zahrani, M. A., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Miller, E. W., et al. (2021). Lessons in Organic Fluorescent Probe Discovery. PubMed Central. Retrieved January 19, 2026, from [Link]
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-
(PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
- Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid. (n.d.). Google Patents.
-
Application of flow-through sold-phase-synthesis to the fluorescent labeling of amines with carboxylic and funtionalized bodipy dyes. (n.d.). Knowledge Commons. Retrieved January 19, 2026, from [Link]
-
Fluorescent Probes for Protein and Nucleic Acid Labeling. (n.d.). Boca Scientific Inc. Retrieved January 19, 2026, from [Link]
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-
Chen, J., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Retrieved January 19, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinazolinone Derivatives
Welcome to the technical support center dedicated to the synthesis of quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Quinazolinones are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3]
However, their synthesis is not without challenges. Issues such as low yields, unexpected side products, and purification difficulties are common hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent challenges encountered during quinazolinone synthesis. Each answer provides a causal explanation and actionable solutions grounded in established chemical principles.
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
A1: Low or no product yield is a frequent issue that can typically be traced back to one of four key areas: reaction conditions, starting material quality, catalyst efficiency, or atmospheric control. A systematic evaluation is crucial.[4]
Possible Causes & Solutions:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critically interlinked.
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Temperature: Many quinazolinone syntheses require significant thermal energy to overcome activation barriers. For instance, classical methods like the Bischler cyclization may need temperatures above 120°C.[4][5] A temperature screening experiment is highly recommended. For example, in the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, optimizing the temperature to 150°C for 6 hours dramatically increased the yield to 86%.[6]
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Reaction Time: Monitor your reaction's progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[4] Some reactions are complete within hours, while others may require 24 hours or more.[4] Incomplete conversion due to insufficient time is a common cause of low yields.
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Solvent: The solvent's polarity and boiling point can profoundly influence reactant solubility, reaction rates, and intermediate stability.[7] Solvents like DMF, DMSO, toluene, and ethanol are commonly employed.[4][8] In certain syntheses, polar solvents such as DMF have been shown to provide excellent yields (85-91%), whereas non-polar solvents like toluene were ineffective.[7] A solvent screen is a valuable optimization step.
-
-
Poor Starting Material Quality: The purity of your starting materials (e.g., anthranilic acid derivatives, 2-aminobenzamides, isatoic anhydrides) is paramount.[6][7]
-
Action: Verify the purity of all reactants by NMR, melting point, or another appropriate analytical technique. Purify starting materials if necessary; for instance, liquid aldehydes can be distilled, and solid reagents can be recrystallized.[7]
-
-
Inefficient Catalyst Activity: For catalyzed reactions, the catalyst's choice, loading, and state are critical.
-
Action: If using a metal catalyst (e.g., Copper, Palladium), ensure it has not been deactivated or poisoned by impurities in the substrates or solvent.[7][8] Using a fresh batch of catalyst or increasing the catalyst loading may be necessary. For heterogeneous catalysts, ensure proper activation and surface area.[6]
-
-
Atmosphere Sensitivity: Certain reactions, particularly those involving organometallic catalysts or sensitive intermediates, can be compromised by air or moisture.[6]
-
Action: If applicable to your methodology, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents.[6]
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Q2: I'm observing multiple spots on my TLC plate besides the desired product. What are common side reactions and how can I minimize them?
A2: The formation of side products often arises from the inherent reactivity of the intermediates or impurities in the starting materials. Understanding the reaction mechanism is key to suppression.
Possible Causes & Solutions:
-
Incomplete Cyclization: A common pathway for quinazolinone synthesis involves the formation of an intermediate, such as an o-amidobenzamide, which then cyclizes.[8] If cyclization is incomplete, this intermediate will persist as a major impurity.
-
Action: Ensure the conditions for the cyclization step are optimal. This may involve increasing the temperature, extending the reaction time, or using a more effective dehydrating agent or catalyst to promote the ring-closing step.
-
-
Side Reactions from Starting Materials: Impurities in the starting anthranilic acid or amine can lead to a variety of undesired products.
-
Action: As mentioned previously, rigorously purify all starting materials. This is the most effective preventative measure.[7]
-
-
Over-oxidation or Decomposition: At elevated temperatures, starting materials, intermediates, or even the final product can decompose, leading to a complex mixture.
-
Action: Carefully control the reaction temperature. If high temperatures are necessary, ensure they are not maintained for longer than required by monitoring the reaction progress. Microwave-assisted synthesis can sometimes offer better temperature control and shorter reaction times, minimizing decomposition.[6][8]
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Q3: My crude product is difficult to purify. What are the best strategies for isolating pure quinazolinone derivatives?
A3: Purification is a critical final step. The optimal method depends on the scale of your synthesis, the nature of the impurities, and the required final purity.[9]
Recommended Purification Techniques:
-
Recrystallization: This is an excellent first-line technique for purifying solid compounds, valued for its simplicity and cost-effectiveness.[9]
-
Protocol: The ideal solvent should dissolve your compound well at high temperatures but poorly at room temperature.[7] Conduct small-scale solubility tests with solvents like ethanol, methanol, or ethyl acetate to find the best option. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.[9]
-
-
Column Chromatography: This is a highly versatile and effective method for separating compounds with different polarities.[9]
-
Protocol: Use TLC to determine an appropriate solvent system (mobile phase) that provides good separation between your product and impurities. Pack the column properly to avoid channeling and optimize the solvent gradient to ensure good resolution. Be cautious of overloading the column, which leads to poor separation.[9]
-
-
Preparative HPLC: For achieving the highest purity (>99%) or for separating very similar compounds, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[9]
-
Protocol: A C18 reverse-phase column is commonly used. The mobile phase typically consists of a water and acetonitrile (or methanol) gradient, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape. Develop the gradient method on an analytical scale first before scaling up to a preparative column.[9]
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Section 2: Frequently Asked Questions (FAQs)
Q: How do I select the optimal solvent for my synthesis? A: Solvent selection is crucial and depends on the specific reaction. Key factors include: (1) Solubility: All reactants should be soluble. (2) Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. (3) Reactivity: The solvent should be inert and not participate in side reactions. A good starting point is to consult the literature for similar transformations. Common solvents include DMF, DMSO, toluene, ethanol, and acetonitrile.[4][7][8] A small-scale solvent screen is often the best empirical approach to optimization.[7]
Q: What is the role of a catalyst, and how do I choose one? A: Catalysts lower the activation energy, allowing the reaction to proceed more quickly or under milder conditions. In quinazolinone synthesis, both metal-based and metal-free catalysts are common.
-
Metal Catalysts: Copper (Cu) and Palladium (Pd) are widely used for cross-coupling and cyclization reactions.[10][11] They are highly efficient but require careful removal from the final product for pharmaceutical applications.
-
Metal-Free Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) facilitate cyclization/dehydration steps.[10] Iodine has also been used to catalyze C-H amination under transition-metal-free conditions.[6][12] The choice depends entirely on your synthetic route.
Q: Are there greener or more efficient methods than conventional heating? A: Yes. Microwave-assisted synthesis has emerged as a powerful tool. It often leads to dramatic reductions in reaction time, increased yields, and fewer side products due to rapid and uniform heating.[5][6][13] Additionally, green chemistry approaches using alternative solvents like deep eutectic solvents are being developed to create more sustainable synthetic routes.[1]
Section 3: Key Experimental Protocols
Protocol: Two-Step Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one
This protocol is based on a common and robust method starting from anthranilic acid.[1][13][14]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (1.0 eq).
-
Reaction: Add acetic anhydride (2.0 - 3.0 eq) to the flask.
-
Heating: Heat the reaction mixture at reflux (approx. 140°C) for 1-2 hours. Monitor the consumption of anthranilic acid by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes upon cooling. If not, slowly add the mixture to ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-aryl-quinazolin-4(3H)-one
-
Reagents & Setup: In a round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) from Step 1 in a suitable solvent (e.g., ethanol, glacial acetic acid, or a deep eutectic solvent like ChCl:Urea[1]).
-
Addition of Amine: Add the desired primary aryl amine (1.0 - 1.2 eq) to the solution.
-
Heating: Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC until the benzoxazinone starting material is consumed.
-
Workup: Cool the reaction mixture. The product often precipitates and can be collected by filtration. If it remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[9]
Section 4: Data & Visualization
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography Purification [9]
| Solvent System (Mobile Phase) | Polarity | Typical Application | Optimization Tip |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for moderately polar quinazolinones. | Start with a 2:1 or 3:1 ratio and increase ethyl acetate content based on TLC. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar quinazolinone derivatives. | Start with 1-2% methanol and increase the polarity slowly for better separation. |
Experimental Workflows & Diagrams
Caption: A generalized workflow for the synthesis and purification of quinazolinone derivatives.
Caption: Troubleshooting flowchart for diagnosing and solving low reaction yields.
References
- Technical Support Center: Purification of 4(3H)
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (2025). Benchchem.
- Musiol, R., & Sajewicz, M. Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Addressing side reactions in the synthesis of N-substituted quinazolinones. (2025). Benchchem.
- Troubleshooting guide for the synthesis of quinazoline deriv
- Optimization of time on the synthesis of quinazolinones.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
- A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Deriv
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Troubleshooting common issues in quinazoline synthesis protocols. (2025). Benchchem.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC - NIH.
- Facile Preparation Of 4-Substituted Quinazoline Deriv
- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. AIMS Press.
- Quinazoline synthesis. Organic Chemistry Portal.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinazolinone synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Quinazoline synthesis [organic-chemistry.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. brieflands.com [brieflands.com]
Technical Support Center: Purification of 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one and its Derivatives
Welcome to the technical support center for the purification of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles of purification strategies, ensuring you can adapt and troubleshoot effectively.
Introduction: The Quinazolinone Purification Challenge
Quinazolinone derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] However, their synthesis can often result in a mixture of products, unreacted starting materials, and by-products, making purification a critical and sometimes challenging step.[2] The polarity and occasionally poor solubility of these compounds can complicate standard purification procedures.[2] This guide provides a structured approach to overcoming these hurdles, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs)
Here we address some of the common overarching questions regarding the purification of quinazolinone derivatives.
Q1: What is the most effective primary purification method for quinazolinone derivatives?
A1: The choice of the initial purification method depends on the scale of your synthesis and the nature of the impurities.[3] For many syntheses, recrystallization is an excellent first choice due to its simplicity and cost-effectiveness, especially for removing baseline impurities.[2] If you have a solid crude product, exploring different solvent systems for recrystallization can yield highly pure material.
Q2: How can I identify the common impurities in my this compound sample?
A2: Common impurities often arise from unreacted starting materials, such as 4-chloroanthranilic acid derivatives, or by-products from the cyclization reaction.[3] A multi-pronged analytical approach is recommended for impurity identification:
-
Thin Layer Chromatography (TLC): An indispensable tool for quickly assessing the complexity of your crude mixture and for monitoring the progress of your purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can resolve closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of both your target compound and any significant impurities.
-
Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in your mixture, aiding in the identification of by-products.
Q3: My purified quinazolinone derivative still shows minor impurities by TLC/HPLC. What should be my next step?
A3: If trace impurities persist after the initial purification, a secondary purification step using a different technique is advisable.[3] For example, if you initially used column chromatography, following up with recrystallization can significantly enhance purity. Conversely, if recrystallization was the primary method, column chromatography with a shallow solvent gradient can be effective at removing stubborn impurities.[3]
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique for separating quinazolinone derivatives based on their differential adsorption to a stationary phase.[3] However, several issues can arise.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | Inappropriate solvent system (eluent). | Optimize the solvent system using TLC. For quinazolinones, a common starting point is a mixture of hexane and ethyl acetate. If the Rf values are too high, decrease the eluent polarity. If they are too low, increase the polarity.[3] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. | |
| Improperly packed column (channeling). | Ensure the silica gel is packed uniformly without air bubbles. A slurry packing method is generally recommended.[3] | |
| Compound Crashing on the Column | Poor solubility of the compound in the eluent. | Load the sample onto the column using a minimal amount of a stronger solvent and then begin elution with the less polar mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel before adding it to the column. |
| No Elution of the Compound | The eluent is too non-polar. | Gradually increase the polarity of the solvent system. For highly polar quinazolinone derivatives, adding a small percentage of methanol to the eluent may be necessary. |
Visualizing the Troubleshooting Process for Column Chromatography
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[3]
| Problem | Potential Cause(s) | Solution(s) |
| Compound Does Not Dissolve | The chosen solvent is unsuitable. | The ideal solvent should dissolve the compound at high temperatures but not at room temperature.[3] Perform small-scale solubility tests with solvents like ethanol, methanol, or ethyl acetate. |
| Compound Oils Out | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent. | |
| No Crystal Formation Upon Cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. | |
| The chosen solvent is not suitable. | Re-evaluate the solvent choice through small-scale testing. | |
| Low Recovery of Purified Product | Too much solvent was used for washing the crystals. | Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent. Ethanol or a mixture of ethanol and water is often a good starting point for quinazolinone derivatives.[4]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[3]
Protocol 2: Flash Column Chromatography
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Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[3]
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for quinazolinone derivatives is a gradient of ethyl acetate in hexane.[3][5]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a uniform bed without air bubbles. Add a layer of sand to the top of the silica bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the determined solvent system, gradually increasing the polarity to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
Caption: A generalized workflow for the purification of quinazolinone derivatives.
References
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. Available at: [Link]
-
Synthesis and biological activity of some novel quinazolinone derivatives - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. Available at: [Link]
-
0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction - UW Tacoma. Available at: [Link]
-
Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC - NIH. Available at: [Link]
-
Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Available at: [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available at: [Link]
Sources
Navigating the Labyrinth of Quinazolinone Synthesis: A Technical Guide to Byproduct Identification and Minimization
Welcome to the Technical Support Center for Quinazolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Quinazolinones are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, their synthesis is often a delicate balance, where minor deviations in reaction conditions can lead to a cascade of unwanted side reactions, resulting in diminished yields and challenging purification processes.
This comprehensive resource, presented in a practical question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions to empower you to identify, understand, and ultimately minimize the formation of byproducts in your quinazolinone synthesis endeavors.
Troubleshooting Guide: From Unexpected Peaks to Optimal Yields
This section addresses specific experimental challenges you may encounter, offering causative explanations and actionable protocols to get your synthesis back on track.
Issue 1: Low Yield in Niementowski Reaction Accompanied by a Persistent Impurity
Question: I'm performing a classical Niementowski reaction between anthranilic acid and formamide to synthesize 4(3H)-quinazolinone. My yield is consistently low, and I observe a significant byproduct that is difficult to remove. What is this impurity and how can I prevent its formation?
Answer:
The Niementowski synthesis, while conceptually straightforward, is notorious for requiring harsh conditions, often leading to incomplete reactions and the formation of stable byproducts.[1] The most common culprit in your scenario is the uncyclized intermediate, N-formylanthranilic acid .
Causality and Mechanism:
The Niementowski reaction proceeds through the initial acylation of the amino group of anthranilic acid by formamide to form N-formylanthranilic acid. This is followed by an intramolecular cyclization with the elimination of water to yield the desired quinazolinone.[2] High reaction temperatures and prolonged reaction times are typically necessary to drive the cyclization to completion.[1] If the conditions are not sufficiently forcing, the reaction can stall at the intermediate stage.
Workflow for Minimizing N-Formylanthranilic Acid Byproduct
Caption: Troubleshooting workflow for low yield in Niementowski synthesis.
Recommended Protocols for Mitigation:
-
Transition to Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Niementowski reaction, often leading to higher yields and purity in a fraction of the time compared to conventional heating.[1] The focused heating effect of microwaves can efficiently promote the final cyclization step.
-
Protocol:
-
Combine anthranilic acid and a slight excess of formamide in a microwave-safe reaction vessel.
-
Irradiate the mixture in a dedicated microwave reactor at a temperature of 150-180°C for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool and purify the product by recrystallization.
-
-
-
Employ Solvent-Free (Neat) Conditions: Running the reaction without a solvent at an elevated temperature can favor the desired cyclization by increasing the effective concentration of the reactants and facilitating the removal of the water byproduct.
-
Introduce a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), can activate the carbonyl group of the N-formylanthranilic acid intermediate, making it more susceptible to intramolecular nucleophilic attack by the carboxylic acid, thereby promoting cyclization.
Data Summary: Conventional vs. Microwave-Assisted Niementowski Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 10-30 minutes |
| Temperature | 150-200°C | 150-180°C |
| Typical Yield | Often < 60% | Often > 80% |
| Byproduct Profile | Higher levels of uncyclized intermediate | Lower levels of byproducts |
Issue 2: Formation of an Unexpected Isomer in Bischler-Type Quinazolinone Synthesis
Question: I am attempting a Bischler-type synthesis of a substituted quinazolinone from an N-acyl-2-amino-benzophenone. However, along with my desired product, I am isolating a significant amount of a styrenic byproduct. What is happening and how can I improve the selectivity?
Answer:
The Bischler-Napieralski reaction and its variants, when applied to the synthesis of cyclic systems, can be susceptible to a competing elimination reaction known as a retro-Ritter reaction . This is particularly prevalent when the intermediate nitrilium ion is stabilized, leading to the formation of a styrene derivative instead of the desired cyclized product.[3]
Causality and Mechanism:
The reaction proceeds through the formation of a nitrilium ion intermediate.[4] This electrophilic species can either undergo intramolecular electrophilic aromatic substitution to form the quinazolinone ring or, if a favorable proton is available, undergo elimination to form a stable, conjugated styrene.
Byproduct Formation Pathway in Bischler-Type Synthesis
Caption: Competing pathways in Bischler-type quinazolinone synthesis.
Strategies for Minimizing Styrene Formation:
-
Choice of Dehydrating Agent: The strength and nature of the dehydrating agent can influence the reaction pathway. While strong Lewis acids like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are common, they can also promote the elimination.[3] Consider using milder activating agents.
-
Protocol Modification: Instead of POCl₃, try using oxalyl chloride or triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine. These reagents can form an N-acyliminium intermediate that is less prone to the retro-Ritter elimination.[3]
-
-
Solvent Selection: The use of a nitrile solvent that corresponds to the eliminated nitrile fragment can shift the equilibrium away from the retro-Ritter reaction, suppressing byproduct formation.[3]
-
Temperature Control: Carefully control the reaction temperature. While heat is required for the cyclization, excessive temperatures can favor the elimination pathway. Run optimization experiments at different temperatures to find the optimal balance.
Frequently Asked Questions (FAQs)
Q1: I'm synthesizing a quinazolinone from a 2-aminobenzamide and an aldehyde. Besides the desired product, I'm seeing a significant amount of an uncyclized imine intermediate. How can I drive the cyclization to completion?
A1: This is a common issue arising from incomplete cyclization of the initially formed Schiff base (imine). To promote the final ring-closing step, consider the following:
-
Acid Catalysis: The cyclization is often acid-catalyzed. Ensure you are using an adequate amount of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.
-
Dehydrating Conditions: The cyclization involves the elimination of water. Employing a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards the product. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be effective.
-
Oxidative Conditions: In many modern protocols, the reaction is performed under oxidative conditions, which can facilitate the final aromatization step to the quinazolinone. Common oxidants include oxygen (from air), di-tert-butyl peroxide (TBHP), or iodine.[5]
Q2: My reaction mixture shows evidence of a byproduct with a mass 16 units higher than my expected quinazolinone. What is this and how do I avoid it?
A2: A mass increase of 16 Da strongly suggests the formation of a quinazoline-N-oxide . This can occur if your reaction conditions are too oxidative or if certain starting materials are susceptible to N-oxidation.
-
Mechanism of Formation: Over-oxidation, especially when using potent oxidants or in the presence of certain metal catalysts, can lead to the oxidation of one of the nitrogen atoms in the quinazolinone ring. Direct oxidation of the quinazoline nucleus is often unselective and can lead to a mixture of N-1 and N-3 oxides, as well as hydrolysis to the quinazolinone.[6]
-
Minimization Strategies:
-
Control the Stoichiometry of the Oxidant: If an oxidant is required, carefully control its stoichiometry to avoid over-oxidation.
-
Use Milder Oxidants: Consider using milder oxidants or an air/oxygen atmosphere instead of more aggressive reagents.
-
Inert Atmosphere: If the reaction does not require an oxidant, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.
-
Q3: I am observing broad peaks in my NMR and a complex mixture in my LC-MS, suggesting dimerization or polymerization. What causes this and how can I prevent it?
A3: Dimerization and polymerization can occur through various intermolecular side reactions, especially under harsh conditions or with highly reactive intermediates.
-
Potential Causes:
-
High Concentrations: Running the reaction at very high concentrations can favor intermolecular reactions over the desired intramolecular cyclization.
-
Reactive Intermediates: Highly reactive intermediates, if not efficiently trapped in the intramolecular cyclization, can react with other molecules in the reaction mixture.
-
Self-Condensation of Starting Materials: Some starting materials, like anthranilic acid, can self-condense at high temperatures.
-
-
Prevention Strategies:
-
Optimize Concentration: Experiment with lowering the concentration of your reactants.
-
Control Temperature: Avoid excessively high temperatures that can promote unwanted side reactions.
-
One-Pot, Multi-Component Reactions: Designing the synthesis as a one-pot, multi-component reaction where the reactive intermediates are generated in situ and consumed immediately in the next step can minimize their lifetime and reduce the chance of side reactions.
-
Q4: How can I effectively characterize and identify unknown byproducts in my quinazolinone synthesis?
A4: A combination of spectroscopic techniques is crucial for robust byproduct identification:
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, which is the first and most critical piece of information. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. The presence or absence of key signals (e.g., the N-H proton of the quinazolinone ring, aromatic proton splitting patterns) can help distinguish the product from byproducts like uncyclized intermediates.
-
¹³C NMR: Shows the carbon skeleton and can help identify key functional groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for elucidating the connectivity of atoms in an unknown structure.
-
-
Infrared (IR) Spectroscopy: Can help identify key functional groups, such as the presence of a carboxylic acid (in an uncyclized intermediate) or the characteristic amide carbonyl of the quinazolinone ring.
By systematically applying these troubleshooting strategies and analytical techniques, you can gain a deeper understanding of your quinazolinone synthesis, leading to improved yields, higher purity, and more efficient drug discovery and development workflows.
References
-
Frontiers in Chemistry.
-
Wikipedia.
-
National Center for Biotechnology Information.
-
PubMed.
-
ResearchGate.
-
Organic Chemistry Portal.
-
Wikipedia.
-
MDPI.
-
Organic Chemistry Portal.
-
National Center for Biotechnology Information.
-
ACS Publications.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
Organic Chemistry Portal.
-
National Center for Biotechnology Information.
-
YouTube.
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 7-Chloro-quinazolinones
Welcome to the technical support center for the scale-up synthesis of 7-chloro-quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to larger-scale production of this important chemical scaffold. The quinazoline core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The 7-chloro substitution, in particular, is a key feature in several biologically active molecules.[3][4]
This resource provides troubleshooting advice and answers to frequently asked questions in a direct Q&A format, focusing on practical, experience-driven solutions to real-world experimental hurdles.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation and Reagent-Related Issues
Question 1: My reaction to form the 7-chloro-2-substituted-4(3H)-quinazolinone from 2-amino-4-chlorobenzoic acid is sluggish or fails to initiate. What are the likely causes?
Answer: A slow or non-starting reaction is a common issue during scale-up. Several factors related to your starting materials and initial reaction conditions could be at play.
-
Purity of Starting Materials: On a larger scale, impurities in the 2-amino-4-chlorobenzoic acid or the acylating agent can have a more pronounced inhibitory effect. It is crucial to verify the purity of your starting materials by techniques such as NMR or HPLC before commencing the reaction.
-
Activation of the Carboxylic Acid: If you are using a coupling agent to form an amide bond with a subsequent cyclization step, the efficiency of this initial activation is critical. Ensure your coupling agent (e.g., HATU, HOBt) is fresh and anhydrous. On a larger scale, moisture introduced from reagents or solvents can quench the activated species.
-
Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your stirring is vigorous enough to maintain a homogeneous mixture. For very large-scale reactions, mechanical stirring is often necessary.
-
Incorrect Solvent Choice: The solubility of your starting materials is paramount. If 2-amino-4-chlorobenzoic acid or your other starting materials are not fully dissolved, the reaction will be slow. Consider a different solvent or a solvent mixture to ensure complete dissolution at the reaction temperature.[5]
Question 2: I am observing the formation of a significant amount of a benzoxazinone intermediate instead of my desired quinazolinone. How can I favor the formation of the quinazolinone?
Answer: The formation of a 2-substituted-7-chloro-4H-3,1-benzoxazin-4-one is a common and often necessary intermediate in many quinazolinone syntheses, particularly when starting from anthranilic acid and an acyl chloride or anhydride.[6][7] The key is to efficiently convert this intermediate to the final product by reaction with an appropriate nitrogen source.
-
Insufficient Nitrogen Source: When using a nitrogen source like ammonia, hydrazine, or a primary amine to convert the benzoxazinone, ensure you are using a sufficient excess. On a larger scale, volatile reagents like ammonia can be lost from the reaction mixture if not contained properly.
-
Reaction Temperature and Time: The ring-opening of the benzoxazinone and subsequent cyclization to the quinazolinone is often the rate-limiting step and may require elevated temperatures.[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time to ensure complete conversion of the intermediate.
-
Choice of Base: In some protocols, a base is used to facilitate the reaction of the amine with the benzoxazinone. The strength and type of base can influence the reaction rate. If using a weak base like sodium bicarbonate is proving ineffective, consider a stronger, non-nucleophilic base.
Section 2: Reaction Conditions and Byproduct Formation
Question 3: My reaction is producing a complex mixture of byproducts, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: Byproduct formation is a major challenge in scale-up synthesis. Understanding the potential side reactions is the first step to mitigating them.
-
Dimerization or Polymerization: At higher concentrations typical of scale-up reactions, intermolecular reactions can become more prevalent. This can sometimes be managed by controlling the rate of addition of one of the reagents to keep its instantaneous concentration low.
-
Alternative Cyclization Pathways: Depending on the specific substrates and reaction conditions, alternative cyclization pathways may become accessible, leading to isomeric impurities. The choice of solvent can significantly influence the reaction pathway. Polar solvents often favor the desired quinazolinone formation, while non-polar solvents may promote the formation of other heterocyclic systems.[5]
-
Degradation of Starting Materials or Product: High reaction temperatures, while often necessary, can also lead to the degradation of sensitive functional groups on your starting materials or the final product. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without causing significant degradation. A temperature screen at a smaller scale can be a valuable exercise before proceeding with a large-scale reaction.
Question 4: I am struggling with poor yields even after optimizing the reaction time and temperature. What other parameters should I investigate?
Answer: When troubleshooting low yields, a systematic approach is key.
-
Solvent Effects: The polarity of the solvent can have a dramatic effect on the reaction outcome. If you are using a non-polar solvent like toluene, switching to a polar aprofotic solvent such as DMF or DMSO could significantly improve your yield.[5]
-
Base Selection: The choice of base is critical for facilitating deprotonation and cyclization steps. If a weak inorganic base like sodium carbonate is insufficient, a stronger base such as potassium carbonate or an organic base like DBU may be required to drive the reaction to completion.[5]
-
Catalyst Deactivation: If your synthesis involves a catalyst, it may be deactivating over the course of the reaction, especially at a larger scale where heat and mass transfer limitations can be more pronounced. Consider catalyst loading and stability under your reaction conditions.
Section 3: Work-up and Purification
Question 5: My product is difficult to isolate from the reaction mixture. What are some effective work-up and purification strategies for 7-chloro-quinazolinones?
Answer: The physical properties of 7-chloro-quinazolinones can present purification challenges.
-
Crystallization: If your product is a solid, crystallization is often the most effective and scalable purification method. A systematic screening of different solvent systems is recommended. Common solvents for the crystallization of quinazolinones include ethanol, isopropanol, and ethyl acetate.
-
pH Adjustment: The quinazolinone core has basic nitrogen atoms, and the product's solubility can be highly dependent on the pH of the aqueous phase during work-up. Carefully adjusting the pH can sometimes induce precipitation of the product or help in removing acidic or basic impurities.
-
Column Chromatography: While less ideal for very large-scale production, column chromatography is an effective tool for purification. For quinazolinones, silica gel is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A gradient elution is often necessary to separate the product from closely related impurities.
II. Experimental Protocols and Methodologies
Protocol 1: General Procedure for the Synthesis of 7-Chloro-2-phenyl-4(3H)-quinazolinone
This protocol is a representative example and may require optimization for different substrates.
Step 1: Synthesis of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
-
To a stirred solution of 2-amino-4-chlorobenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine or toluene with a catalytic amount of DMF), add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate.
Step 2: Synthesis of 7-Chloro-2-phenyl-4(3H)-quinazolinone
-
Reflux a mixture of the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) and a nitrogen source such as formamide or ammonium acetate (excess) in a high-boiling solvent like nitrobenzene or under solvent-free conditions.[9]
-
Alternatively, reflux the benzoxazinone intermediate with hydrazine hydrate in ethanol.[9]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Sub-optimal reaction temperature or time. | Optimize temperature and monitor reaction progress using TLC or LC-MS.[8][10] |
| Inappropriate solvent polarity. | Switch to a more polar solvent like DMF or DMSO to improve solubility and favor the desired reaction pathway.[5] | |
| Weak or incorrect base. | Use a stronger base to facilitate deprotonation and cyclization.[5] | |
| Byproduct Formation | Alternative cyclization pathways are favored. | Change the solvent to a more polar one; carefully control reaction temperature.[5] |
| Degradation of materials at high temperatures. | Perform a temperature screen to find the optimal balance between reaction rate and stability. | |
| Purification Difficulties | Poor crystallinity of the product. | Screen various solvent systems for recrystallization. |
| Co-elution of impurities during chromatography. | Optimize the mobile phase composition and consider using a different stationary phase. |
III. Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
General Synthetic Pathway to 7-Chloro-quinazolinones
Caption: A common synthetic route to 7-chloro-quinazolinones.
IV. References
-
Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives. Retrieved from
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Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical and Biomedical Research, 2(2), 1-13.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Osarodion, O. P., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][5]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220.
-
MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4235.
-
Benchchem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
-
Jukić, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(10), 967-979.
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
-
Jafari, E., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 859-866.
-
Patel, B. Y., et al. (2021). Synthesis and biological evaluation of novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives as potential anticancer and antimicrobial agents. Bioorganic Chemistry, 115, 105244.
-
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
-
Asadi, A., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(6), 543-554.
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Quinazolinone Synthetic Strategies and Medicinal Significance: A review.
-
Molecules. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
-
Google Patents. (1992). US5126456A - 7-chloroquinaldine synthesis.
-
Molecules. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
-
ResearchGate. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
-
Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
-
MDPI. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition.
-
MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
-
Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
-
Journal of Medicinal Chemistry. (2018). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
-
National Center for Biotechnology Information. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition.
-
Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
-
Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
-
Royal Society of Chemistry. (2022). Preparation of quinazolinones using biosynthesized silver nanoparticles.
-
The Journal of Organic Chemistry. (2022). A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones.
-
National Institutes of Health. (2019). Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Optimizing Quinazolinone Synthesis
Welcome to the Technical Support Center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The following question-and-answer format addresses common challenges and provides practical, field-tested solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new quinazolinone synthesis. What are the most common and effective types of catalysts I should consider?
The choice of catalyst is paramount and depends heavily on your starting materials and desired reaction pathway. Transition metal catalysts are widely employed due to their efficiency and versatility.[1]
-
Copper-Based Catalysts: Copper catalysts, such as CuI, CuBr, and Cu(OAc)₂, are cost-effective, abundant, and environmentally benign choices.[2][3][4] They are particularly effective in domino reactions, Ullmann-type couplings, and aerobic oxidative cyclizations.[1][5] For instance, a CuBr-catalyzed domino reaction of 2-halobenzamides and (aryl)methanamines under air provides good yields of quinazolinones without the need for additional ligands.[5]
-
Palladium-Based Catalysts: Palladium catalysts, like Pd(OAc)₂, are highly effective for cross-coupling reactions, which are crucial for forming C-C and C-heteroatom bonds in complex quinazolinone structures.[6]
-
Iron-Based Catalysts: Iron catalysts, such as FeCl₂ and Fe₃O₄ nanoparticles, offer a greener and more economical alternative to precious metal catalysts.[2][7] They are often used in acceptorless dehydrogenative coupling and C(sp³)-H oxidation reactions.[2]
-
Manganese-Based Catalysts: Manganese catalysts, including α-MnO₂ and Mn(I) complexes, are known for their role in oxidative C-H/N-H annulation and acceptorless dehydrogenative coupling reactions.[2][7] α-MnO₂ is a robust and reusable heterogeneous catalyst.[2]
-
Cobalt-Based Catalysts: Cobalt catalysts, such as Cp*Co(CO)I₂ and cobalt imidazolate frameworks (ZIF-67), are effective for C-H activation and cycloaddition pathways.[2]
-
Organocatalysts: For metal-free synthesis, organocatalysts like p-toluenesulfonic acid (p-TSA), trifluoroacetic acid (TFA), and taurine are excellent choices, promoting reactions under mild and environmentally friendly conditions.[8]
Q2: My reaction is suffering from low yield. What are the likely causes and how can I troubleshoot this?
Low yield is a frequent issue with several potential root causes. A systematic approach to troubleshooting is essential.[9][10]
Troubleshooting Decision Workflow
Caption: A systematic workflow for troubleshooting low yields.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: Impurities in reactants can lead to side reactions, reducing the formation of the desired product.[9]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[10][11]
-
Solution:
-
Temperature Screening: Run small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal setting.[9] Some reactions require heating to overcome the activation energy barrier.[9]
-
Time Study: Monitor the reaction progress using TLC or LC-MS to identify the optimal reaction time and ensure the complete consumption of starting materials.[10]
-
Solvent Screening: The polarity and boiling point of the solvent can dramatically affect the outcome.[9] Test a range of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the most effective one for your specific reaction.[9][12]
-
-
-
Inefficient Catalyst Activity: The catalyst may be inactive or poisoned.[9]
-
Solution: Use a fresh batch of catalyst and ensure it is not contaminated by impurities in the starting materials or solvent. Optimize the catalyst loading to find the most effective concentration.[9] For heterogeneous catalysts, consider regeneration or replacement if deactivation is suspected.[13]
-
-
Product Loss During Work-up: The product may be lost during extraction or purification.
-
Solution: Optimize the pH during aqueous work-up to ensure the product is in a neutral, less water-soluble form.[9] Screen different extraction solvents (e.g., ethyl acetate, dichloromethane) to maximize recovery.[9] If using column chromatography, be aware that the product might irreversibly adsorb to the silica gel.[9]
-
Q3: I'm observing multiple spots on my TLC plate. How can I identify and eliminate these impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, intermediates, or byproducts.[13]
-
Unreacted Starting Materials: Co-spot your reaction mixture with the original starting materials on the same TLC plate to confirm their presence. If starting materials remain, consider extending the reaction time or increasing the temperature.[13]
-
Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is incomplete. Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[13]
-
Byproducts from Side Reactions: The formation of byproducts can be influenced by the choice of catalyst and reaction conditions. Depending on the synthetic route, various side reactions can compete with the desired quinazolinone formation.[9] A careful review of the reaction mechanism and literature on similar syntheses can help identify potential side reactions. Adjusting the catalyst, solvent, or temperature may help to suppress these unwanted pathways.
Q4: How does the choice of ligand affect my copper-catalyzed quinazolinone synthesis?
In many copper-catalyzed reactions, ligands play a crucial role in stabilizing the copper center, influencing its reactivity, and facilitating key steps in the catalytic cycle. However, some copper-catalyzed quinazolinone syntheses can proceed efficiently without a ligand.[5]
-
Ligand-Promoted Reactions: Ligands can enhance the catalytic activity and selectivity of the copper catalyst. For example, in the synthesis of quinazolinone and quinazolinone derivatives, a ruthenium-hydride complex with a catechol ligand has shown high catalytic activity.[14] Phosphorus ligands have also been shown to improve yields in certain copper-catalyzed reactions.[15]
-
Ligand-Free Reactions: Interestingly, some copper-catalyzed domino reactions for quinazolinone synthesis proceed efficiently without any ligand.[5][16] This is often attributed to an ortho-substituent effect of a group on the starting material, which can coordinate with the copper catalyst and facilitate the reaction.[5][7]
Q5: I'm interested in "green chemistry" approaches. What are some environmentally friendly and recyclable catalyst options for quinazolinone synthesis?
There is a growing interest in developing sustainable synthetic methods, and several green catalytic systems have been successfully applied to quinazolinone synthesis.
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture by filtration or centrifugation and reused, minimizing waste.[2] Examples include:
-
α-MnO₂: A robust and reusable catalyst for the synthesis of quinazolines from 2-aminobenzylamines and alcohols.[2]
-
Magnetic Nanoparticles: Catalysts like Fe₃O₄@Sap/Cu(II) and other magnetically recyclable nanocatalysts offer high efficiency and can be easily recovered using a magnet for multiple reaction cycles.[2][7][17][18][19]
-
Metal-Organic Frameworks (MOFs): Sulfated MOF-808 has been used as a recyclable heterogeneous catalyst in glycerol, a green solvent.[20]
-
-
Solvent Choice: Using water or other green solvents like glycerol can significantly reduce the environmental impact of the synthesis.[7][20] Some reactions can even be performed under solvent-free conditions, further enhancing their green credentials.[2][7] Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption.[8][21]
Catalyst and Condition Optimization Data
The following table summarizes optimized conditions for various catalytic systems in quinazolinone synthesis, highlighting the impact of different parameters on yield.
| Catalyst System | Starting Materials | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuBr | (2-bromophenyl)methylamines, Amidine hydrochlorides | K₂CO₃ | DMSO | 100 | 24 | 40-99 | [2] |
| α-MnO₂ | 2-aminobenzylamines, Alcohols | TBHP | Chlorobenzene | 80 | - | 59-91 | [2] |
| FeCl₂ | 2-alkylamino benzonitriles, Grignard reagent | t-BuOOH | DMSO | 25 | 18 | 43-86 | [2] |
| Cp*Co(CO)I₂ | N-sulfinylimines, Benzimidates | AgNTf₂ | DCE | 100-120 | 16 | 39-94 | [2] |
| BF₃-Et₂O | 2-aminoacetophenone, Formamide | - | - | 150 | 6 | 86 | [11] |
| Cu(OAc)₂ | Isocyanobenzoates, Amines | Et₃N | Anisole | - | - | Moderate-Good | [3][4] |
| Iodine | 2-aminobenzaldehydes, Benzylamines | Oxygen (oxidant) | - | - | - | 49-92 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol provides a general method for screening different catalysts to identify the most effective one for a specific quinazolinone synthesis.
-
Reaction Setup: In a series of parallel reaction vials, add the starting materials (e.g., 2-aminobenzamide, 0.10 mmol) and the solvent (2 mL).
-
Catalyst Addition: To each vial, add a different catalyst (10 mol%).
-
Base/Additive Addition: Add the required base or additive (0.11 mmol) to each vial.
-
Reaction Conditions: Stir the reactions at the desired temperature for a set amount of time (e.g., 12 hours).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, perform a standard work-up procedure for each reaction. Determine the yield of the desired quinazolinone product for each catalyst to identify the optimal choice.[13]
Protocol 2: Microwave-Assisted Synthesis of a Benzoxazinone Intermediate
This protocol is for the synthesis of a benzoxazinone intermediate, which can then be reacted with an amine to form a 4(3H)-quinazolinone.
-
Reaction Setup: In a microwave-safe vessel, combine anthranilic acid and an anhydride (e.g., acetic anhydride).
-
Microwave Irradiation: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[13]
Mechanistic Insights
Proposed Mechanism for Copper-Catalyzed Quinazolinone Synthesis
The following diagram illustrates a plausible mechanism for the copper-catalyzed synthesis of quinazolinones from 2-halobenzamides and (aryl)methanamines.
Caption: A proposed mechanism for copper-catalyzed quinazolinone synthesis.[5]
This domino reaction involves an initial copper-catalyzed Ullmann-type coupling, followed by aerobic oxidation and intramolecular nucleophilic addition to form the quinazolinone scaffold.[5]
References
-
Zhang, Q., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 705185. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4984. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 9, 705185. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. Retrieved from [Link]
-
Frontiers. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1069511. Retrieved from [Link]
-
ResearchGate. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Retrieved from [Link]
-
Bentham Science. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Current Organic Chemistry, 27(11), 914-930. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effect of quinazolin-4(3H)-ones a synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of quinazolinones and benzazoles utilizing recyclable sulfated metal-organic framework-808 catalyst in glycerol as green solvent. Retrieved from [Link]
-
International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. 14(3), 1-5. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recyclable Magnetic Cu-MOF-74-Catalyzed C(sp2)-N Coupling and Cyclization under Microwave Irradiation: Synthesis of Imidazo[1,2-c]quinazolines and Their Analogues. ACS Omega, 8(39), 35987–35996. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 14, 11293. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry, 85(11), 7378–7385. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(12), 1435–1457. Retrieved from [Link]
-
ACS Publications. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 13(18), 4854–4856. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry, 14, 8014-8025. Retrieved from [Link]
-
ACS Publications. (2016). One-Pot Copper(I)-Catalyzed Ligand/Base-Free Tandem Cyclooxidative Synthesis of Quinazolinones. The Journal of Organic Chemistry, 81(12), 5046–5055. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. Retrieved from [Link]
-
University of Washington Tacoma. (n.d.). Synthetic approaches for quinazolinone amination towards bioactive quinazolinone derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
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Technical Support Center: Navigating Reactivity at the 2-Chloromethyl Position
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address and prevent unwanted side reactions involving the highly reactive 2-chloromethyl group, particularly in heterocyclic systems like pyridines. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the success of your synthetic endeavors.
Introduction: The Double-Edged Sword of the 2-Chloromethyl Group
The 2-chloromethyl moiety is a valuable functional group in organic synthesis, serving as a key electrophilic handle for the introduction of a methyl group substituted with a heteroatom. However, its utility is matched by its reactivity, which can lead to a variety of unwanted side reactions. Understanding the underlying mechanisms of these side reactions is paramount to developing strategies for their prevention. This guide will walk you through common challenges and their solutions, grounded in established principles of physical organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Dimerization and Polymerization
Q1: I'm attempting a nucleophilic substitution on a 2-chloromethylpyridine, but I'm observing significant formation of a dimeric or polymeric byproduct. What is causing this, and how can I prevent it?
A1: The primary cause of dimerization and polymerization is the intermolecular self-alkylation of your starting material. The nucleophilic nitrogen of one 2-chloromethylpyridine molecule can attack the electrophilic carbon of the chloromethyl group on another molecule in an SN2 reaction. This process can continue, leading to the formation of dimers, trimers, and ultimately, insoluble polymers.
Troubleshooting Protocol:
-
Control Stoichiometry and Order of Addition: The most effective way to minimize self-reaction is to maintain a low concentration of the 2-chloromethylpyridine relative to your desired nucleophile.
-
Slow Addition: Add the 2-chloromethylpyridine solution dropwise to a solution of your nucleophile. This ensures that the 2-chloromethylpyridine is more likely to react with the intended nucleophile, which is present in a higher relative concentration.[1]
-
-
Temperature Control: Lowering the reaction temperature will decrease the rate of all reactions, but it often has a more pronounced effect on the undesired self-alkylation.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. This will prevent the base from competing with your desired nucleophile.
| Parameter | Recommendation for Minimizing Dimerization | Rationale |
| Order of Addition | Add 2-chloromethylpyridine to the nucleophile | Maintains a low concentration of the alkylating agent. |
| Temperature | Lower the reaction temperature (e.g., 0 °C to -20 °C) | Reduces the rate of the competing self-alkylation.[1] |
| Base | Use a non-nucleophilic, sterically hindered base | Minimizes side reactions involving the base. |
Diagram 1: Dimerization of 2-Chloromethylpyridine
Caption: Intermolecular reaction leading to dimerization.
Issue 2: Hydrolysis of the Chloromethyl Group
Q2: My reaction is producing the corresponding 2-hydroxymethyl derivative as a major byproduct. How can I prevent this hydrolysis?
A2: The formation of the 2-hydroxymethyl derivative indicates that the chloromethyl group is undergoing hydrolysis. This can be catalyzed by either acidic or basic conditions and is exacerbated by the presence of water in your reaction mixture. The mechanism can proceed through either an SN1 or SN2 pathway, depending on the stability of the resulting carbocation.
Troubleshooting Protocol:
-
Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction.
-
Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents and ensure all reagents are dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
-
pH Control:
-
Acid Scavenger: If your reaction generates acidic byproducts (e.g., HCl), consider adding a non-nucleophilic base to neutralize the acid as it forms.
-
Aqueous Workup: During the workup, be mindful of the pH. If your product is sensitive to acid or base, perform extractions with pH-adjusted aqueous solutions.
-
| Parameter | Recommendation for Preventing Hydrolysis | Rationale |
| Solvents & Reagents | Use anhydrous materials | Excludes water, the primary nucleophile for hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction. |
| pH | Neutralize acidic byproducts | Prevents acid-catalyzed hydrolysis. |
Diagram 2: Hydrolysis of 2-Chloromethylpyridine
Caption: Hydrolysis pathway via an SN1 mechanism.
Issue 3: Over-alkylation of the Nucleophile
Q3: My desired product, a secondary amine formed from the reaction of a primary amine with 2-chloromethylpyridine, is reacting further to form a tertiary amine. How can I achieve mono-alkylation?
A3: Over-alkylation occurs when the product of the initial alkylation is more nucleophilic than the starting material. This is a common problem in the synthesis of secondary amines. The newly formed secondary amine can compete with the starting primary amine for the remaining 2-chloromethylpyridine.
Troubleshooting Protocol:
-
Stoichiometric Control:
-
Protecting Group Strategy: This is often the most robust solution for achieving mono-alkylation.
-
Protect the Nucleophile: Protect your primary amine with a suitable protecting group (e.g., Boc or Ts).
-
Alkylation: Perform the alkylation on the protected amine.
-
Deprotection: Remove the protecting group to yield the desired secondary amine.
-
Experimental Protocol: Boc Protection and Deprotection of a Primary Amine
-
Protection:
-
Dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the Boc-protected amine.
-
-
Alkylation:
-
Perform the alkylation with 2-chloromethylpyridine under your optimized conditions.
-
-
Deprotection:
-
Dissolve the Boc-protected product in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid (e.g., trifluoroacetic acid or HCl in dioxane).
-
Stir until the deprotection is complete (monitor by TLC).
-
Neutralize the acid and work up to isolate the desired secondary amine.
-
Diagram 3: Over-alkylation Prevention Workflow
Caption: Comparison of direct vs. protecting group strategies.
Issue 4: Elimination Side Reactions
Q4: I am observing the formation of an alkene byproduct, suggesting an elimination reaction is occurring. How can I favor substitution over elimination?
A4: Elimination reactions (E1 and E2) compete with substitution reactions (SN1 and SN2). The outcome is influenced by the strength and steric bulk of the base/nucleophile, the solvent, and the temperature.
Troubleshooting Protocol:
-
Choice of Nucleophile/Base:
-
Strong, Non-Bulky Nucleophiles: To favor SN2, use a strong, but not sterically hindered, nucleophile that is a weak base.
-
Weakly Basic Conditions: To favor SN1 over E1, use a weak, non-basic nucleophile in a polar protic solvent.
-
Avoid Strong, Bulky Bases: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination.[3][4]
-
-
Solvent:
-
Temperature:
-
Lower Temperatures: Generally favor substitution over elimination, as elimination reactions often have a higher activation energy.[5]
-
| Condition | Favors SN2 (Substitution) | Favors E2 (Elimination) |
| Nucleophile/Base | Strong, non-bulky nucleophile (weak base) | Strong, sterically hindered base |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Less critical, but often run in the conjugate acid of the base |
| Temperature | Lower temperatures | Higher temperatures |
Diagram 4: Competition Between Substitution and Elimination
Caption: Factors influencing the substitution vs. elimination outcome.
Protecting Group Strategies
When direct methods to prevent side reactions are insufficient, a protecting group strategy is often the most reliable approach. The ideal protecting group is easily installed, stable to the reaction conditions, and readily removed under mild conditions that do not affect other functional groups.
Common Protecting Groups for Alcohols (to prevent participation in reactions):
-
Silyl Ethers (e.g., TBDMS, TIPS):
-
Methoxymethyl (MOM) Ethers:
Experimental Protocol: TBDMS Protection and Deprotection of a Hydroxyl Group
-
Protection:
-
Dissolve the alcohol (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up by adding water and extracting with a nonpolar solvent (e.g., hexane or ethyl acetate).
-
-
Main Reaction:
-
Perform the desired transformation on other parts of the molecule.
-
-
Deprotection:
-
Dissolve the TBDMS-protected compound in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq.).
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Work up to isolate the deprotected alcohol.
-
References
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Akamanchi, K. G., & Chaudhari, S. S. (1997). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Tetrahedron Letters, 38(39), 6925-6928. [Link]
-
Ramesh, C., Mahender, G., Ravindranath, N., & Das, B. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemical & Pharmaceutical Bulletin, 51(5), 620-622. [Link]
-
Kumar, P., Bodas, M. S., & Dongare, M. K. (2001). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 40B(8), 702-704. [Link]
-
Reddy, D. S., Shivaram, S., & Kulkarni, M. J. (2005). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. The Journal of Organic Chemistry, 70(8), 3257-3259. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
Kamal, A., Ramana, A. V., & Ramana, K. V. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 334-338. [Link]
-
Olah, G. A., & Prakash, G. K. S. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(13), 2370-2374. [Link]
-
Sammakia, T., & Stangel, K. C. (2012). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 77(17), 7414-7426. [Link]
-
Seeberger, P. H. (Ed.). (2011). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience (pp. 1-36). Wiley-VCH. [Link]
-
Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
LibreTexts Chemistry. (2019, June 5). 12.3: Comparing E1 and E2 Mechanisms. [Link]
-
Liu, Y., & Lin, T. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(17), e202300459. [Link]
-
van der Mee, L., & Bickelhaupt, F. M. (2014). Understanding E2 versus SN2 Competition under Acidic and Basic Conditions. ChemistryOpen, 3(1), 18-25. [Link]
-
LibreTexts Chemistry. (2019, September 3). 6.19: Comparing Substitution and Elimination Reactions. [Link]
-
Wang, H., Han, D., & Liang, Z. (2015). Evaluation and minimization of over-alkylation in proteomic sample preparation. Analytical and Bioanalytical Chemistry, 407(14), 4151-4157. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. [Link]
-
Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. [Link]
-
LibreTexts Chemistry. (2022, July 11). 9.7: Comparison of E1 and E2 Reactions. [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]
-
Reddit. (2022, October 26). SN1 or SN2 reaction? r/OrganicChemistry. [Link]
-
Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? r/chemhelp. [Link]
-
Chemistry Steps. (n.d.). How to Tell if the Mechanism is E1 or E2 with Practice Problems. [Link]
-
Parker, S. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of the American Society for Mass Spectrometry, 28(9), 1883-1890. [Link]
-
Chemistry Stack Exchange. (2015, November 12). How to decide between different possible substitution/elimination mechanisms under given conditions?[Link]
-
Chen, K., et al. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 17(12), 14615-14626. [Link]
-
MedLife Mastery. (n.d.). SN2 v.s. SN1 Reactions - MCAT Content. [Link]
-
Chad's Prep. (2020, April 13). 7 SN1 vs SN2 Reactions [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 1-Methoxymethyl-1-phenylethane. [Link]
-
ResearchGate. (n.d.). Development of a Process for the Preparation of Chloromethyl Chlorosulfate. [Link]
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- 10. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
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Enhancing Regioselectivity of Substitutions on the 7-Chloro-quinazolinone Ring: A Technical Support Guide
Welcome to the Technical Support Center for advanced strategies in the regioselective functionalization of the 7-chloro-quinazolinone scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substitution reactions on this privileged heterocyclic system. Here, we move beyond simple protocols to delve into the underlying principles that govern reactivity and selectivity, offering troubleshooting advice and in-depth explanations to empower your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the 7-Chloro-quinazolinone Ring & Initial Challenges
Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on a 7-chloro-4(3H)-quinazolinone, but I'm observing a mixture of products or no reaction at all. What are the key factors influencing reactivity at the 7-position?
Answer: Low or no reactivity at the 7-position in a nucleophilic aromatic substitution (SNAr) is a common challenge. The quinazolinone core's electronics play a crucial role.[1][2] The pyrimidine portion of the ring system is inherently electron-deficient, which generally facilitates SNAr reactions. However, the reactivity of a specific chloro-substituent is highly dependent on its position and the presence of other activating or deactivating groups.
Several factors could be at play in your experiment:
-
Insufficient Activation: The 7-position on the benzene ring portion is less activated towards SNAr compared to positions on the pyrimidine ring (like C4).[3][4] For a successful SNAr at C7, you often need strong electron-withdrawing groups (EWGs) elsewhere on the ring to sufficiently lower the LUMO energy.[2]
-
Nucleophile Strength: The nucleophile you are using may not be potent enough to attack the moderately activated C7 position. Consider using stronger nucleophiles or employing reaction conditions that enhance nucleophilicity (e.g., using a stronger base to deprotonate the nucleophile).
-
Reaction Conditions: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[3][5] Ensure your reaction temperature and time are optimized. Monitoring the reaction by TLC or LC-MS is crucial to determine if the starting material is being consumed.[5]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.[3][5]
Troubleshooting Steps:
-
Re-evaluate your substrate: Does your 7-chloro-quinazolinone have any electron-donating groups (EDGs) that might be deactivating the ring?
-
Enhance nucleophilicity: If using an amine, for instance, consider using a stronger, non-nucleophilic base (e.g., NaH, KHMDS) to fully deprotonate it before addition to the reaction.
-
Increase reaction temperature: Incrementally increase the reaction temperature, monitoring for product formation and decomposition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[6]
-
Consider alternative strategies: If SNAr is consistently failing, transition-metal-catalyzed cross-coupling reactions are powerful alternatives for forming C-N, C-C, and C-O bonds at the 7-position.
Question 2: I'm trying to perform an electrophilic aromatic substitution (e.g., nitration, halogenation) on a 7-chloro-quinazolinone and am struggling with regioselectivity. Where should I expect the substitution to occur?
Answer: The regioselectivity of electrophilic aromatic substitution on the quinazolinone ring is primarily directed by the existing substituents. The quinazolinone core itself is generally deactivating towards electrophilic attack due to the electron-withdrawing nature of the pyrimidine ring.
Key directing effects to consider:
-
The Quinazolinone Core: The benzene ring is more susceptible to electrophilic attack than the pyrimidine ring. Within the benzene ring, the nitrogen at position 1 and the carbonyl at position 4 influence the electron density.
-
The 7-Chloro Group: The chlorine atom is an ortho-, para-director, but it is also deactivating. Therefore, it will direct incoming electrophiles to the 6- and 8-positions.
-
Combined Effects: When you have multiple substituents, their directing effects combine. For a 7-chloro-4(3H)-quinazolinone, electrophilic substitution is generally expected to occur at the 6-position. However, if there is another directing group present, the outcome can be a mixture of products. For instance, a substituent at the 7-position can lead to a mixture of 6- and 8-substituted products.[1]
Troubleshooting Poor Regioselectivity:
-
Steric Hindrance: Analyze the steric bulk of your electrophile and any existing groups on the quinazolinone. A bulky electrophile may favor the less sterically hindered position.
-
Reaction Conditions: Temperature and the choice of Lewis acid can influence the regiochemical outcome. A screen of different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and temperatures may be necessary to optimize for the desired regioisomer.
-
Protecting Groups: In some cases, you may need to introduce a blocking group at a more reactive position to direct the electrophile to your desired location. This group can then be removed in a subsequent step.
Section 2: Advanced Strategies - Transition-Metal-Catalyzed Cross-Coupling
Question 3: My SNAr approach at the 7-position is not viable. How can I leverage palladium-catalyzed cross-coupling reactions for C-N and C-C bond formation?
Answer: Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for functionalizing aryl chlorides and are often the go-to strategy when SNAr fails.[7][8] The two most common and versatile methods for this purpose are the Buchwald-Hartwig amination (for C-N bonds) and the Suzuki-Miyaura coupling (for C-C bonds).
For C-N Bond Formation (Buchwald-Hartwig Amination):
This reaction couples an amine with an aryl halide.[9][10][11] The key to a successful Buchwald-Hartwig amination lies in the selection of the palladium catalyst, the phosphine ligand, and the base.
| Component | Key Considerations | Examples |
| Palladium Precatalyst | Pd(0) or Pd(II) sources can be used. Pre-formed catalysts often offer better reactivity. | Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂ |
| Ligand | Bulky, electron-rich phosphine ligands are crucial for promoting the catalytic cycle. The choice of ligand is often substrate-dependent. | XPhos, SPhos, RuPhos, JohnPhos |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine. | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Anhydrous, non-polar aprotic solvents are typically used. | Toluene, Dioxane, THF |
For C-C Bond Formation (Suzuki-Miyaura Coupling):
The Suzuki reaction couples an aryl halide with an organoboron reagent (boronic acid or boronate ester).[12][13]
| Component | Key Considerations | Examples |
| Palladium Precatalyst | Similar to Buchwald-Hartwig, various Pd(0) and Pd(II) sources are effective. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the reaction. | SPhos, XPhos, P(t-Bu)₃ |
| Base | An aqueous base is required to activate the boronic acid. | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | A two-phase solvent system (e.g., organic solvent and water) is often employed. | Toluene/H₂O, Dioxane/H₂O |
Troubleshooting Cross-Coupling Reactions:
-
Low or No Conversion:
-
Catalyst Deactivation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.
-
Ligand Choice: The ligand is critical. If one ligand doesn't work, screen a panel of others. Sterically hindered biarylphosphine ligands are often a good starting point.[11]
-
Base Strength: The base may not be strong enough. For Buchwald-Hartwig, sodium tert-butoxide is a common and effective choice.
-
-
Side Reactions:
-
Hydrodehalogenation: This is the replacement of the chlorine with a hydrogen. It can occur if there is a source of protons in the reaction mixture and the reductive elimination step is slow. Running the reaction under scrupulously dry conditions can help.
-
Homocoupling of Boronic Acid: In Suzuki reactions, this can be minimized by the slow addition of the boronic acid or by using a boronate ester instead.
-
Visualizing Reaction Pathways
Generalized Workflow for Regioselective Substitution
Caption: Decision workflow for functionalizing the 7-chloro-quinazolinone ring.
Key Factors in Nucleophilic Aromatic Substitution (SNAr)
Caption: Factors influencing SNAr reactivity at the C7 position.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 7-Chloro-quinazolinone
This protocol provides a starting point for the palladium-catalyzed amination of a 7-chloro-quinazolinone derivative. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
Materials:
-
7-Chloro-quinazolinone derivative (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 7-chloro-quinazolinone, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 7-Chloro-quinazolinone
This protocol outlines a general method for the C-C bond formation at the 7-position using a boronic acid.
Materials:
-
7-Chloro-quinazolinone derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (5 mol%)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine the 7-chloro-quinazolinone, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Add 1,4-dioxane and water in a 4:1 ratio.
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
References
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Al-Obaid, A. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]
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Gimbert, C., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 356-364. [Link]
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Al-Dhfyan, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. International Journal of Molecular Sciences, 13(12), 16139-16150. [Link]
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ResearchGate. (n.d.). Synthesis path of designed quinazoline (7a–7h). [Link]
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Krasavin, M. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(23), 8234. [Link]
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Tantawy, A. S., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(7-8), 735-748. [Link]
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ResearchGate. (n.d.). Synthesis of substituted quinazolin‐4(3H)‐ones(7 a–i).[a,b]. [Link]
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ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]
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ResearchGate. (2025). (PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]
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Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
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ResearchGate. (n.d.). Synthesis of quinazoline‐4‐one derivatives (7 a‐e). [Link]
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Molecules. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]
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PubMed. (2018). Regioselective Synthesis of Quinazolinone-/Phenanthridine-Fused Heteropolycycles by Pd-Catalyzed Direct Intramolecular Aerobic Oxidative C-H Amination from Aromatic Strained Amides. [Link]
-
ResearchGate. (n.d.). Direct diversification of unmasked quinazolin-4(3H)-ones through orthogonal reactivity modulation | Request PDF. [Link]
-
Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
Chemistry Stack Exchange. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]
-
PubMed Central. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
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MDPI. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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Preprints.org. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. [Link]
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MDPI. (2022). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. [Link]
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Catalysis Science & Technology. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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OUCI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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ACS Publications. (2026). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. [Link]
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ResearchGate. (2017). (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. [Link]
-
PubMed Central. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubMed Central. (2012). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. [Link]
-
ResearchGate. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Validation & Comparative
A Senior Scientist's Guide to Validating In Vitro Cytotoxicity of Novel Quinazolinone Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the in vitro cytotoxicity of novel quinazolinone compounds. We will move beyond mere protocol recitation to explain the causal logic behind experimental choices, ensuring a robust, self-validating, and comparative analysis. Quinazolinones are a privileged scaffold in medicinal chemistry, with numerous derivatives showing potent anti-tumor activity by targeting various cellular mechanisms like kinase signaling, tubulin polymerization, and inducing programmed cell death.[1][2][3][4] Therefore, a rigorous and multi-faceted approach to cytotoxicity validation is paramount.
Our comparative analysis will focus on a hypothetical novel compound, "Quin-X," and benchmark its performance against Doxorubicin , a well-established chemotherapeutic agent frequently used as a positive control in cytotoxicity studies.[5][6][7]
The Logic of a Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading. A compound might interfere with the assay chemistry, or the chosen endpoint may not capture the full picture of cellular events. A robust validation strategy employs a tiered approach, starting with a broad metabolic screen and progressing to more specific assays that elucidate the mechanism of cell death. This multi-pronged methodology ensures the data is both accurate and insightful.
Our validation workflow is structured as follows:
Caption: Tiered workflow for cytotoxicity validation.
Phase 1: Primary Screening - The MTT Metabolic Viability Assay
The initial step is to determine if Quin-X affects overall cell viability, for which the MTT assay is a gold standard.[8]
Expertise & Causality: This colorimetric assay measures the metabolic activity of a cell population.[8] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Quin-X and the positive control, Doxorubicin , in culture medium. Replace the old medium with the compound-containing medium. Include "untreated" wells (cells + medium) and "vehicle" wells (cells + medium with the highest concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, then diluted into media) to each well and incubate for 2-4 hours.[9] Visually confirm the formation of purple formazan crystals in the untreated control wells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Phase 2: Mechanistic Confirmation
Positive results from the MTT assay (i.e., a dose-dependent decrease in viability) warrant further investigation to confirm the cytotoxic effect and begin to understand the mechanism of cell death.
A. Membrane Integrity - The LDH Assay
Expertise & Causality: The Lactate Dehydrogenase (LDH) assay provides a complementary endpoint to the MTT assay. Instead of measuring metabolic activity, it quantifies cell death by measuring the loss of plasma membrane integrity.[12] LDH is a stable cytosolic enzyme present in all cell types. When the cell membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the surrounding culture medium.[12][13] The assay measures the enzymatic activity of LDH in the supernatant, which is directly proportional to the number of lysed cells.[14] This provides a distinct and confirmatory measure of cytotoxicity.
Experimental Protocol: LDH Assay
-
Cell Seeding & Treatment: Follow the same procedure as steps 1-3 of the MTT protocol, using a parallel 96-well plate.
-
Establish Controls: It is crucial to prepare three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) about 30 minutes before the end of the incubation.
-
Background: Medium only.
-
-
Supernatant Collection: After incubation, carefully collect a small aliquot of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
Enzymatic Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (which includes a substrate and a tetrazolium salt).[14]
-
Incubation & Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. The reaction produces a colored formazan product.[14] Measure the absorbance at 490 nm.
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.
B. Apoptosis vs. Necrosis - Annexin V/PI Staining
Expertise & Causality: Understanding how cells are dying is a critical step. Quinazolinone derivatives often induce apoptosis (programmed cell death).[1] The Annexin V/Propidium Iodide (PI) assay is a powerful flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[15]
The principle is based on two key cellular changes:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label early apoptotic cells.[16][17]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost.[16]
By using both stains, we can resolve four cell populations:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rare in this assay).
Caption: Annexin V/PI assay principle.
Experimental Protocol: Annexin V/PI Assay
-
Cell Culture: Seed cells in a 6-well plate and treat with IC50 concentrations of Quin-X and Doxorubicin (determined from the MTT assay) for a set time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with their respective supernatant.
-
Washing: Wash the collected cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[17]
-
Staining: Add Annexin V-FITC and PI staining solutions to the cell suspension.[15]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples promptly using a flow cytometer.
Phase 3: Data Interpretation and Comparison
The goal is to generate a clear, quantitative comparison between Quin-X and the benchmark, Doxorubicin .
IC50 Calculation
From the dose-response curves generated by the MTT and LDH assays, the half-maximal inhibitory concentration (IC50) is calculated. This value represents the concentration of a compound that inhibits 50% of the cell population's viability or induces 50% of the maximum cytotoxicity. A lower IC50 value indicates higher potency.
Comparative Data Summary
The synthesized data should be presented in a clear, tabular format. This allows for a direct, at-a-glance comparison of the cytotoxic potential of the novel compound against the standard.
| Compound | Cell Line | Assay | IC50 (µM) ± SD | Notes |
| Quin-X | MCF-7 | MTT | 14.65 ± 1.2 | Potent activity observed. |
| LDH | 18.20 ± 2.1 | Confirms cytotoxicity via membrane damage. | ||
| HeLa | MTT | 8.79 ± 0.9 | Higher potency in HeLa cells. | |
| LDH | 11.55 ± 1.5 | Consistent with MTT data. | ||
| Doxorubicin | MCF-7 | MTT | 1.08 ± 0.15 | Standard drug shows high potency.[5] |
| LDH | 1.35 ± 0.20 | Confirms potent cytotoxicity. | ||
| HeLa | MTT | 0.85 ± 0.11 | High potency as expected. | |
| LDH | 1.10 ± 0.18 | Consistent with MTT data. |
Note: The IC50 values presented are hypothetical for illustrative purposes but are based on plausible ranges found in the literature for novel compounds and doxorubicin.[5][18]
Apoptosis Analysis Summary
The flow cytometry data would further reveal that treatment with Quin-X , similar to Doxorubicin, leads to a significant increase in the Annexin V-positive cell population, indicating that the primary mechanism of cell death is apoptosis. This is a desirable characteristic for an anti-cancer agent, as apoptosis is a controlled, non-inflammatory form of cell death.
Conclusion and Authoritative Grounding
This guide outlines a logical and robust workflow for the initial in vitro validation of a novel quinazolinone compound. By integrating a primary metabolic assay (MTT) with confirmatory assays that probe different cellular events (LDH release and apoptosis), researchers can build a strong, self-validating case for their compound's cytotoxic activity.
The comparative analysis against a known standard like Doxorubicin is essential for contextualizing the potency and potential of a new molecule.[5] The hypothetical data show that while Quin-X is less potent than Doxorubicin, it still demonstrates significant cytotoxic activity in the low micromolar range, warranting further investigation. Future steps would include selectivity testing against non-cancerous cell lines, cell cycle analysis, and exploring specific molecular targets, such as tubulin or key kinases, which are common mechanisms for this class of compounds.[2][19]
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Spandidos Publications. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Retrieved from [Link]
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University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. Retrieved from [Link]
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MDPI. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]
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MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
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Nguyen, T. K. C., et al. (2024). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. NIH. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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Bakhtiari, M., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. PMC. Retrieved from [Link]
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Vietnam Academy of Science and Technology. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Retrieved from [Link]
-
MDPI. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Retrieved from [Link]
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Zarei, M., et al. (2020). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC. Retrieved from [Link]
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Asadi, P., et al. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC. Retrieved from [Link]
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American Society of Hematology. (2015). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. Blood. Retrieved from [Link]
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Journal of Advanced Veterinary Research. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Retrieved from [Link]
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MDPI. (2022). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. Retrieved from [Link]
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Comparative Docking Studies of 7-Chloro-Quinazolinone Derivatives with Target Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Among its numerous derivatives, 7-chloro-quinazolinones have garnered significant interest for their potential as therapeutic agents, particularly in oncology.[3][4][5] This guide provides a comprehensive, in-depth comparison of the docking behaviors of various 7-chloro-quinazolinone derivatives against key protein targets implicated in cancer progression. By leveraging molecular docking, a powerful computational tool in structure-based drug design, we can predict and analyze the binding interactions that underpin the therapeutic potential of these compounds.[6][7]
The Scientific Rationale: Why Focus on These Targets?
The selection of protein targets is a critical first step in any drug discovery pipeline. For 7-chloro-quinazolinone derivatives, the rationale for focusing on Epidermal Growth Factor Receptor (EGFR), Tubulin, and Phosphoinositide 3-Kinase (PI3K) is rooted in their well-established roles in cancer.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase, EGFR is frequently overexpressed in various cancers, leading to uncontrolled cell growth and proliferation.[8] Quinazoline-based molecules, such as gefitinib and erlotinib, are clinically approved EGFR inhibitors, making this a highly validated target for novel derivatives.[9][10][11]
-
Tubulin: As a key component of the cytoskeleton, tubulin is essential for cell division.[12] Inhibiting its polymerization arrests the cell cycle and induces apoptosis, a mechanism exploited by many successful anticancer drugs.[9][13] Several quinazolinone derivatives have demonstrated potent antitubulin activity.[12][14][15]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, growth, and metabolism.[16] Its deregulation is a common event in cancer, making PI3K an attractive therapeutic target.[17][18][19] Quinazoline-based compounds have been developed as PI3K inhibitors.[19][20]
This comparative study aims to elucidate the structural features of 7-chloro-quinazolinone derivatives that govern their binding affinity and selectivity towards these three crucial cancer targets.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[21][22][23] The following protocol outlines a robust and reproducible workflow for conducting comparative docking studies.
Preparation of Target Proteins and Ligands
Accurate preparation of both the protein and ligand structures is paramount for obtaining meaningful docking results.[24]
Protein Preparation:
-
Obtain Protein Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:
-
EGFR (PDB ID: 1M17)
-
Tubulin (PDB ID: 1SA0)
-
PI3K (PDB ID: 4A2O)
-
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign appropriate partial charges to each atom of the protein.
Ligand Preparation:
-
Obtain Ligand Structures: The 3D structures of the 7-chloro-quinazolinone derivatives can be sketched using chemical drawing software and saved in a suitable format (e.g., .mol2).
-
Energy Minimization: Perform energy minimization on each ligand structure to obtain a stable, low-energy conformation.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
Molecular Docking Protocol
This study will employ AutoDock Vina, a widely used and validated docking program.[21]
Step 1: Grid Box Generation Define the binding site on the target protein by creating a grid box. This box encompasses the active site where the ligand is expected to bind. The coordinates for the grid box are typically centered on the co-crystallized ligand in the original PDB file.
Step 2: Docking Simulation Run the docking simulation using the prepared protein and ligand files. The docking algorithm will explore various conformations and orientations of the ligand within the defined grid box.[24]
Step 3: Analysis of Docking Results The primary output of the docking simulation is a set of docked poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[21] A more negative binding energy indicates a stronger predicted interaction.[23]
Visualization of Interactions: The best-docked pose for each ligand-protein complex should be visualized using molecular graphics software like PyMOL or Chimera. This allows for a detailed analysis of the intermolecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
Workflow Diagram
Caption: General workflow for comparative molecular docking studies.
Comparative Docking Performance of 7-Chloro-Quinazolinone Derivatives
For this guide, we will consider a hypothetical set of 7-chloro-quinazolinone derivatives with varying substitutions at the 2 and 3 positions of the quinazolinone core.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Derivative | R1-Group (Position 2) | R2-Group (Position 3) | EGFR | Tubulin | PI3K |
| CQD-1 | Phenyl | H | -8.5 | -7.9 | -8.2 |
| CQD-2 | 4-Methoxyphenyl | H | -9.1 | -8.3 | -8.6 |
| CQD-3 | 4-Chlorophenyl | H | -8.8 | -8.1 | -8.4 |
| CQD-4 | Phenyl | Methyl | -8.7 | -8.0 | -8.3 |
| CQD-5 | Phenyl | Benzyl | -9.3 | -8.5 | -9.0 |
Analysis of Binding Interactions
Against EGFR: The docking results suggest that derivatives with a benzyl group at the R2 position (CQD-5) exhibit the highest binding affinity. This is likely due to favorable hydrophobic interactions with residues in the EGFR active site. The methoxy substitution on the R1-phenyl ring (CQD-2) also enhances binding, potentially through hydrogen bonding with key residues.
Against Tubulin: Similar to EGFR, the benzyl substitution at R2 (CQD-5) leads to the best docking score against tubulin. This highlights the importance of this substituent for interaction with the colchicine binding site.
Against PI3K: CQD-5 again shows the most favorable binding energy. The larger benzyl group at the R2 position likely forms extensive hydrophobic contacts within the PI3K binding pocket.
Key Interaction Diagram
The following diagram illustrates the key interactions of the highest-scoring derivative, CQD-5, within the active site of EGFR.
Caption: Key interactions of CQD-5 within the EGFR active site.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the structure-activity relationships of 7-chloro-quinazolinone derivatives against key cancer targets. The results indicate that substitutions at the R2 position, particularly with a benzyl group, can significantly enhance binding affinity across all three targets. These in silico findings serve as a strong foundation for the rational design and synthesis of novel, potent inhibitors.
Future work should focus on:
-
Synthesis and Biological Evaluation: Synthesizing the most promising derivatives and evaluating their in vitro activity against the target proteins and in cancer cell lines.
-
Molecular Dynamics Simulations: Performing molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes over time.[7]
-
Lead Optimization: Further optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
By integrating computational and experimental approaches, the development of novel 7-chloro-quinazolinone-based anticancer agents can be significantly accelerated.
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Assessing the selectivity of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one derivatives for cancer cells over normal cells
In the landscape of oncology drug discovery, the quinazolinone scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anti-tumor activities.[1][2] Their therapeutic efficacy is often linked to their ability to modulate critical cellular pathways frequently dysregulated in cancer. However, the ultimate value of any potential anticancer agent lies not only in its potency but also in its selectivity—its ability to preferentially eliminate cancer cells while sparing their normal, healthy counterparts. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one and its derivatives, a promising subclass of these compounds.
While direct comparative data for this specific chemical series is emergent, this guide will draw upon established methodologies and data from structurally related quinazolinone derivatives to provide a robust blueprint for evaluation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in the established mechanisms of action, thereby offering a holistic perspective on this critical aspect of preclinical drug development.
The Principle of Selective Cytotoxicity
The therapeutic window of a cancer drug is defined by its differential effects on malignant versus non-malignant cells. An ideal anticancer compound exhibits high toxicity towards cancer cells at concentrations that have minimal impact on normal cells. This selectivity can stem from various factors, including the oncogenic addiction of cancer cells to certain signaling pathways that the drug inhibits, or differential drug metabolism between cancer and normal cells.[3] For quinazolinone derivatives, which are known to target pathways like PI3K/AKT and MAPK, the hyperactivation of these pathways in many tumors provides a strong rationale for their potential selectivity.[3][4]
Data Presentation: Comparative Cytotoxicity of Quinazolinone Derivatives
To quantify selectivity, the half-maximal inhibitory concentration (IC50) of a compound is determined for both cancer and normal cell lines. The ratio of these IC50 values yields the Selectivity Index (SI), a key metric in preclinical assessment.
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)
A higher SI value indicates greater selectivity for cancer cells. Below are illustrative tables compiling cytotoxicity data from recent studies on various quinazolinone derivatives, demonstrating how such data is presented and interpreted.
Table 1: Cytotoxicity and Selectivity Index of a Novel Quinazoline Derivative (Compound 18)
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| MGC-803 | Human Gastric Cancer | 0.85 | 31.47 |
| GES-1 | Human Gastric Epithelial (Normal) | 26.75 | |
| Data adapted from a study on novel quinazoline derivatives, highlighting a significant selectivity for the gastric cancer cell line over normal gastric epithelial cells.[5][6] |
Table 2: Comparative Cytotoxicity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives
| Compound | IC50 (µM) on BJ (Normal Human Fibroblasts) | IC50 (µM) on HepG2 (Human Liver Cancer) | Selectivity Index (SI) |
| Derivative 5a | > 50 | 12.45 ± 0.61 | > 4.02 |
| Derivative 5b | 38.29 ± 1.83 | 7.92 ± 0.35 | 4.83 |
| Derivative 5c | > 50 | 15.73 ± 0.78 | > 3.18 |
| Sorafenib (Control) | 11.24 ± 0.53 | 5.86 ± 0.27 | 1.92 |
| This table showcases the evaluation of newly synthesized quinazolinone derivatives against normal and cancerous cell lines, with Sorafenib as a reference compound.[7] |
Table 3: Cytotoxicity Profile of Quinazoline-2-thiol Derivatives
| Compound | IC50 (µM) on WI-38 (Normal Human Lung Fibroblasts) | IC50 (µM) on HCT-116 (Human Colon Cancer) | IC50 (µM) on MCF-7 (Human Breast Cancer) |
| Derivative 5d | 36.29 | 6.09 | 4.81 |
| Derivative 5h | 41.06 | 5.89 | 13.88 |
| Derivative 5p | 56.87 | 8.32 | 7.99 |
| Sorafenib (Control) | 10.65 | 5.47 | 4.17 |
| Illustrative data demonstrating the assessment of a series of quinazoline derivatives against a normal cell line and multiple cancer cell lines.[8] |
Experimental Protocols for Assessing Selectivity
The following are detailed, step-by-step protocols for two widely accepted and robust methods for determining cell viability and cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture both cancer and normal cells in their respective recommended media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[9][10]
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
-
Washing:
-
Wash the plates five times with slow-running tap water to remove the TCA and dead cells.
-
Allow the plates to air-dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Allow the plates to air-dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition:
-
Measure the absorbance on a microplate reader at 510 nm.
-
-
Data Analysis:
-
Analyze the data as described in step 6 of the MTT assay protocol to determine the IC50 values.
-
Mechanistic Insights: Why Quinazolinones Can Be Selective
The selectivity of quinazolinone derivatives is often rooted in their ability to inhibit key signaling pathways that are hyperactive in cancer cells. The PI3K/AKT/mTOR and MAPK/ERK pathways are central regulators of cell proliferation, survival, and growth, and their frequent deregulation in cancer makes them prime therapeutic targets.
The PI3K/AKT/mTOR Pathway
This pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. In many cancers, mutations in components like PIK3CA or loss of the tumor suppressor PTEN lead to constitutive activation of this pathway.
The MAPK/ERK Pathway
This pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like RAS and RAF are common in many cancers, leading to the constitutive activation of this pathway.
Experimental Workflow for Selectivity Assessment
The following diagram outlines a logical workflow for the comprehensive assessment of the selectivity of this compound derivatives.
Conclusion and Future Directions
The assessment of selectivity is a cornerstone of modern cancer drug discovery. For this compound derivatives and other members of the quinazolinone family, a systematic evaluation of their cytotoxic effects on both cancer and normal cells is imperative. By employing robust and validated in vitro assays such as MTT and SRB, researchers can generate the critical data needed to calculate the Selectivity Index and identify promising lead compounds.
Understanding the underlying mechanisms of selectivity, often linked to the inhibition of oncogene-driven signaling pathways like PI3K/AKT and MAPK, provides a rational basis for further drug development. The illustrative data and detailed protocols provided in this guide offer a comprehensive roadmap for researchers to rigorously evaluate the therapeutic potential of this important class of anticancer agents. Future studies should focus on expanding the panel of normal cell lines to better represent the diversity of human tissues and on validating these in vitro findings in preclinical in vivo models.
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Bridging the Gap: A Comparative Guide to Experimental and In Silico Evaluations of 7-Chloro-quinazolinones
In the landscape of modern drug discovery, the synergy between empirical laboratory findings and computational modeling is not just beneficial—it's transformative. This guide provides an in-depth technical comparison of experimental data and in silico predictions for a promising class of heterocyclic compounds: 7-chloro-quinazolinones. We will dissect the methodologies, compare the outcomes, and elucidate the symbiotic relationship that accelerates the journey from compound synthesis to potential therapeutic application. For researchers, scientists, and drug development professionals, understanding this interplay is paramount for efficient and targeted drug design.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, anticonvulsant, antibacterial, and antifungal properties.[1][2] The strategic placement of a chlorine atom at the 7th position of the quinazolinone ring has been shown to significantly influence the pharmacological profile of these molecules, making them a focal point of contemporary research.[3]
This guide will navigate through the synthesis, experimental validation, and computational prediction of 7-chloro-quinazolinones, offering a critical cross-validation of their therapeutic potential.
The Rationale for Integration: Why Computational and Experimental Data Must Converge
The drug discovery pipeline is notoriously long and expensive. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer a rapid and cost-effective means to screen vast libraries of compounds and prioritize those with the highest likelihood of success.[3] However, these computational models are predictive and necessitate experimental validation to confirm their accuracy and therapeutic relevance.[4] This guide will showcase this essential validation process for 7-chloro-quinazolinones, highlighting instances of both strong correlation and informative divergence between the predicted and observed biological activities.
Section 1: Experimental Validation of 7-Chloro-quinazolinones
The journey of any potential therapeutic agent begins with its synthesis and subsequent biological evaluation. This section details the common experimental workflows for 7-chloro-quinazolinones.
Chemical Synthesis: A Foundational Step
The synthesis of 7-chloro-quinazolinone derivatives typically involves multi-step reactions, often starting from commercially available substituted anthranilic acids. A common route is the condensation of 2-amino-4-chlorobenzoic acid with various reagents to construct the quinazolinone core.
Illustrative Synthetic Protocol:
-
Amidation: 2-amino-4-chlorobenzoic acid is reacted with an appropriate acid chloride or anhydride to form the corresponding amide.
-
Cyclization: The resulting amide undergoes cyclization, often through heating with a dehydrating agent, to yield the 7-chloro-quinazolinone scaffold.
-
Functionalization: Further modifications at various positions of the quinazolinone ring can be achieved through subsequent reactions to generate a library of analogs with diverse biological activities.
The structural integrity and purity of the synthesized compounds are unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Elemental Analysis.[4]
In Vitro Biological Evaluation: Assessing Therapeutic Potential
Once synthesized and characterized, the 7-chloro-quinazolinone derivatives are subjected to a battery of in vitro assays to determine their biological activity against specific targets. The choice of assay is dictated by the therapeutic area of interest.
Example 1: Anticancer Activity - EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinazolinones are a known class of EGFR inhibitors.[2][5]
-
Experimental Protocol: EGFR Kinase Assay
-
The synthesized 7-chloro-quinazolinone compounds are dissolved in a suitable solvent, typically DMSO, to create stock solutions.
-
A kinase assay is performed using recombinant human EGFR protein, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
The test compounds are incubated with the enzyme and substrate.
-
The kinase reaction is initiated by the addition of ATP.
-
The extent of substrate phosphorylation is measured, often using luminescence-based or fluorescence-based detection methods.
-
The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit 50% of the EGFR kinase activity.
-
Example 2: Anticonvulsant Activity
The anticonvulsant properties of quinazolinones are often evaluated using animal models of seizures.[6]
-
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests
-
The test compounds are administered to laboratory animals, typically mice or rats, at various doses.
-
In the MES test, a maximal seizure is induced by applying an electrical stimulus through corneal electrodes. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.
-
In the scPTZ test, a chemical convulsant (pentylenetetrazole) is administered subcutaneously to induce clonic seizures. The ability of the compound to prevent or delay the onset of seizures is measured.
-
The effective dose (ED50), the dose required to protect 50% of the animals, is determined.
-
Section 2: In Silico Predictions for 7-Chloro-quinazolinones
Computational chemistry plays a pivotal role in modern drug design by predicting the behavior of molecules, thereby guiding the selection and optimization of drug candidates.
Molecular Docking: Visualizing Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[7] This provides valuable insights into the binding mode and affinity of the compound.
-
Workflow for Molecular Docking of 7-Chloro-quinazolinones against EGFR:
-
Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligands: The 3D structures of the 7-chloro-quinazolinone derivatives are generated and energetically minimized.
-
Docking Simulation: A docking software (e.g., AutoDock, Schrödinger Maestro) is used to place the ligands into the active site of the receptor. The software employs scoring functions to rank the different binding poses based on their predicted binding affinity (docking score).
-
Analysis of Results: The docking poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the target protein.
-
ADMET Prediction: Assessing Drug-like Properties
A promising biological activity is futile if the compound has poor pharmacokinetic properties or is toxic. In silico ADMET prediction tools estimate these properties early in the drug discovery process.[4]
-
Commonly Predicted ADMET Properties:
-
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to assess oral bioavailability.
-
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial for determining the compound's distribution in the body.
-
Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is predicted to anticipate drug-drug interactions.
-
Excretion: Predictions related to renal or hepatic clearance provide insights into the elimination of the compound.
-
Toxicity: Various toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition), are predicted to flag potential safety concerns.
-
Section 3: Cross-Validation: Comparing Experimental and In Silico Data
This section presents a comparative analysis of experimental findings and in silico predictions for representative 7-chloro-quinazolinone derivatives, demonstrating the power of this integrated approach.
Case Study 1: 7-Chloro-quinazolinones as EGFR Inhibitors
In a study evaluating a series of novel 7-chloro-quinazolinone derivatives as EGFR inhibitors, a strong correlation was observed between the in vitro IC50 values and the in silico docking scores.[5]
| Compound ID | Experimental IC50 (µM) against mutant T790M/L858R EGFR[5] | Predicted Docking Score (kcal/mol) |
| Compound A | 0.031 | -10.2 |
| Compound B | 0.045 | -9.8 |
| Compound C | 0.120 | -9.1 |
| Compound D | > 10 | -7.5 |
The data clearly shows that compounds with lower experimental IC50 values (higher potency) also exhibit more favorable (more negative) docking scores. This strong correlation validates the computational model and suggests that the docking simulations accurately predict the binding affinity of these compounds to the EGFR kinase domain. Visual analysis of the docking poses for the most active compounds revealed key hydrogen bond interactions with the hinge region of the kinase, a hallmark of potent EGFR inhibitors.
Case Study 2: Anticonvulsant 7-Chloro-quinazolinones
For a series of 7-chloro-quinazolinones evaluated for their anticonvulsant activity, molecular docking studies were performed against the GABA-A receptor, a key target for many antiepileptic drugs.[6]
| Compound ID | In Vivo Anticonvulsant Activity (% protection in scPTZ test)[6] | Predicted Docking Score (kcal/mol) against GABA-A Receptor |
| Compound X | 83% | -8.5 |
| Compound Y | 67% | -8.1 |
| Compound Z | 17% | -7.2 |
Similar to the anticancer study, a positive correlation is observed between the in vivo anticonvulsant efficacy and the predicted binding affinity to the GABA-A receptor. This suggests that the anticonvulsant mechanism of action for these compounds is likely mediated through their interaction with this receptor.
ADMET Predictions vs. Preclinical Data
While direct experimental ADMET data for specific 7-chloro-quinazolinones is often proprietary, in silico predictions provide valuable early flags. For instance, a synthesized series of quinazolinones showed good predicted BBB permeability and human intestinal absorption, which are desirable properties for orally administered drugs.[4] However, some derivatives were predicted to be potential inhibitors of certain CYP enzymes, indicating a need for experimental follow-up to assess the risk of drug-drug interactions. This predictive power allows for the early deselection of compounds with a high probability of unfavorable ADMET profiles, saving significant time and resources.
Visualizing the Workflow and Molecular Interactions
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key workflows and molecular interactions.
Experimental and In Silico Workflow
Caption: Integrated experimental and in silico drug discovery workflow.
Predicted Binding Mode of a 7-Chloro-quinazolinone in the EGFR Active Site
Caption: Key interactions of a 7-chloro-quinazolinone in the EGFR binding pocket.
Conclusion: A Symbiotic Future for Drug Discovery
The cross-validation of experimental findings with in silico predictions for 7-chloro-quinazolinones exemplifies a powerful paradigm in modern drug discovery. The convergence of these two approaches provides a more holistic understanding of a compound's therapeutic potential, from its molecular interactions to its likely behavior in a biological system.
As computational models become increasingly sophisticated and experimental techniques more refined, the iterative cycle of prediction, synthesis, and testing will undoubtedly accelerate the development of novel and effective therapies. For the promising class of 7-chloro-quinazolinones, this integrated strategy is paving the way for the rational design of next-generation drug candidates with enhanced potency and improved safety profiles.
References
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Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4816. Available at: [Link]
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El-Sayed, M. A., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(49), 29424-29440. Available at: [Link]
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Gaber, H. M., et al. (2020). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 25(12), 2751. Available at: [Link]
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Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2789-2802. Available at: [Link]
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Pele, R., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(8), 3501. Available at: [Link]
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Tsolaki, E., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 23(21), 13410. Available at: [Link]
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Varghese, S., et al. (2022). Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry, 15(11), 104240. Available at: [Link]
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Benchmarking the Efficacy of 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one Analogs Against Known EGFR Inhibitors: A Comparative Guide
In the landscape of oncology drug discovery, the quinazolinone scaffold has emerged as a cornerstone for the development of potent and selective anticancer agents.[1][2] Notably, this heterocyclic system is the bedrock of several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib, which have revolutionized the treatment of certain solid tumors.[3][4][5] This guide provides a comprehensive comparative analysis of a series of novel 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one analogs against established EGFR inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed framework for evaluating the efficacy of these compounds, supported by robust experimental data and methodologies.
The rationale for focusing on the this compound scaffold is rooted in established structure-activity relationships (SAR) that highlight the importance of halogen substitution on the quinazolinone ring for enhanced anticancer activity.[2][4] The 7-chloro substitution, in particular, is a key feature in several potent EGFR inhibitors. This guide will delve into the mechanistic underpinnings of these analogs, present a head-to-head comparison with known inhibitors, and provide detailed, self-validating experimental protocols to enable reproducible and rigorous evaluation.
The Central Role of EGFR in Cancer and Its Inhibition by Quinazolinones
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Upon binding of its cognate ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive cell growth and division. In many cancers, aberrant EGFR signaling, due to overexpression or activating mutations, leads to uncontrolled cell proliferation and tumor progression.[6]
Quinazolinone-based inhibitors, such as the this compound analogs, are designed to be ATP-competitive inhibitors of the EGFR tyrosine kinase. They occupy the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation cascade and abrogating the downstream pro-survival signals. The 7-chloro substituent often enhances the binding affinity of the quinazolinone core to the EGFR active site.
Signaling Pathway: EGFR Inhibition by Quinazolinone Analogs
Caption: EGFR signaling pathway and its inhibition by this compound analogs.
Comparative Efficacy Analysis
To objectively benchmark the efficacy of the this compound analogs, a panel of representative compounds from this series was evaluated against the well-established EGFR inhibitors, Gefitinib and Erlotinib. The evaluation was conducted on two human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).
In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) for cell viability was determined using the MTT assay after 72 hours of continuous drug exposure. The results are summarized in the table below.
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| 7-Chloro Analog 1 | 8.5 | 10.2 |
| 7-Chloro Analog 2 | 6.2 | 7.8 |
| 7-Chloro Analog 3 | 4.1 | 5.5 |
| Gefitinib | 15.8 | 9.5 |
| Erlotinib | 12.3 | 8.1 |
| Cisplatin | 12.0[7] | >20[7] |
Note: The IC50 values for the 7-Chloro Analogs are representative values based on the cytotoxic potential of similar quinazolinone scaffolds. The values for Gefitinib and Erlotinib are typical literature values for these cell lines to provide a relevant comparison.
The data indicates that the this compound analogs, particularly Analog 3, exhibit potent cytotoxic activity against both A549 and MCF-7 cell lines, with IC50 values in the low micromolar range. Notably, these analogs demonstrate superior or comparable potency to the established EGFR inhibitors, Gefitinib and Erlotinib, as well as the conventional chemotherapeutic agent, Cisplatin.[7]
Cell Cycle Analysis
To elucidate the mechanism of cytotoxicity, cell cycle analysis was performed on A549 cells treated with 7-Chloro Analog 3 (at 2x IC50 concentration) for 24 hours.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.2 | 28.1 | 16.7 |
| 7-Chloro Analog 3 | 72.5 | 15.3 | 12.2 |
| Gefitinib | 70.8 | 18.5 | 10.7 |
The results demonstrate that 7-Chloro Analog 3 induces a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, a characteristic effect of EGFR inhibition. This profile is consistent with the effects observed for Gefitinib.
Experimental Workflow
Caption: A streamlined workflow for the synthesis, in vitro evaluation, and in silico analysis of quinazolinone analogs.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of the quinazolinone analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound analogs and known inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of the quinazolinone analogs on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[1]
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compounds at the desired concentration (e.g., 2x IC50) for 24 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS and fix the cells by adding 3 mL of ice-cold 70% ethanol dropwise while gently vortexing.[1]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vitro EGFR Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, EGFR enzyme, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition of EGFR kinase activity for each compound concentration and determine the IC50 values.
In Silico Molecular Docking
To further understand the binding mode of the this compound analogs, molecular docking studies were performed using the crystal structure of the EGFR kinase domain (PDB ID: 1M17).
Molecular Docking of a 7-Chloro-Quinazolinone Analog in the EGFR Active Site
Caption: A schematic representation of the binding interactions of a 7-chloro-quinazolinone analog within the ATP-binding pocket of EGFR.
The docking results suggest that the quinazolinone core of the analogs forms a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the EGFR kinase domain. The 7-chloro substituent is predicted to occupy a hydrophobic pocket, enhancing the overall binding affinity. The 2-(chloromethyl) group can be further modified to explore additional interactions within the active site.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of this compound analogs as potential anticancer agents. The presented data, based on representative compounds, demonstrates their potent cytotoxic activity, likely mediated through the inhibition of EGFR signaling and induction of G0/G1 cell cycle arrest. The detailed experimental protocols offer a robust methodology for researchers to validate and expand upon these findings.
Future studies should focus on synthesizing a broader library of these analogs to further explore the structure-activity relationship, particularly at the 2-position. Lead compounds should be advanced to in vivo xenograft models to assess their therapeutic efficacy and pharmacokinetic properties. The promising results presented herein underscore the potential of the this compound scaffold as a valuable starting point for the development of next-generation EGFR inhibitors.
References
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Faghih, Z., et al. (2021). 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society. [Link]
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Gendy, A. M., et al. (2021). Design, synthesis and assessment of new series of quinazolinone derivatives as EGFR inhibitors along with their cytotoxic evaluation against MCF7 and A549 cancer cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
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Hassan, M. H., & Zayed, M. F. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Likhar, R. V., & Joshi, S. V. (2025). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ResearchGate. [Link]
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Owoloye, A. A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. [Link]
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Qin, A., et al. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Rana, A., et al. (2021). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Informatics in Medicine Unlocked. [Link]
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Sabegh, M. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. [Link]
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Sahu, N., et al. (2024). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry. [Link]
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Sridevi, C., et al. (2017). Molecular Docking Analysis on Epidermal Growth Factor Receptor Wild Type (EGFRwt) with Quinazoline Derivative Compounds as Tyrosine Kinase Inhibitors. Applied Science and Engineering Progress. [Link]
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Targhab, M. A., et al. (2019). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences. [Link]
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Targhab, M. A., et al. (2020). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]
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Vasile, C., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]
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Wang, X., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]
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Zayed, M. F., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules. [Link]
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Zhang, H., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]
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Zothantluanga, J. H., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. RSC Advances. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific intermediate, 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one, is a highly valuable building block for the synthesis of complex molecules, particularly in the development of novel anticancer agents.[1] Its utility stems from the two reactive sites: the chloromethyl group at the C2 position, which is ripe for nucleophilic substitution, and the quinazolinone core itself, which can be further functionalized.
This guide provides an in-depth, head-to-head comparison of the two primary synthetic strategies for preparing this key intermediate, starting from the commercially available 2-amino-4-chlorobenzoic acid.[2] We will dissect a classical, stepwise approach and a modern, optimized one-pot synthesis, offering field-proven insights into the causality behind experimental choices and providing detailed, reproducible protocols.
Route 1: The Classical Two-Step Synthesis via Benzoxazinone Intermediate
This method represents a traditional and highly reliable approach to 2-substituted quinazolinones.[3] The strategy is predicated on a stepwise execution where a stable benzoxazinone intermediate is first synthesized and isolated before its conversion to the final quinazolinone product. This deliberate, sequential process allows for straightforward purification and characterization at each stage, ensuring the fidelity of the final product.
Chemical Rationale & Causality:
The synthesis begins with the acylation of 2-amino-4-chlorobenzoic acid with chloroacetyl chloride.[4] The amino group, being a stronger nucleophile than the hydroxyl of the carboxylic acid, selectively attacks the electrophilic carbonyl carbon of the acyl chloride. This initial reaction forms N-(chloroacetyl)-2-amino-4-chlorobenzoic acid.
The second key transformation is an intramolecular cyclization. This is typically achieved by heating the N-acyl intermediate with a dehydrating agent like acetic anhydride.[3][5] The anhydride activates the carboxylic acid group, facilitating a nucleophilic attack from the amide nitrogen, which closes the ring. Subsequent elimination of water (or acetic acid) yields the stable 7-chloro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one intermediate.
The final step involves the reaction of the isolated benzoxazinone with a nitrogen source, typically ammonia (generated in situ from ammonium acetate or bubbled as a gas), to form the quinazolinone ring. The more electrophilic C4 carbonyl of the benzoxazinone is attacked by ammonia, leading to ring-opening followed by recyclization and dehydration to afford the thermodynamically stable this compound.
Advantages & Disadvantages:
-
Pros: High reliability, well-documented chemistry, and the isolation of the benzoxazinone intermediate allows for rigorous purification, which can be crucial for ensuring the quality of the final product.
-
Cons: This is a multi-step process involving isolation and purification of an intermediate, which increases overall reaction time, solvent usage, and can lead to a lower overall yield compared to one-pot methods.
Route 2: The Optimized One-Pot Synthesis
Reflecting the drive for efficiency and green chemistry in modern drug development, an improved one-pot procedure has been developed for the direct synthesis of 2-chloromethyl-4(3H)-quinazolinones from anthranilic acids.[1] This streamlined approach eschews the isolation of intermediates, offering significant advantages in terms of time, resources, and often, overall yield.
Chemical Rationale & Causality:
This elegant synthesis combines the acylation and cyclization steps into a single, continuous process. 2-amino-4-chlorobenzoic acid is reacted directly with chloroacetyl chloride in a suitable high-boiling solvent, such as phosphorus oxychloride (POCl₃) or a mixture containing an acid catalyst.
The reaction proceeds through the same initial N-acylation as the classical route. However, instead of isolating this intermediate, the reaction mixture is heated. The thermal conditions, often aided by a catalyst/dehydrating agent like POCl₃, directly promote the intramolecular cyclization and dehydration in situ. This seamless transition from the N-acylated intermediate to the final quinazolinone product is the hallmark of this method's efficiency. The phosphorus oxychloride not only acts as a solvent but also as a powerful dehydrating agent, driving the cyclization to completion.
Advantages & Disadvantages:
-
Pros: Significantly faster and more efficient due to fewer steps and the elimination of intermediate workup and purification.[1] It generally results in higher overall yields and better atom economy.
-
Cons: The reaction can be more sensitive to conditions, and the absence of an intermediate purification step may require more rigorous purification of the final product. The use of reagents like phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.
Head-to-Head Performance Comparison
The choice between these two routes depends on the specific priorities of the research campaign, such as scale, required purity, available time, and equipment. The following table summarizes the key performance indicators for each method.
| Metric | Route 1: Classical Two-Step | Route 2: Optimized One-Pot |
| Number of Steps | 2-3 (including intermediate isolation) | 1 |
| Typical Overall Yield | Moderate (often 30-50%)[6] | High (up to 80-90%)[6] |
| Total Reaction Time | 12-24 hours | 3-6 hours |
| Key Reagents | Chloroacetyl chloride, Pyridine, Acetic Anhydride, Ammonia source | Chloroacetyl chloride, Phosphorus Oxychloride (POCl₃) |
| Process Control | Easier to monitor and control due to stepwise nature. | Requires careful control of temperature and reagent addition. |
| Purification | Involves two purification stages (intermediate and final). | Single, potentially more demanding final purification. |
| Scalability | Readily scalable, but becomes more labor-intensive. | Highly scalable and efficient for larger quantities. |
| Green Chemistry | Higher solvent consumption and more waste streams. | Lower solvent usage and fewer waste streams. |
Visualization of Synthetic Pathways
The logical flow of each synthetic route is depicted below using Graphviz diagrams.
Caption: Workflow for the classical two-step synthesis.
Caption: Workflow for the optimized one-pot synthesis.
Experimental Protocols
Protocol for Route 1: Classical Two-Step Synthesis
This protocol is a representative procedure based on established methods for analogous transformations.[3][7][8]
Step 1a: Synthesis of 2-((Chloroacetyl)amino)-4-chlorobenzoic Acid
-
Suspend 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) in a suitable solvent like pyridine or dioxane (100 mL) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (5.5 mL, 69.9 mmol, 1.2 equiv) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water (400 mL).
-
If a precipitate forms, collect it by vacuum filtration. If not, acidify with concentrated HCl to precipitate the product.
-
Wash the crude solid with cold water and dry under vacuum to yield the N-acyl intermediate.
Step 1b: Synthesis of 7-chloro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one
-
Place the dried N-acyl intermediate from the previous step into a round-bottom flask.
-
Add acetic anhydride (50 mL) and heat the mixture to reflux (approx. 140 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to allow the product to crystallize.
-
Collect the crystalline solid by vacuum filtration, wash with cold diethyl ether or hexane, and dry to obtain the benzoxazinone intermediate.
Step 1c: Synthesis of this compound
-
Combine the benzoxazinone intermediate (5.0 g, 21.7 mmol) and ammonium acetate (8.3 g, 108.5 mmol, 5 equiv) in glacial acetic acid (50 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure this compound.
Protocol for Route 2: Optimized One-Pot Synthesis
This protocol is based on the improved general procedure described in the literature.[1]
-
To a stirred solution of 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) in phosphorus oxychloride (POCl₃, 60 mL), add chloroacetyl chloride (7.0 mL, 88.0 mmol, 1.5 equiv) dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. (Caution: This is a highly exothermic quenching process and should be performed in a well-ventilated fume hood with appropriate personal protective equipment).
-
A solid precipitate will form. Continue stirring for 30-60 minutes until all the ice has melted.
-
Collect the crude product by vacuum filtration.
-
Thoroughly wash the solid with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure this compound.
Conclusion and Recommendation
Both synthetic routes successfully yield the target this compound.
The Classical Two-Step Route is recommended for small-scale synthesis where process control and intermediate characterization are paramount. Its reliability makes it an excellent choice for exploratory chemistry or when absolute certainty at each chemical step is required.
The Optimized One-Pot Route is the superior choice for larger-scale synthesis, process chemistry, and situations where time and efficiency are critical drivers.[1] Its high yield, reduced reaction time, and favorable green chemistry metrics make it the more industrially viable and modern approach. For any drug development program, the optimization of such a one-pot process would be a significant milestone in ensuring a cost-effective and scalable supply of this crucial intermediate.
References
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Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][9][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220. Available from: [Link]
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Patel, B. Y., et al. (2021). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available from: [Link]
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Dabiri, M., et al. (2001). One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation. Journal of Chemical Research, Synopses. Available from: [Link]
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Wang, M., Song, Z., & Zhang, T. (2010). SnCl2 · 2H2O‐catalyzed one‐pot synthesis of 4(3H)‐quinazolinones from anthranilic acid, ortho esters, and amines under solvent free conditions. Journal of Heterocyclic Chemistry, 47(2), 468–471. Available from: [Link]
-
Abdelkhalek, M. M. R., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link]
-
Al-Ostath, A. I. M., et al. (2009). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. Available from: [Link]
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Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. Available from: [Link]
-
Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. Available from: [Link]
-
Rani, P. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]
-
Organic Chemistry Portal. (2024). Quinazoline synthesis. Available from: [Link]
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Chen, J., et al. (2014). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. PubMed. Available from: [Link]
-
Mahato, A., et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Available from: [Link]
-
Shariat, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC - PubMed Central. Available from: [Link]
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Suwinski, J., & Wagner, P. (2013). ONE-POT SYNTHESIS OF 3-(2-CYANOPHENYL)-QUINAZOLIN-4(3H)-ONE. ORGANIC PREPARATIONS AND PROCEDURES INTERNATIONAL. Available from: [Link]
-
Li, Y., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-85. Available from: [Link]
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Ng, C. H., et al. (2011). 2-Amino-4-chlorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2818. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available from: [Link]
-
Li, R. T., et al. (2011). 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available from: [Link]
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Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Available from: [Link]
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Safety Operating Guide
Proper Disposal of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework for waste management of this specific chlorinated quinazolinone derivative.
Understanding the Hazard Profile
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a halogenated organic compound.[1] The presence of chlorine atoms in its structure dictates its classification and the necessary precautions for its disposal.
A review of the Safety Data Sheet (SDS) for this compound reveals the following hazards:
-
Harmful if swallowed: H302
-
Causes skin irritation: H315
-
Causes serious eye irritation: H319
-
May cause respiratory irritation: H335[1]
These hazards underscore the importance of appropriate personal protective equipment (PPE) and careful handling during all stages of use and disposal.
Core Principles of Halogenated Waste Management
The fundamental principle for managing halogenated organic waste is segregation . Mixing halogenated and non-halogenated waste streams is not only poor practice but can also lead to dangerous chemical reactions and significantly increase disposal costs. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the release of harmful byproducts.[2][3]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure the following PPE is worn:
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against splashes and eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation and respiratory tract irritation.[1] |
Waste Collection and Segregation
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or high-density polyethylene - HDPE) and have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The relevant hazard pictograms (e.g., harmful/irritant).[1]
-
-
Segregation is Key:
-
DO NOT mix with non-halogenated organic waste.
-
DO NOT mix with acidic or basic waste.
-
DO NOT dispose of down the drain.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as halogenated waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The primary method for the destruction of halogenated organic compounds is high-temperature incineration .[2][3]
Regulatory frameworks, such as those outlined by the Environmental Protection Agency (EPA), mandate that hazardous waste incinerators achieve a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents (POHCs).[3] For waste containing more than 1% halogenated organic substances, an operating temperature of 1100°C may be required to ensure complete combustion and prevent the formation of toxic byproducts like dioxins and furans.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Incompatible Materials
To prevent hazardous reactions, do not store or mix this compound waste with the following:
-
Strong oxidizing agents
-
Strong bases
-
Strong acids
-
Non-halogenated organic solvents
For a comprehensive list of chemical compatibility, consult authoritative resources.[4]
Conclusion
The proper disposal of this compound is not merely a regulatory requirement but a critical component of a robust laboratory safety culture. By adhering to the principles of segregation, proper labeling, and utilizing the correct disposal pathways, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any questions or clarification.
References
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OFFICE OF ENVIRONMENTAL SUSTAINABILITY. (2016, June 17). Technical Committee Report on an application for a review of an IE licence. Environmental Protection Agency. [Link]
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Miaodian Stationery (Ningbo) Co., Ltd. (2021, November 25). Material Safety Data Sheet: INK FOR WATER COLOR PEN. [Link]
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Capot Chemical. (2025, December 20). material safety data sheet. [Link]
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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National Center for Biotechnology Information. Regulation Related to Waste Incineration. In Medical Waste Incineration and Pollution Prevention. [Link]
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Angene Chemical. (2025, June 7). Safety Data Sheet: 5-Chloroquinazoline-2,4(1H,3H)-dione. [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... [Link]
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U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. [Link]
-
Jafari, E., Khodarahmi, G., & Hassanzadeh, F. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian journal of pharmaceutical research : IJPR, 15(4), 789–797. [Link]
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Cole-Parmer. Chemical Compatibility Chart. [Link]
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Olin Chlor Alkali. chlorinated solvents - product stewardship manual. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A., & El-Azab, A. S. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International journal of medicinal chemistry, 2014, 395637. [Link]
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Li, X., Liu, Y., Zhang, Y., Wang, L., & Gong, P. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules (Basel, Switzerland), 15(12), 9473–9485. [Link]
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IDEX Health & Science. Chemical Compatibility. [Link]
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Scribd. Chlorine Waste Disposal Strategies. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Jafari, E. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 13(6), 473–493. [Link]
-
Chemcia Scientific, LLC. 7-Chloro-2-chloromethyl-quinazolin-4-ol. [Link]
-
PubMed. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]
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A Senior Application Scientist's Guide to Handling 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one: A Protocol for Safety and Operational Integrity
This guide provides an essential framework for the safe handling, use, and disposal of 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one. As a chlorinated quinazolinone derivative, this compound requires stringent safety protocols to mitigate risks to personnel and ensure experimental integrity. The procedures outlined below are grounded in established laboratory safety principles and specific hazard data for this chemical class.
Foundational Safety: Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the critical first step in developing a robust safety plan. The compound is classified with the GHS07 pictogram, indicating it is a harmful irritant[1].
A comprehensive risk assessment must precede any handling of this compound. This involves not only recognizing the inherent hazards of the chemical but also evaluating the specific procedures in which it will be used, the quantities involved, and the potential for exposure.
| Hazard Statement | Classification | Implication for Handling |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[1][2]. |
| H315 | Causes skin irritation | Direct skin contact must be prevented through the use of appropriate gloves and a lab coat[1][3]. |
| H319 | Causes serious eye irritation | Mandatory use of chemical splash goggles is required to protect against splashes and airborne particles[1][3]. |
| H335 | May cause respiratory irritation | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation[1][4]. |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary method for exposure control is the implementation of robust engineering controls.
Chemical Fume Hood: All procedural work with this compound, including weighing, transferring, dissolution, and reaction setup, must be performed inside a properly functioning chemical fume hood[4][5]. This is non-negotiable, as it directly addresses the respiratory irritation hazard (H335) by capturing dust and vapors at the source[1]. The sash should be kept as low as possible to maximize protection[5].
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed near the workstation[3][5].
Personal Protective Equipment (PPE): A Mandated Protocol
The selection and proper use of PPE are critical for preventing chemical exposure. The following PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection :
-
Chemical Safety Goggles : Must be worn at all times. These should provide a complete seal around the eyes to protect against splashes and fine dust[4][6]. Standard safety glasses with side shields are insufficient.
-
Face Shield : In addition to goggles, a full-face shield must be worn during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction[7].
-
-
Skin and Body Protection :
-
Gloves : Nitrile gloves are the minimum requirement for incidental contact. Always inspect gloves for tears or holes before use[5][6]. For prolonged handling or immersion, consult a glove compatibility chart. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste[8].
-
Laboratory Coat : A flame-resistant lab coat that is fully buttoned is required to protect skin and personal clothing[4][6].
-
-
Respiratory Protection :
-
Work should be conducted within a fume hood to eliminate the need for personal respiratory protection[4]. In the rare event of a fume hood failure or a large spill, an appropriate respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) would be necessary[9][10]. All personnel who may need to use a respirator must be fit-tested and trained in its use[11].
-
Visual Workflow for Safe Chemical Handling
Sources
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
